Boc-L-glutamine methyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(16)13-7(9(15)17-4)5-6-8(12)14/h7H,5-6H2,1-4H3,(H2,12,14)(H,13,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKBLYGUGNADLL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449770 | |
| Record name | BOC-L-GLUTAMINE METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4976-88-9 | |
| Record name | BOC-L-GLUTAMINE METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Boc-L-glutamine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-L-glutamine methyl ester. This derivative of the amino acid L-glutamine is a critical building block in peptide synthesis and a valuable intermediate in the development of novel therapeutics.
Core Chemical Properties
This compound, systematically named methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate, is a white to off-white crystalline powder.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester on the γ-carboxyl group allows for selective reactions in complex synthetic pathways.[1]
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | [2] |
| Synonyms | Boc-L-Gln-OMe, N-(tert-Butoxycarbonyl)-L-glutamine methyl ester | [2] |
| CAS Number | 4976-88-9 | [1][2] |
| Molecular Formula | C₁₁H₂₀N₂O₅ | [2] |
| Molecular Weight | 260.29 g/mol | [1][2] |
| Appearance | White to yellow solid; White powder | [1] |
| Melting Point | 87–88°C | [1] |
| Purity | ≥95% | |
| Storage Temperature | Room temperature; Keep refrigerated | [3] |
| Solubility | Soluble in DMSO and methanol | [4][5] |
Synthesis and Purification
The synthesis of this compound is a multi-step process designed to selectively protect the functional groups of L-glutamine.
Experimental Protocol: Two-Step Synthesis
A common and reliable method for synthesizing this compound involves a two-step process: Boc-protection followed by esterification.[1]
Step 1: Boc-Protection of L-glutamine
-
Dissolve L-glutamine in an aqueous solution of a suitable base, such as sodium hydroxide.[4]
-
Cool the solution and add di-tert-butyl dicarbonate ((Boc)₂O), often dissolved in an organic solvent like tetrahydrofuran (THF).[4]
-
Stir the reaction mixture at room temperature for several hours to ensure complete reaction.[4]
-
After the reaction, perform an acid-base extraction to isolate the Boc-L-glutamine.[4]
Step 2: Esterification of Boc-L-glutamine
-
Suspend the resulting Boc-L-glutamine in methanol.[1]
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, under anhydrous conditions.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with ninhydrin staining to detect any remaining free amine groups.[1]
-
Upon completion, remove the solvent under reduced pressure to yield this compound.[1]
-
The final product can be further purified by recrystallization to achieve high purity (≥97%).[1]
Spectroscopic Data and Characterization
The identity and purity of this compound are confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is used to confirm the presence of the Boc group, the methyl ester, and the amino acid backbone.[1]
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton of the molecule.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for its functional groups. A key feature is the ester carbonyl (C=O) stretch, which typically appears around 1740 cm⁻¹.[1] Vibrations corresponding to the Boc tert-butyl group are also identifiable.[1]
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the compound (260.29 g/mol ) and to study its fragmentation patterns, which can further validate its structure.[1]
Reactivity and Applications
The strategic placement of the Boc and methyl ester protecting groups allows for chemoselective reactions, making this compound a versatile tool in organic synthesis.
Orthogonal Protection and Deprotection
The Boc group is labile under acidic conditions, while the methyl ester is labile under basic conditions.[1] This differential stability, known as orthogonal protection, permits the selective removal of one protecting group without affecting the other.[1]
-
Boc Deprotection: The Boc group can be cleanly removed using mild acids like trifluoroacetic acid (TFA), exposing the amine for subsequent coupling reactions in peptide synthesis.[1][]
-
Methyl Ester Hydrolysis: The methyl ester can be hydrolyzed under basic conditions, for instance, with lithium hydroxide (LiOH) in a mixture of water and an organic solvent like THF.[1]
Applications in Research and Development
-
Peptide Synthesis: this compound is a fundamental building block for incorporating glutamine residues into peptide chains, preventing unwanted side reactions during the sequential coupling process.[1]
-
Drug Development: It serves as a crucial intermediate in the synthesis of more complex molecules, including cyclic glutamine analogues that have been investigated as potential antiviral agents.[1][7]
-
Prodrugs and Natural Product Modification: The compound is also explored in the development of prodrugs and for modifying natural products to improve their solubility and bioavailability for research purposes.[1]
Handling and Storage
Proper handling and storage are essential to maintain the stability and integrity of this compound.
-
Stability: The compound is stable under standard laboratory conditions.[1] However, it is sensitive to strong acids and bases, which can cleave the protecting groups.[1]
-
Storage: It is recommended to store the compound in a cool, dry place. For long-term storage, refrigeration is advised.[3]
-
Safety: Standard laboratory safety precautions should be observed when handling this chemical, including the use of personal protective equipment such as gloves and safety glasses.[3] It is classified as harmful if swallowed.
Conclusion
This compound is a highly valuable and versatile compound in the fields of peptide chemistry, drug discovery, and organic synthesis. Its well-defined chemical properties, coupled with the strategic use of orthogonal protecting groups, enable researchers and scientists to construct complex molecules with a high degree of control and efficiency. A thorough understanding of its synthesis, characterization, and reactivity is paramount for its effective application in advancing scientific research and the development of new therapeutic agents.
References
Technical Guide: Boc-L-Glutamine Methyl Ester in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-glutamine methyl ester (CAS Number: 4976-88-9) is a pivotal protected amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of novel therapeutic agents.[1] Its unique structural characteristics, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino functionality and a methyl ester on the side-chain carboxyl group, enable precise and controlled chemical manipulations. This dual-protection strategy is instrumental in preventing undesirable side reactions during complex multi-step syntheses, making it an invaluable building block for the incorporation of glutamine residues into peptides and other complex molecules.[1] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed synthesis protocols, and its application in the development of antiviral agents, with a focus on the underlying biochemical pathways.
Physicochemical and Safety Data
A comprehensive understanding of the physical, chemical, and safety properties of this compound is crucial for its proper handling, storage, and application in a laboratory setting. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4976-88-9 | [1][2][3][4] |
| Molecular Formula | C₁₁H₂₀N₂O₅ | [2] |
| Molecular Weight | 260.29 g/mol | [1] |
| IUPAC Name | methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | [1][4] |
| Appearance | White to off-white powder/solid | [5] |
| Melting Point | 71-75 °C | [5] |
| InChI Key | QEKBLYGUGNADLL-ZETCQYMHSA-N | [1][2] |
Table 2: Safety Information
| Hazard Statement | Precautionary Statement | Signal Word | Pictogram |
| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth. | Warning | Exclamation Mark[2] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is a critical aspect of its application. This section provides detailed experimental protocols for its preparation and its use in the synthesis of a key intermediate for antiviral drug development.
General Synthesis of this compound
A common and reliable method for the synthesis of this compound involves a two-step process: the protection of the α-amino group of L-glutamine with a Boc group, followed by the esterification of the side-chain carboxylic acid.[1]
Experimental Protocol: Two-Step Synthesis
-
Boc Protection of L-glutamine:
-
L-glutamine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base (e.g., sodium bicarbonate or triethylamine) in a solvent mixture such as dioxane/water or THF/water.
-
The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by acidification and extraction with an organic solvent to yield Boc-L-glutamine.
-
-
Esterification:
-
The resulting Boc-L-glutamine is then dissolved in methanol.
-
An acid catalyst, such as gaseous hydrochloric acid or thionyl chloride, is added to the solution.[6][7]
-
The reaction mixture is stirred, often at room temperature, until the esterification is complete, as monitored by TLC.
-
The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography, to yield this compound.
-
An alternative, more direct approach involves the esterification of L-glutamine first, followed by Boc protection.
Experimental Protocol: Direct Esterification and subsequent Boc-Protection
-
Esterification of L-Glutamine:
-
L-glutamine (0.1 mol) is suspended in methanol (100 mL).
-
Freshly distilled trimethylchlorosilane (TMSCl) (0.2 mol) is added slowly with stirring at room temperature.[7]
-
The reaction is stirred until completion (typically 12-24 hours), monitored by TLC.[7]
-
The solvent is removed under reduced pressure to yield L-glutamine methyl ester hydrochloride.[7]
-
-
Boc Protection:
-
The L-glutamine methyl ester hydrochloride is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with di-tert-butyl dicarbonate in the presence of a base to yield the final product, this compound.
-
Synthesis of a Cyclic Glutamine Analogue for Antiviral Agents
Boc-protected glutamic acid esters are crucial precursors in the synthesis of complex molecules with therapeutic potential, such as cyclic glutamine analogues that act as inhibitors for viral proteases. The following protocol details the synthesis of a key intermediate, (3S)-pyrrolid-2-one-3-yl-L-alanine methyl ester, starting from the related compound, Boc-L-glutamate dimethyl ester.[8][9]
Table 3: Reagents and Conditions for the Synthesis of a Cyclic Glutamine Analogue Intermediate
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1. Allylation | Boc-L-glutamate dimethyl ester | 1. LiHMDS2. Allyl bromide | THF | -78 | 4 | 96 |
| 2. Di-Boc Protection | Allylated intermediate | Boc₂O, DMAP | MeCN | Room Temp. | 99 | 92 |
| 3. Oxidative Cleavage | Di-Boc protected intermediate | OsO₄ (cat.), NaIO₄, 2,6-lutidine | Dioxane/H₂O | Room Temp. | 2 | Not specified |
Experimental Protocol: Synthesis of Dimethyl (2S,4S)-2-Allyl-4-((tert-butoxycarbonyl)amino)pentanedioate [8]
-
Dissolve commercially available Boc-L-glutamate dimethyl ester (0.750 g, 2.74 mmol) in freshly distilled THF (11.0 mL) in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add LiHMDS (1 M in THF, 5.92 mL, 5.92 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C for an additional hour.
-
Add allyl bromide (0.710 mL, 8.22 mmol) dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Warm the mixture to room temperature and extract with EtOAc.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel (15:85 EtOAc/Hexane) to yield the desired product as a clear, slightly yellow oil (0.830 g, 96% yield).
Application in Drug Development: Antiviral Agents
Glutamine and its analogues play a critical role in the development of antiviral therapeutics. Many viruses, including coronaviruses, rely on host cell glutamine metabolism for their replication.[10][11] This dependency presents a strategic target for antiviral drug design.
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptides with defined sequences. The Boc group provides temporary protection of the α-amino group, which can be selectively removed under acidic conditions to allow for the stepwise addition of subsequent amino acids.
Targeting Viral Proteases and Host Cell Metabolism
Viral proteases, such as the 3C-like protease (3CLpro) of coronaviruses, are essential for viral replication and represent a prime target for antiviral drugs.[9][12][13] These proteases often recognize and cleave peptide substrates containing a glutamine residue at the P1 position.[12][13] Consequently, glutamine analogues synthesized using precursors like this compound can be designed as potent inhibitors of these viral enzymes.[12][13][14]
Furthermore, coronaviruses reprogram the host cell's metabolic pathways, leading to an increased uptake and utilization of glutamine to fuel viral replication.[10][11] This "glutamine addiction" makes the host's glutamine metabolism pathway a viable target for antiviral intervention. Inhibiting key enzymes in this pathway, such as glutaminase (GLS), can effectively block viral replication.[10]
Conclusion
This compound is a versatile and indispensable reagent in modern drug discovery and development. Its application extends from the fundamental technique of solid-phase peptide synthesis to the rational design of sophisticated antiviral agents. The ability to create glutamine analogues from this precursor allows for the targeted inhibition of viral proteases and the disruption of essential host metabolic pathways that are hijacked by viruses. A thorough understanding of its properties, synthesis, and biochemical applications, as detailed in this guide, is essential for researchers and scientists working at the forefront of pharmaceutical innovation.
References
- 1. This compound|4976-88-9 [benchchem.com]
- 2. This compound [sigmaaldrich.com]
- 3. 4976-88-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound | C11H20N2O5 | CID 10956293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Boc-L-glutamic acid 5-methyl ester, 97% (45214-91-3) - N-Boc-L-glutamic acid 5-methyl ester, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 6. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Synthesis and evaluation of keto-glutamine analogues as potent inhibitors of severe acute respiratory syndrome 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Keto-Glutamine Analogues as Potent Inhibitors of Severe Acute Respiratory Syndrome 3CLpro | Scilit [scilit.com]
- 14. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Boc-L-glutamine Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-glutamine methyl ester (Boc-L-Gln-OMe), a crucial protected amino acid derivative. It covers its chemical properties, synthesis, applications, and the analytical techniques essential for its characterization, offering valuable insights for professionals in peptide chemistry and drug discovery.
Core Properties of Boc-L-glutamine Methyl Ester
This compound is a derivative of the amino acid L-glutamine, where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group and the side-chain carboxyl group is protected as a methyl ester. This dual-protection strategy is fundamental in controlled peptide synthesis, preventing unwanted side reactions during peptide chain elongation.[1] The Boc group is notably stable under many reaction conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA).[1]
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 260.29 g/mol | [1][2][3] |
| Exact Mass | 260.13722174 Da | [3] |
| Molecular Formula | C₁₁H₂₀N₂O₅ | [2][3] |
| CAS Number | 4976-88-9 | [1][2][3] |
| Physical Form | White to yellow solid powder | [2] |
| Purity | ≥95% - 97% | [1][2] |
| Storage Temperature | Room temperature | [2] |
| IUPAC Name | methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | [3] |
| Synonyms | Boc-Gln-OMe, N-tert-butoxycarbonyl-L-glutamine methyl ester | [3] |
Synthesis Methodologies
The synthesis of this compound is critical for ensuring high purity, which is paramount for its successful application in peptide synthesis.[1] Impurities can lead to the formation of undesired side products, complicating the purification of the final peptide.[1] Two primary synthetic strategies are commonly employed.
-
Direct Esterification and Protection of L-glutamine: A common approach involves the esterification of L-glutamine using methanol in the presence of an acid catalyst, such as trimethylchlorosilane. This step yields L-glutamine methyl ester hydrochloride. The subsequent step is the protection of the α-amino group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to yield the final product.[1]
-
Esterification of Boc-L-glutamine: A more direct route begins with commercially available Boc-L-glutamine, which is then esterified using methanol and an acid catalyst. This method is often simpler as it starts with the N-protected amino acid, which can minimize side reactions.[1]
Below is a diagram illustrating a generalized workflow for the synthesis and purification of this compound.
Key Applications in Research and Development
The primary utility of this compound lies in its role as a fundamental building block in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).
-
Peptide Synthesis: It enables the controlled, sequential addition of glutamine residues to a growing peptide chain.[1] The Boc protecting group shields the amino terminus during the coupling reaction, and the methyl ester protects the side chain. This strategy is integral to the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme used in classical SPPS.[4][5]
-
Drug Development: Beyond standard peptide synthesis, it serves as a crucial intermediate in the synthesis of more complex molecules. For instance, it is a precursor for creating cyclic glutamine analogues, which have been investigated as components of antiviral agents targeting proteases.[1][6] It is also used in the development of prodrugs and for modifying natural products to improve their pharmacological properties.[1]
The logical relationship of its use in SPPS is depicted in the following diagram.
Experimental Protocols for Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of this compound before its use in synthesis. The primary techniques include NMR, MS, and HPLC.[1][7]
NMR is the most powerful tool for unambiguous structural confirmation.[7]
-
Objective: To verify the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.[7]
-
-
¹H NMR Analysis:
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Expected Signals: A characteristic singlet peak for the nine equivalent protons of the tert-butyl (Boc) group should appear in the upfield region, typically around 1.4 ppm.[7] Other signals corresponding to the glutamine backbone and methyl ester protons will also be present.
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled spectrum.
-
Expected Signals: Definitive signals for the quaternary and methyl carbons of the Boc group, as well as the carbonyl carbons of both the carbamate and the methyl ester, confirm the structure.[7]
-
-
Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.[7]
HPLC is used to assess the purity of the compound.
-
Objective: To separate the main compound from any impurities and quantify its purity.
-
Methodology:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both typically containing 0.1% trifluoroacetic acid (TFA), is common. For example, a linear gradient from 10% to 90% ACN over 20 minutes.
-
Detection: UV detection at a wavelength of 214 nm or 220 nm.
-
Sample Preparation: Prepare a solution of the compound in the mobile phase or a suitable solvent (e.g., ACN/water mixture) at a concentration of approximately 1 mg/mL.
-
-
Analysis: The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. A purity of ≥97% is often required for peptide synthesis.[1]
MS is used to confirm the molecular weight of the compound.
-
Objective: To verify that the compound has the correct molecular mass.
-
Methodology:
-
Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
-
Analysis: The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 261.29. This confirms the molecular weight of 260.29 g/mol . Fragmentation patterns can also be analyzed for further structural confirmation.[1]
References
Boc-L-glutamine Methyl Ester: A Technical Guide to Its Solubility and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Understanding Boc-L-glutamine Methyl Ester
This compound is a derivative of the amino acid L-glutamine. It features two critical protecting groups: a tert-butoxycarbonyl (Boc) group on the α-amino group and a methyl ester on the side-chain carboxyl group. This dual-protection strategy is essential in peptide synthesis to prevent unwanted side reactions and allow for the controlled, sequential addition of amino acids to a growing peptide chain.[1]
Solubility Profile
Currently, specific quantitative solubility data for this compound in various solvents is not widely published. However, qualitative assessments indicate that it possesses good solubility in common organic solvents used in peptide synthesis.
Qualitative Solubility:
Based on information for closely related compounds and general principles of protected amino acids, this compound is expected to be soluble in:
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Ethanol
-
Dimethyl sulfoxide (DMSO)[2]
It is expected to have limited solubility in non-polar solvents and water.
Quantitative Solubility Data Table
The following table is provided as a template for researchers to record their own experimentally determined solubility data for this compound. This standardized format will facilitate the comparison of data across different solvents and experimental conditions.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method |
| Dimethylformamide (DMF) | ||||
| Dichloromethane (DCM) | ||||
| Methanol | ||||
| Ethanol | ||||
| Dimethyl sulfoxide (DMSO) | ||||
| Acetonitrile | ||||
| Water |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in various solvents, based on the widely accepted isothermal shake-flask method.
Objective: To determine the saturation solubility of this compound in a selected solvent at a constant temperature.
Materials:
-
This compound
-
Selected analytical-grade solvents
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Volumetric flasks
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution using a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC with UV detection.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
Safety Precautions: Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. The general workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Boc-SPPS Workflow
The following diagram illustrates the key steps in a typical Boc-SPPS cycle where this compound would be incorporated.
References
Navigating the Stability of Boc-L-glutamine Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Boc-L-glutamine methyl ester, a critical building block in peptide synthesis and pharmaceutical research. Understanding the chemical liabilities of this reagent is paramount for ensuring the integrity of synthetic processes and the purity of final products. This document outlines the intrinsic stability of the molecule, its degradation pathways under various conditions, recommended storage protocols, and detailed methodologies for assessing its purity and stability.
Core Concepts: A Molecule with Orthogonal Protection
This compound incorporates two key protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group on the α-amino group and the base-labile methyl ester on the side-chain carboxyl group.[1] This dual-protection strategy is designed to prevent unwanted side reactions during peptide synthesis, allowing for sequential and controlled chain elongation.[1] The differential stability of these groups provides the orthogonality that is fundamental to complex organic synthesis, enabling the selective removal of one group while the other remains intact.[1]
Stability Profile
Under standard laboratory conditions, this compound is a stable, typically white to yellow solid compound.[1] However, its integrity is highly dependent on the chemical environment, particularly pH. The primary degradation pathways involve the cleavage of either the Boc group or the methyl ester.
Acidic Conditions: The tert-butoxycarbonyl (Boc) group is notoriously unstable in acidic conditions.[1][2] This lability is a deliberate feature, allowing for its removal during solid-phase peptide synthesis (SPPS) to expose the amine for the next coupling step.[1][] Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), will rapidly cleave the Boc group, producing a tert-butyl cation, carbon dioxide, and the free amine.[2][4]
Basic Conditions: The methyl ester group is susceptible to hydrolysis under basic conditions, a reaction known as saponification.[1] Treatment with an aqueous base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), will hydrolyze the ester to the corresponding carboxylate salt.[1] The Boc group, in contrast, is generally stable to basic and nucleophilic conditions.[2][][5]
The stability of the core L-glutamine structure is also a factor. In aqueous solutions, L-glutamine itself can undergo degradation through cyclization to form pyroglutamic acid and ammonia.[6][7] This degradation follows pseudo-first-order kinetics and is pH-dependent, with maximum stability observed between pH 5.0 and 7.5.[6] While the protecting groups in this compound alter its reactivity, the potential for degradation of the glutamine side chain should be considered, especially during prolonged storage in solution or during workup procedures.
Degradation Pathways
The chemical degradation of this compound can proceed via two main pathways, dictated by the pH of the environment.
Caption: Degradation pathways of this compound.
Recommended Storage Conditions
Proper storage is crucial to maintain the purity and extend the shelf-life of this compound. While supplier recommendations vary, a consensus points towards cool and dry conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Cool; Room temperature to refrigerated (-5°C to 8°C) | Lower temperatures slow down potential degradation reactions. Inconsistency exists among suppliers.[8] |
| Atmosphere | Dry / Desiccated | Protects against hydrolysis of the ester and potential degradation of the glutamine side chain. |
| Light | Protect from light | As a general precaution for complex organic molecules to prevent photochemical degradation. |
| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric contaminants. |
Summary of Supplier Storage Recommendations:
| Supplier/Source | Recommended Storage Temperature |
| Sigma-Aldrich | Room temperature |
| Chem-Impex | ≤ -4 °C |
| Cambridge Isotope Labs. | Refrigerated (-5 °C - 5 °C) |
Given the discrepancies, storage in a refrigerator (2-8°C) in a tightly sealed container with a desiccant represents the most conservative and safest approach to ensure long-term stability.
Experimental Protocols for Stability and Purity Assessment
Assessing the purity and stability of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.[1]
Protocol 1: Purity and Stability Assessment by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method to quantify the purity of this compound and monitor its degradation over time.
Objective: To determine the percentage purity of the compound and detect the formation of degradation products.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Reversed-phase HPLC system with a C18 column and UV detector
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in deionized water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm[9]
-
Injection Volume: 10 µL
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it linearly to a high percentage (e.g., 90%) over 15-20 minutes to ensure elution of all components.
-
-
Procedure for Stability Study:
-
Prepare solutions of the compound in the desired stress conditions (e.g., 0.1 M HCl for acidic stress, 0.1 M NaOH for basic stress, water at 50°C for thermal stress).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately neutralize the aliquot if under acidic or basic stress.
-
Dilute the aliquot to the working concentration (1 mg/mL) with the 50:50 acetonitrile/water mixture.
-
Inject the sample onto the HPLC system.
-
-
Data Analysis:
-
Calculate the percentage of the main peak area relative to the total peak area to determine purity.
-
Monitor the decrease in the main peak area and the increase in new peaks (degradation products) over time to assess stability.
-
Caption: Experimental workflow for HPLC-based stability testing.
Conclusion
This compound is a robust reagent under controlled, anhydrous, and neutral conditions. Its utility in chemical synthesis is defined by the predictable and orthogonal lability of its Boc (acid-labile) and methyl ester (base-labile) protecting groups. For optimal preservation, the compound should be stored in a cool, dry, and dark environment, with refrigeration being the recommended practice. Researchers must be cognizant of its susceptibility to degradation in acidic and basic media. The implementation of routine purity checks using standardized analytical methods, such as the RP-HPLC protocol detailed herein, is a critical component of quality control, ensuring the reliability of synthetic outcomes and the integrity of research data.
References
- 1. This compound|4976-88-9 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide to Boc-L-glutamine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-L-glutamine methyl ester, a critical building block in contemporary chemical and pharmaceutical research. The document details its chemical structure, physicochemical properties, synthesis protocols, and spectroscopic characterization.
Core Structure and Properties
This compound, systematically named methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate, is a protected amino acid derivative.[1][2] The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the methyl ester protects the side-chain carboxyl group of the glutamine residue.[1] This dual-protection strategy is instrumental in peptide synthesis, preventing undesirable side reactions and enabling controlled, sequential coupling of amino acids.[1]
The structure of this compound is illustrated below:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 4976-88-9 | [1][2] |
| Molecular Formula | C₁₁H₂₀N₂O₅ | [2] |
| Molecular Weight | 260.29 g/mol | [1][2] |
| Appearance | White to off-white powder/solid | [3] |
| Purity | ≥95-97% | [4] |
| Melting Point | 87-88 °C | [1] |
| Storage Temperature | Room temperature | |
| InChI Key | QEKBLYGUGNADLL-ZETCQYMHSA-N | [1][2] |
Synthesis Protocols
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the starting materials and desired scale of production. Two common strategies are outlined below.
Strategy 1: Esterification of Boc-L-glutamine
This approach involves the direct esterification of commercially available Boc-L-glutamine.
Caption: Workflow for the esterification of Boc-L-glutamine.
Experimental Protocol:
-
Dissolution: Suspend Boc-L-glutamine in anhydrous methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) using ninhydrin staining to check for the consumption of the starting material.[1]
-
Work-up: Once the reaction is complete, neutralize the acid catalyst with a suitable base.
-
Isolation: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.
Strategy 2: Two-Step Synthesis from L-glutamine
This method involves the protection of the amino group of L-glutamine followed by esterification.
Caption: Two-step synthesis of this compound from L-glutamine.
Experimental Protocol:
-
Step 1: Boc Protection of L-glutamine
-
Dissolve L-glutamine in an appropriate solvent mixture, such as dioxane and water, containing a base (e.g., sodium bicarbonate).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the L-glutamine is consumed.
-
Acidify the reaction mixture and extract the Boc-L-glutamine with an organic solvent.
-
Dry and evaporate the solvent to obtain Boc-L-glutamine.[1]
-
-
Step 2: Esterification
-
Follow the esterification protocol as described in Strategy 1 , using the synthesized Boc-L-glutamine as the starting material.
-
Spectroscopic Data
Characterization of this compound is crucial to confirm its identity and purity. Key spectroscopic data are summarized below.
| Spectroscopic Technique | Expected Features |
| Infrared (IR) Spectroscopy | - Ester carbonyl (C=O) stretch at approximately 1740 cm⁻¹.[1]- Amide C=O stretch.- N-H stretches.- Vibrations corresponding to the Boc tert-butyl group.[1] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | - A singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector.- A singlet for the three protons of the methyl ester group.- Multiplets for the protons of the glutamine backbone and side chain. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | - Resonances for the carbonyl carbons of the ester and amide.- A signal for the quaternary carbon and the methyl carbons of the Boc group.- A signal for the methyl carbon of the ester.- Resonances for the carbons of the glutamine backbone and side chain. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound (260.29 g/mol ).[1] |
Applications in Research and Development
This compound is a valuable intermediate in several areas of chemical and pharmaceutical science:
-
Peptide Synthesis: It serves as a fundamental building block for the incorporation of glutamine residues into peptide chains during solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1]
-
Drug Development: The compound is utilized in the synthesis of complex molecules, including cyclic glutamine analogues that have been investigated as antiviral agents.[1][5]
-
Prodrug Synthesis: It is explored in the development of prodrugs to enhance the solubility and bioavailability of parent molecules.[1]
-
Modification of Natural Products: Researchers use this compound to modify natural products to improve their therapeutic properties.[1]
Stability and Storage
This compound is generally a stable compound under standard laboratory conditions.[1] However, the Boc protecting group is known to be labile under acidic conditions, which is a key feature for its removal during peptide synthesis.[1] It is recommended to store the compound at room temperature in a well-sealed container.
References
- 1. This compound|4976-88-9 [benchchem.com]
- 2. This compound | C11H20N2O5 | CID 10956293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Boc-L-glutamic acid 5-methyl ester, 97% (45214-91-3) - N-Boc-L-glutamic acid 5-methyl ester, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 4. 4976-88-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safety Data Sheet (SDS) of Boc-L-glutamine methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of Boc-L-glutamine methyl ester (CAS No: 4976-88-9). The information is compiled and presented to meet the needs of professionals in research and drug development, with a focus on clarity, data accessibility, and practical application in a laboratory setting.
Chemical Identification and Physical Properties
This compound is a protected amino acid derivative commonly used in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the methyl ester protects the side-chain carboxyl group of glutamine. This dual protection is crucial for preventing unwanted side reactions during peptide chain elongation.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4976-88-9 | [1][2] |
| Molecular Formula | C₁₁H₂₀N₂O₅ | [2] |
| Molecular Weight | 260.29 g/mol | [1][2] |
| Appearance | White to yellow solid/powder | [1] |
| Purity | Typically ≥95% | |
| IUPAC Name | methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | [1][2] |
| InChI Key | QEKBLYGUGNADLL-ZETCQYMHSA-N | [1] |
| Storage Temperature | Room temperature; some suppliers recommend refrigeration. | [3] |
Hazard Identification and Toxicological Data
According to available safety data, this compound is classified as a warning-level hazard, primarily due to potential risks upon ingestion. Detailed toxicological studies are not widely available in the public domain, which is common for many research chemicals. The hazard information is summarized below.
Table 2: Hazard Identification
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
Source: Sigma-Aldrich
Table 3: Toxicological Data
| Test | Route | Species | Value |
| LD50 | Oral | Not available | Data not available |
| LD50 | Dermal | Not available | Data not available |
| LC50 | Inhalation | Not available | Data not available |
Handling, Storage, and Exposure Controls
Proper handling and storage are critical to maintain the chemical's integrity and ensure laboratory safety. The Boc protecting group is known to be unstable under acidic conditions.[1]
Table 4: Exposure Controls and Personal Protection
| Control Parameter | Recommendation | Source |
| Engineering Controls | Use only in a well-ventilated area. | [4] |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles. | [3][4][5] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber). | [3][4][5] |
| Body Protection | Wear a lab coat. | [6] |
| Respiratory Protection | Not required under normal use with adequate ventilation. If dust is generated, use a particle filter respirator. | [3] |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas. | [4] |
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Some sources recommend refrigeration.[3] Protect from moisture.
First Aid and Fire-Fighting Measures
Table 5: First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Ingestion | Rinse mouth with water. Call a doctor if you feel unwell. | [5] |
| Inhalation | Move person into fresh air. | [5][7] |
| Skin Contact | Wash off immediately with plenty of soap and water. | [3][5][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4][5] |
Table 6: Fire-Fighting Measures
| Aspect | Details | Source |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [6][7] |
| Specific Hazards | Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx). | [3][7] |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. | [3][7] |
Experimental Protocols and Methodologies
While specific experimental protocols for safety testing of this compound are not detailed in the provided sources, a general workflow for handling this chemical in a peptide synthesis context can be outlined.
General Experimental Workflow for Handling:
-
Preparation: Before handling, ensure all necessary personal protective equipment (PPE) is worn, and the work area (e.g., fume hood) is clean and operational.
-
Weighing: Weigh the required amount of the solid compound in a clean, dry container inside a ventilated enclosure to avoid dust inhalation.
-
Dissolution: Dissolve the compound in an appropriate solvent as required by the specific synthetic protocol.
-
Reaction: Carry out the reaction under the prescribed conditions (e.g., temperature, atmosphere). The Boc group is stable under many reaction conditions but can be removed with mild acids like trifluoroacetic acid (TFA).[1]
-
Work-up and Purification: Follow the established procedure for quenching the reaction and purifying the product, which may involve extraction, chromatography, or crystallization.
-
Waste Disposal: Dispose of all chemical waste and contaminated materials in accordance with local, state, and federal regulations.
Visualized Data and Workflows
Diagram 1: Key Sections of a Safety Data Sheet (SDS)
Caption: Logical flow of key information in a Safety Data Sheet.
Diagram 2: General Laboratory Workflow for Chemical Handling
Caption: Standard experimental workflow for handling a chemical reagent.
References
A Technical Guide to Sourcing and Application of Boc-L-glutamine Methyl Ester for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Boc-L-glutamine methyl ester, a crucial reagent in peptide synthesis and various research applications. It details sourcing options from reputable suppliers, presents key technical data, outlines experimental protocols for its synthesis and use, and illustrates a relevant biological signaling pathway.
Sourcing and Procurement of this compound
For researchers and professionals in drug development, sourcing high-purity reagents is critical. The following table summarizes key suppliers of this compound, providing a comparative overview of available quantities and purity levels to facilitate procurement decisions.
| Supplier | CAS Number | Purity | Available Quantities | Physical Form | Storage Temperature |
| Sigma-Aldrich (via AstaTech, Inc.) | 4976-88-9 | 95% | 1 g, 5 g, 10 g | White to Yellow Solid | Room temperature |
| Apollo Scientific | 4976-88-9 | Not specified | 1 g, 5 g, 10 g, 25 g, 100 g[1] | Not specified | Not specified |
| Benchchem | 4976-88-9 | Not specified | Not specified | Not specified | Not specified |
| Chem-Impex | 72086-72-7* | ≥ 98% (HPLC)[2] | Not specified | White crystalline powder or light yellowish oil[2] | ≤ -4 °C[2] |
| BOC Sciences | 13726-85-7** | ≥ 99.5% (Chiral HPLC)[] | Not specified | White powder[] | 2-8°C[] |
*Note: Chem-Impex lists a different CAS number for a related compound, Boc-L-glutamic acid α-methyl ester. **Note: BOC Sciences lists the CAS number for Boc-L-glutamine.
Technical Data Summary
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | [4][5] |
| Synonyms | N-(tert-Butoxycarbonyl)-L-glutamine methyl ester, Boc-L-Gln-OMe | [5] |
| CAS Number | 4976-88-9 | [1][4] |
| Molecular Formula | C11H20N2O5 | [5] |
| Molecular Weight | 260.29 g/mol | [4][5] |
| Appearance | White to yellow solid/powder or light yellowish oil | [2][] |
| Purity | Ranging from 95% to ≥ 99.5% | [2][] |
| Optical Rotation | [a]D20 = -32.5 ± 2.5º (C=1 in DMF) | [2] |
| Storage Conditions | Vary from room temperature to ≤ -4 °C | [2][] |
Experimental Protocols
Synthesis of this compound
There are established synthetic routes for preparing this compound.[4] A direct and efficient method involves the esterification of L-glutamine using methanol and trimethylchlorosilane (TMSCl), followed by the protection of the amino group.[4][6]
Materials and Reagents:
-
L-glutamine
-
Methanol (anhydrous)
-
Trimethylchlorosilane (TMSCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
1 N Sodium hydroxide (NaOH)
-
1 N Potassium bisulfate
-
Ethyl acetate
-
Magnesium sulfate
-
Sodium bicarbonate
Procedure:
Step 1: Esterification of L-glutamine [4][6]
-
Suspend L-glutamine (0.1 mol) in anhydrous methanol (100 mL) in a round-bottom flask.
-
Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the suspension while stirring with a magnetic stirrer.
-
Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to yield L-glutamine methyl ester hydrochloride.
Step 2: N-protection with (Boc)₂O [4][7]
-
Dissolve the L-glutamine methyl ester hydrochloride in a suitable solvent such as a mixture of dioxane and water.
-
Cool the solution in an ice-water bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and a base, such as sodium bicarbonate or 1 N NaOH, to the solution.
-
Stir the mixture at a low temperature for approximately 30 minutes, then allow it to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup. If the reaction mixture is basic, acidify it to a pH of 2-3 with a mild acid like 1 N potassium bisulfate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by flash chromatography if necessary.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a building block used in solid-phase peptide synthesis (SPPS) to incorporate a glutamine residue into a peptide chain.[4] The Boc group serves as a temporary protecting group for the α-amino group.[4]
General SPPS Workflow:
-
Resin Preparation : Start with a suitable resin, such as Merrifield or PAM resin.[8] The first amino acid (C-terminal) is attached to this solid support.
-
Deprotection : The Boc protecting group of the resin-bound amino acid is removed using a mild acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[9]
-
Neutralization : After deprotection, the resulting trifluoroacetate salt is neutralized to the free amine. This is often done using a base like diisopropylethylamine (DIEA).[9]
-
Coupling : The next Boc-protected amino acid, in this case, this compound, is activated and then coupled to the free amine on the resin.
-
Washing : The resin is washed to remove excess reagents and byproducts.
-
Repeat Cycle : The deprotection, neutralization, and coupling steps are repeated until the desired peptide sequence is assembled.
-
Cleavage : Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid like hydrogen fluoride (HF).[10]
Caption: A flowchart illustrating the key steps in solid-phase peptide synthesis (SPPS) using a Boc-protected amino acid like this compound.
Role in Signaling Pathways
Glutamine is not only a building block for proteins but also a key signaling molecule, particularly in cancer metabolism.[11][12] Glutamine signaling can activate oncogenic pathways, promoting cell proliferation and survival. One such pathway involves the post-translational modification of the tumor suppressor F-box and WD repeat domain-containing 7 (FBW7), which in turn stabilizes the oncoprotein c-Myc.[11]
Glutamine-FBW7-c-Myc Signaling Pathway:
-
Glutaminyl tRNA synthetase (QARS) utilizes glutamine to glutaminylate FBW7 at a specific lysine residue (K604).[11]
-
This glutaminylation inhibits the ability of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex, of which FBW7 is a component, to mediate the degradation of its substrates, including c-Myc and Mcl-1.[11]
-
The stabilization and accumulation of c-Myc lead to enhanced glutamine utilization and the stimulation of nucleotide and DNA biosynthesis, thereby promoting cancer cell proliferation.[11]
-
Simultaneously, the stabilization of the anti-apoptotic protein Mcl-1 contributes to resistance to apoptosis.[11]
-
This signaling can be reversed by the enzyme SIRT1, which deglutaminylates FBW7.[11]
Caption: A diagram of the signaling pathway where glutamine leads to the stabilization of c-Myc and Mcl-1 through the glutaminylation of FBW7.
References
- 1. 4976-88-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 4. This compound|4976-88-9 [benchchem.com]
- 5. This compound | C11H20N2O5 | CID 10956293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 11. Glutamine signaling specifically activates c-Myc and Mcl-1 to facilitate cancer cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Key Roles of Glutamine Pathways in Reprogramming the Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Boc-L-glutamine Methyl Ester for Researchers and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-L-glutamine methyl ester (Boc-L-glutamine methyl ester) is a critical protected amino acid derivative indispensable for the controlled synthesis of peptides.[1] Its structure incorporates two key protecting groups: the tert-butoxycarbonyl (Boc) group on the α-amino group and a methyl ester protecting the side-chain carboxyl group of the glutamine.[1] This dual-protection strategy is fundamental in preventing unwanted side reactions during peptide chain elongation, making the compound a vital building block for incorporating glutamine residues into complex peptide sequences.[1] The Boc group offers stability under numerous reaction conditions and can be selectively removed with mild acids like trifluoroacetic acid (TFA), enabling the sequential coupling necessary in solid-phase peptide synthesis (SPPS).[1][2] Beyond its foundational role in peptide synthesis, this intermediate is crucial for creating more complex molecules, including cyclic glutamine analogues investigated as antiviral agents and for the development of prodrugs to enhance solubility and bioavailability.[1] This guide provides an in-depth overview of high-purity this compound, covering reliable suppliers, synthesis protocols, quality control methodologies, and its application in drug development.
Supplier Analysis and Product Specifications
The procurement of high-purity starting materials is a critical first step in any synthesis-driven research or drug development campaign. The quality of this compound directly impacts the efficiency of coupling reactions and the purity of the final peptide.[1] Below is a comparative summary of offerings from various chemical suppliers.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Reported Purity | Physical Form |
| Benchchem | This compound | 4976-88-9 | 260.29 | ≥97% (HPLC) | Not Specified |
| Sigma-Aldrich (AstaTech) | This compound | 4976-88-9 | 260.29 | 95% | White to Yellow Solid |
| Apollo Scientific | This compound | 4976-88-9 | Not Specified | Not Specified | Not Specified |
| Chem-Impex | Boc-L-Glu-OMe | 72086-72-7 | 261.4 | ≥98% (HPLC) | White crystalline powder or light yellowish oil |
Note: Data is compiled from publicly available information on supplier websites. Lot-specific data should always be confirmed by consulting the Certificate of Analysis (CoA).
Key Experimental Methodologies
Detailed and validated protocols are essential for the successful synthesis, analysis, and application of this compound. The following sections provide methodologies extracted from established literature.
Synthesis of High-Purity this compound
Two primary routes are commonly employed for the synthesis of this compound.
Method 1: Two-Step Protection and Esterification [1]
This reliable method involves first protecting the amino group of L-glutamine, followed by esterification.
-
Boc Protection of L-glutamine:
-
Suspend L-glutamine in a suitable solvent (e.g., a mixture of dioxane and water).
-
Cool the solution in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., 1N sodium hydroxide) to the suspension.
-
Stir the mixture at a low temperature (e.g., 5°C) and then allow it to warm to room temperature over several hours until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).
-
Work up the reaction mixture by partial evaporation, acidification (e.g., with potassium bisulfate), and extraction with an organic solvent (e.g., ethyl acetate) to yield Boc-L-glutamine.
-
-
Esterification:
-
Dissolve the resulting Boc-L-glutamine in an anhydrous solvent like dimethylformamide (DMF).
-
Add a base such as potassium carbonate, followed by an esterifying agent like methyl iodide.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
The final product is isolated through filtration and extraction to yield this compound.
-
Method 2: Direct Esterification using Trimethylchlorosilane (TMSCl) [1][3]
This approach offers a more direct esterification of the amino acid.
-
Suspend L-glutamine in methanol.
-
Slowly add trimethylchlorosilane to the suspension with stirring.
-
Continue stirring the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to yield L-glutamine methyl ester hydrochloride.[1]
-
Proceed with a separate N-protection step by reacting the ester hydrochloride with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to obtain the final product.[1]
Quality Control and Analytical Protocols
Ensuring the purity of this compound is paramount for its successful application. Commercial suppliers typically guarantee a purity of ≥97% as determined by HPLC.[1]
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and identify any impurities.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol, often with an acid additive like trifluoroacetic acid (TFA) (e.g., 0.1% TFA in water/acetonitrile).
-
Detection: UV detector at a suitable wavelength (e.g., 210-220 nm).
-
Procedure:
-
Prepare a standard solution of known concentration and a sample solution of the synthesized product.
-
Inject the solutions into the HPLC system.
-
Analyze the resulting chromatograms to calculate the area percentage of the main peak, which corresponds to the purity of the compound.
-
Thin-Layer Chromatography (TLC)
-
Objective: To rapidly monitor the progress of synthesis reactions.
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of organic solvents, such as ethyl acetate and hexane or dichloromethane and methanol, in a ratio that provides good separation of the starting material, product, and byproducts.
-
Visualization: UV light (if the compound is UV-active) or staining with a suitable reagent (e.g., ninhydrin for free amines or potassium permanganate).
-
Procedure:
-
Spot the reaction mixture and reference standards onto the TLC plate.
-
Develop the plate in a chamber containing the mobile phase.
-
After development, dry the plate and visualize the spots to assess the consumption of starting materials and the formation of the product.
-
Application in Peptide Synthesis and Drug Development
The primary application of this compound is as a building block in Boc-chemistry solid-phase peptide synthesis (SPPS).[1][2] This strategy is advantageous for synthesizing hydrophobic peptides and those containing sensitive moieties like esters.[4]
General Boc-SPPS Cycle Protocol:
-
Deprotection: The Boc protecting group of the N-terminal amino acid on the resin-bound peptide is removed using a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Washing: The resin is thoroughly washed with solvents like DCM and isopropanol to remove residual TFA and byproducts.
-
Neutralization: The protonated N-terminal amine is neutralized with a base, such as diisopropylethylamine (DIPEA).
-
Coupling: The next Boc-protected amino acid (e.g., this compound) is activated with a coupling reagent (e.g., DCC, HBTU) and added to the resin to form a new peptide bond.
-
Washing: The resin is washed again to remove excess reagents and byproducts.
-
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support, often using hazardous reagents like hydrogen fluoride (HF), which requires specialized equipment.[2][4]
Beyond standard peptides, this compound and related derivatives like Boc-L-glutamate dimethyl ester are precursors in the synthesis of complex molecules. They are used to create glutamine analogues for antiviral agents that target proteases, such as the 3C and 3CL proteases found in various viruses.[1][5][6] The development of efficient, scalable routes to these analogues is an active area of research.[5]
References
- 1. This compound|4976-88-9 [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boc Chemical Products, Amino Acid Derivatives Supplier [bzchemicals.com]
An In-depth Technical Guide to Boc-L-glutamine Methyl Ester in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, high-yield products. Boc-L-glutamine methyl ester serves as a key building block for the incorporation of glutamine residues in peptides synthesized via tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This derivative features the Boc group for temporary protection of the α-amino group and a methyl ester for the protection of the side-chain carboxyl group of glutamine. This dual-protection strategy is designed to prevent undesirable side reactions, such as pyroglutamate formation and dehydration of the side-chain amide, thereby facilitating controlled and sequential peptide chain elongation.[1]
This technical guide provides a comprehensive overview of the properties, applications, and detailed methodologies for the effective utilization of this compound in peptide synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and application in peptide synthesis.
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₂O₅ |
| Molecular Weight | 260.29 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 4976-88-9 |
| Purity | Typically ≥98% |
Role in Peptide Synthesis: A Strategic Choice for Glutamine Incorporation
The selection of a protecting group strategy for glutamine is a critical consideration in peptide synthesis. The side chain of glutamine is susceptible to several side reactions that can compromise the integrity of the final peptide.
Mitigation of Side Reactions
-
Pyroglutamate Formation: N-terminal glutamine residues have a propensity to undergo intramolecular cyclization to form pyroglutamate, which can terminate peptide chain elongation.[2] While this reaction is more pronounced under basic conditions, it can also occur during the acidic deprotection steps of Boc-SPPS. The use of a side-chain protecting group, such as the methyl ester, can help to minimize this side reaction.
-
Dehydration to Nitrile: Under the influence of coupling reagents, particularly carbodiimides, the side-chain amide of glutamine can dehydrate to form a nitrile. Side-chain protection is a common strategy to prevent this modification.
Comparison with Other Glutamine Derivatives in Boc-SPPS
The choice of side-chain protection for glutamine in Boc-SPPS involves a trade-off between stability, ease of removal, and the potential for side reactions.
| Derivative | Advantages | Disadvantages |
| Boc-Gln-OH (unprotected) | Lower cost. | High risk of pyroglutamate formation and nitrile formation. |
| Boc-Gln(Xan)-OH | Xanthyl (Xan) group enhances solubility and effectively prevents dehydration.[3] | Xan group is more acid-labile than other protecting groups, which may be a disadvantage in some strategies.[3] |
| Boc-Gln(Trt)-OH | The bulky trityl (Trt) group provides excellent protection against side reactions and improves solubility. | Can introduce steric hindrance in crowded sequences. |
| Boc-Gln-OMe | Methyl ester provides adequate protection and is compatible with standard Boc-SPPS cleavage conditions. | May be susceptible to transesterification with certain reagents or conditions.[4] |
While direct quantitative comparisons of coupling efficiency and yield for this compound versus other protected glutamine derivatives in Boc-SPPS are not extensively available in the literature, the choice of protecting group is often dictated by the specific peptide sequence and the desired final product.
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in solid-phase peptide synthesis.
Materials and Reagents
-
This compound
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)
-
Diethyl ether
Workflow for Boc-SPPS using this compound
Caption: General workflow for solid-phase peptide synthesis using this compound.
Detailed Experimental Procedures
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the Merrifield resin in DCM for 1-2 hours.
-
Attach the first Boc-protected amino acid to the resin according to standard protocols (e.g., cesium salt method).[5][6]
2. Peptide Chain Elongation Cycle:
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes.[6]
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM for 10 minutes.[6]
-
Washing: Wash the resin with DCM.
3. Coupling of this compound:
-
Activation: In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin substitution) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC) in DMF.
-
Coupling: Add the activated this compound solution to the resin and agitate for 1-2 hours.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), a recoupling step may be necessary.[7]
-
Washing: Wash the resin with DMF and DCM.
4. Final Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the peptide-resin thoroughly and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and resin. For peptides containing glutamine and other sensitive residues, a common cleavage cocktail is HF/anisole. Alternatively, TFMSA can be used.[5][8]
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and stir at 0°C for 1-2 hours.[8]
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Collect the precipitated peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
While specific quantitative data for the use of this compound is not extensively reported, the following table provides a general expectation for yields and purity in Boc-SPPS, which can be influenced by the peptide sequence and synthesis conditions.
| Parameter | Typical Value | Notes |
| Coupling Efficiency (per step) | >99% | Monitored by ninhydrin test. Glutamine can be a difficult residue to couple.[7] |
| Overall Crude Peptide Yield | 60-80% | Highly dependent on peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 50-70% | Purification is typically required to achieve high purity. |
| Final Purified Peptide Yield | 10-30% | Dependent on the efficiency of the purification process. |
Logical Relationships in Boc-SPPS
The following diagram illustrates the logical relationships and decision points in a typical Boc-SPPS cycle.
References
- 1. This compound|4976-88-9 [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
The Role of Boc-L-glutamine Methyl Ester in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-glutamine methyl ester is a pivotal, chemically modified amino acid that serves as a fundamental building block in the landscape of synthetic chemistry and drug discovery. As a derivative of L-glutamine, it features two critical protective groups: a tert-butyloxycarbonyl (Boc) group at the α-amino position and a methyl ester at the γ-carboxyl group of the side chain. This dual-protection strategy is instrumental in preventing undesirable side reactions during complex synthetic procedures, most notably in the precise and controlled assembly of peptide chains.[1] Beyond its foundational role in peptide synthesis, this compound is a versatile intermediate in the creation of more complex molecules, including cyclic glutamine analogues with therapeutic potential and in the development of novel prodrugs.[1] This technical guide provides an in-depth overview of the applications of this compound in research, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in its effective utilization.
Physicochemical and Purity Data
The successful application of this compound in synthesis is predicated on a clear understanding of its physical and chemical properties. The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₅ | [PubChem][2] |
| Molecular Weight | 260.29 g/mol | [PubChem][2] |
| IUPAC Name | methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | [PubChem][2] |
| CAS Number | 4976-88-9 | [PubChem][2] |
| Appearance | White to off-white or yellow solid/powder | [Sigma-Aldrich][3] |
| Purity (Typical) | ≥95% | [Sigma-Aldrich][3] |
| Storage Temperature | Room temperature | [Sigma-Aldrich][3] |
Core Application: Peptide Synthesis
The primary and most widespread use of this compound is in peptide synthesis, a cornerstone of drug discovery, proteomics, and biomaterials science. The Boc protecting group is stable under a variety of reaction conditions but can be selectively and cleanly removed with mild acids, such as trifluoroacetic acid (TFA), to expose the amine for the subsequent peptide bond formation.[1] This allows for the stepwise and controlled elongation of a peptide chain.
Solution-Phase Peptide Synthesis: A Representative Protocol
The following is a detailed protocol for the synthesis of a dipeptide, Boc-L-glutaminyl-L-alanine methyl ester (Boc-Gln-Ala-OMe), in a solution-phase format. This procedure is representative of a typical coupling reaction utilizing this compound.
Materials and Reagents:
-
Boc-L-glutamine
-
Methanol
-
Thionyl chloride or a suitable acid catalyst
-
L-alanine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Experimental Procedure:
Step 1: Esterification of Boc-L-glutamine (if starting from Boc-L-glutamine)
-
In a round-bottom flask, suspend Boc-L-glutamine (1.0 eq) in anhydrous methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain this compound.
Step 2: Neutralization of L-alanine methyl ester hydrochloride
-
Dissolve L-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM or DIPEA (1.1 eq) dropwise to the stirred solution to neutralize the hydrochloride salt, yielding the free base of L-alanine methyl ester.
Step 3: Activation of this compound
-
In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add DCC (1.1 eq) to the solution and stir for 30-60 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
Step 4: Peptide Coupling
-
Add the neutralized L-alanine methyl ester solution from Step 2 to the activated this compound mixture from Step 3.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Step 5: Work-up and Purification
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexane).
-
Combine the pure fractions and evaporate the solvent to obtain the purified Boc-Gln-Ala-OMe.
Step 6: Characterization
-
Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data for Peptide Synthesis
The efficiency and yield of peptide coupling reactions are critical parameters. The following table provides typical quantitative data for solution-phase and solid-phase peptide synthesis.
| Parameter | Solution-Phase Dipeptide Synthesis (Typical) | Solid-Phase Peptide Synthesis (General) |
| Coupling Efficiency per Step | >95% | >99% (monitored by Kaiser test) |
| Overall Crude Yield | 70-90% | 60-80% (sequence dependent) |
| Final Purified Yield | 50-80% | 20-40% (post-purification) |
Advanced Application: Synthesis of Cyclic Glutamine Analogues
This compound and its close derivatives are valuable precursors for the synthesis of more complex molecules, such as cyclic glutamine analogues. These analogues are of significant interest in medicinal chemistry, particularly in the development of antiviral agents. A published methodology showcases the conversion of a related compound, Boc-L-glutamate dimethyl ester, into a cyclic glutamine analogue.[4]
Experimental Workflow for Cyclic Glutamine Analogue Synthesis
The synthesis of a cyclic glutamine analogue from Boc-L-glutamate dimethyl ester involves a multi-step process, including allylation, further Boc protection, oxidative cleavage, oxime formation, and reductive cyclization.
Visualizing Experimental Workflows
To provide a clearer understanding of the synthetic processes involving this compound, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Workflow for the solution-phase synthesis of a dipeptide.
Caption: General workflow for the deprotection of a Boc-protected peptide.
Conclusion
This compound stands as a cornerstone reagent in the field of synthetic peptide chemistry and beyond. Its strategic design, incorporating both a labile N-terminal protecting group and a stable side-chain ester, provides chemists with a reliable and versatile tool for the construction of complex molecular architectures. The detailed protocols and quantitative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively harness the potential of this important building block in their research endeavors. As the demand for sophisticated peptide-based therapeutics and novel bioactive molecules continues to grow, the utility of this compound in pioneering new scientific frontiers is assured.
References
An In-depth Technical Guide on the Core Principles of the Boc Protecting Group in Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis and drug development.[1][2] Its utility is derived from its stability across a wide range of chemical conditions and its facile removal under mild acidic conditions.[2] This technical guide provides a comprehensive overview of the Boc protecting group, including its core chemical principles, detailed experimental protocols, and applications in the synthesis of complex molecules.
Core Principles of the Boc Protecting Group
The primary role of the Boc group is to temporarily mask the nucleophilic and basic properties of the amino group in amino acids and other molecules.[1][3] This protection prevents unwanted side reactions during subsequent synthetic steps.[4] The Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride, which converts the highly reactive amine into a much less reactive carbamate.[1][5]
A significant advantage of the Boc protecting group is its orthogonality with other common amine protecting groups.[1] It remains stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions used to remove the benzyloxycarbonyl (Cbz) group.[1][6] This orthogonality allows for the selective deprotection of different amino groups within the same molecule, a critical feature in the synthesis of complex peptides and pharmaceuticals.[7]
Chemical Stability of Boc-Protected Amino Acids:
-
Basic Conditions: Resistant to hydrolysis by bases.[2][]
-
Nucleophiles: The bulky tert-butyl group provides steric hindrance, making it stable towards many nucleophiles.[2]
-
Catalytic Hydrogenation: Stable under conditions used for hydrogenolysis.[][9]
-
Acid Lability: Easily cleaved under mild acidic conditions.[2][]
Mechanism of Boc Protection and Deprotection
Protection:
The introduction of the Boc group is typically achieved through a nucleophilic acyl substitution reaction. The amino group of the amino acid acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate.[2][5] This reaction is usually carried out in the presence of a base, such as sodium hydroxide or triethylamine.[10][11] The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol.[5][12]
Deprotection:
The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[2] Strong acids like trifluoroacetic acid (TFA) are commonly used for this purpose.[3][11] The mechanism involves the protonation of the carbonyl oxygen of the carbamate. This initial protonation facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation.[3] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[3][11]
Quantitative Data Summary
The efficiency of Boc protection and deprotection reactions can be influenced by various factors, including the choice of reagents, solvents, and reaction conditions. The following tables summarize typical quantitative data for these processes.
Table 1: Comparative Analysis of Acidic Conditions for Boc Deprotection
| Reagent | Solvent | Concentration (v/v) | Time (minutes) | Typical Purity (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% | 5 | ~78%[13] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% | 60 | >95%[13] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | 5 | ~80%[13] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | 60 | >95%[13] |
Table 2: Characterization Data for a Representative Boc-Protected Amino Acid (Boc-L-Alanine)
| Analytical Technique | Characteristic Signal |
| ¹H NMR (CDCl₃) | ~1.4 ppm (singlet, 9H, C(CH₃)₃)[14] |
| ¹³C NMR (CDCl₃) | ~28 ppm (C(CH₃)₃), ~80 ppm (C(CH₃)₃), ~155 ppm (C=O)[14] |
| Mass Spectrometry (ESI+) | [M+H]⁺, [M+Na]⁺, [M+H-56]⁺[14] |
Experimental Protocols
The following are generalized protocols for the protection and deprotection of amino acids using the Boc group.
Experimental Protocol 1: Boc Protection of an Amino Acid using (Boc)₂O
This protocol describes the general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O) or 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON)[15]
-
Solvent (e.g., 1:1 dioxane/water, tetrahydrofuran (THF))[10][15]
-
5% Citric acid solution
-
Ethyl acetate
-
Water
-
Drying agent (e.g., sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolve the amino acid (1 equivalent) and a suitable base (e.g., triethylamine, 1.5 equivalents) in a solvent mixture such as 1:1 dioxane/water.[15]
-
To this stirring solution at room temperature, add di-tert-butyl dicarbonate (1.1 equivalents).[15]
-
Allow the reaction mixture to stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete, dilute the mixture with water.[15]
-
If BOC-ON was used, extract the aqueous mixture twice with ethyl acetate to remove the oxime byproduct.[15]
-
Cool the aqueous layer in an ice bath and acidify it with a 5% citric acid solution to a pH of approximately 3.[15]
-
Immediately extract the acidified aqueous layer three times with ethyl acetate.[2][15]
-
Combine the organic layers, dry them over a suitable drying agent (e.g., sodium sulfate), and evaporate the solvent under reduced pressure to obtain the crude Boc-protected amino acid.[15]
-
Further purification can be achieved by recrystallization or by forming a dicyclohexylamine (DCHA) salt if the product is an oil.[15]
Experimental Protocol 2: Boc Deprotection of an Amino Acid using TFA
This protocol outlines the standard procedure for the removal of the Boc protecting group using trifluoroacetic acid.
Materials:
-
Boc-protected amino acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
-
Scavenger (optional, e.g., anisole or thioanisole for tryptophan, methionine, or cysteine-containing peptides)[10]
Procedure:
-
Dissolve the Boc-protected amino acid in dichloromethane (DCM).[13]
-
Cool the solution to 0°C in an ice bath.[13]
-
Slowly add trifluoroacetic acid (TFA) to the solution. A common concentration is 25-50% TFA in DCM (v/v).[13][16] If the substrate is sensitive to acid, a scavenger such as triisopropylsilane (TIS) can be added.[13]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.[13]
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.[13]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[13]
-
The deprotected amino acid is often obtained as a TFA salt and can be used directly in the next step or further purified.
Applications in Peptide Synthesis and Drug Development
The Boc protecting group is extensively used in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[17] In Boc-based SPPS, the N-terminus of the growing peptide chain is protected with a Boc group, which is removed with TFA before the next amino acid is coupled.[18] This strategy is particularly advantageous for the synthesis of long peptides or sequences prone to aggregation, as the acidic deprotection conditions can disrupt secondary structures like β-sheets.[]
In the realm of drug development, the Boc group is an indispensable tool for the synthesis of complex pharmaceutical molecules.[4] It allows for the selective protection of amino functionalities, enabling chemists to perform modifications on other parts of the molecule without affecting the amine.[17] This level of control is crucial for improving the efficiency and yield of multi-step syntheses of therapeutic agents, including antibiotics, antivirals, and anticancer drugs.[4][]
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is a versatile and robust tool in the arsenal of synthetic chemists. Its predictable reactivity, well-defined stability profile, and the mild conditions required for its removal have solidified its importance in both academic research and industrial drug development.[1] A thorough understanding of its core principles and experimental protocols is essential for its effective application in the synthesis of peptides and other complex organic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. genscript.com [genscript.com]
- 18. peptide.com [peptide.com]
Methodological & Application
Application Notes: Synthesis and Utility of Boc-L-glutamine Methyl Ester
Introduction
Boc-L-glutamine methyl ester (Nα-tert-butoxycarbonyl-L-glutamine methyl ester) is a crucial protected amino acid derivative used extensively in synthetic organic chemistry, particularly in peptide synthesis.[1] The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the methyl ester protects the side-chain carboxyl group of the glutamine residue.[1] This dual-protection strategy is essential for preventing unwanted side reactions during peptide chain elongation, allowing for the controlled and sequential addition of amino acids.[1] The Boc group is favored for its stability under many reaction conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[1][]
Applications
Beyond its fundamental role in solid-phase and solution-phase peptide synthesis, this compound serves as a key intermediate in the development of more complex molecules.[1][3] It is a precursor for synthesizing cyclic glutamine analogs, which are being investigated for their potential as antiviral agents.[1] Furthermore, it is utilized in the development of novel prodrugs and for the chemical modification of natural products to improve their solubility and bioavailability for research purposes.[1]
Chemical and Physical Properties
The compound is typically a white to off-white solid, stable under standard laboratory conditions.[1] Proper storage in a cool, dry place away from light is recommended to maintain its integrity.
Quantitative Data Summary
The following table summarizes the key properties of this compound.
| Property | Value | Reference(s) |
| IUPAC Name | methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | [1][4] |
| CAS Number | 4976-88-9 | [1][4] |
| Molecular Formula | C₁₁H₂₀N₂O₅ | [4] |
| Molecular Weight | 260.29 g/mol | [4] |
| Appearance | White powder | [1] |
| Purity (Typical) | ≥ 98% | [3] |
| Storage Conditions | Store in a cool, dry place away from light. |
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol details a two-step synthesis starting from L-glutamine, involving N-terminal Boc protection followed by methyl esterification.
Step 1: Synthesis of Nα-tert-butoxycarbonyl-L-glutamine (Boc-L-Gln-OH)
This procedure is adapted from standard methods for the Boc-protection of amino acids.[5]
-
Dissolution: In a round-bottom flask, dissolve L-glutamine (1.0 eq) in a 1:1 mixture of dioxane and 1N aqueous sodium hydroxide (NaOH). Cool the solution to 0-5 °C in an ice-water bath with magnetic stirring.
-
Addition of Boc Anhydride: To the cold, stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) dissolved in a minimal amount of dioxane. Add the (Boc)₂O solution dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the two-phase mixture to stir at 5 °C for 30 minutes, then let it warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture by rotary evaporation at <40 °C to remove the dioxane.
-
Acidification: Cool the remaining aqueous solution in an ice-water bath and acidify to pH 2-3 by the slow, careful addition of 1N potassium bisulfate (KHSO₄). A white precipitate should form.
-
Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield Boc-L-glutamine as a white solid or sticky foam. The product is often used in the next step without further purification.
Step 2: Synthesis of this compound (Boc-L-Gln-OMe)
This esterification method is adapted from a general procedure for the methylation of N-Boc protected amino acids.[5]
-
Dissolution: Dissolve the crude Boc-L-glutamine (1.0 eq) from Step 1 in anhydrous dimethylformamide (DMF) in a round-bottom flask. Cool the solution to 0 °C in an ice-water bath under a nitrogen or argon atmosphere.
-
Base Addition: To the cold solution, add solid potassium carbonate (K₂CO₃) (1.1 eq) and stir the suspension for 10-15 minutes.
-
Methylation: Add methyl iodide (CH₃I) (2.0 eq) dropwise to the suspension. Caution: Methyl iodide is toxic and should be handled in a well-ventilated fume hood.
-
Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete formation of the methyl ester.
-
Quenching and Extraction: Filter the reaction mixture to remove inorganic salts. Partition the filtrate between ethyl acetate and water.
-
Washing: Wash the organic phase sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product, typically a pale oil or solid, can be purified by flash chromatography on silica gel to yield pure this compound.[6]
References
Application Notes and Protocols for Boc-L-Glutamine Methyl Ester in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of glutamine residues into synthetic peptides is a critical aspect of peptide chemistry, given their prevalence and functional importance in biological systems. In solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry, the protection of the glutamine side-chain amide is often necessary to prevent undesirable side reactions. While various protecting groups are commercially available, the use of a methyl ester group on the side chain of glutamine (Boc-L-Gln(OMe)-OH) presents a potential, albeit less common, strategy.
These application notes provide a detailed overview of the theoretical application of Boc-L-glutamine methyl ester in Boc-SPPS. It is important to note that the use of the γ-methyl ester of glutamine is not a widely documented, standard procedure in routine SPPS. Therefore, the protocols provided herein are based on established principles of Boc-SPPS and may require optimization for specific peptide sequences.
Advantages and Disadvantages of Side-Chain Methyl Ester Protection
The choice of a protecting group is crucial for the successful synthesis of a peptide. Here, we outline the potential benefits and drawbacks of using a methyl ester for the side-chain protection of glutamine.
| Feature | Advantages | Disadvantages |
| Prevention of Side Reactions | The primary advantage is the prevention of side-chain dehydration to a nitrile during the activation step with carbodiimide reagents.[1] | The methyl ester is susceptible to saponification under basic conditions, which could be a concern with certain reagents or prolonged synthesis times. |
| Cleavage | The methyl ester can be cleaved under standard strong acid conditions used in the final cleavage step of Boc-SPPS (e.g., anhydrous HF or TFMSA). | Cleavage may be slower or require harsher conditions compared to more labile protecting groups, potentially leading to other side reactions. Incomplete cleavage can result in a modified peptide. |
| Solubility | The protected amino acid derivative may exhibit good solubility in common SPPS solvents. | The overall solubility of the growing peptide chain can be affected, potentially leading to aggregation in "difficult sequences". |
| Cost and Availability | Potentially a cost-effective protecting group strategy. | This compound is not as commonly available from commercial suppliers as other protected glutamine derivatives, such as Boc-L-Gln(Xan)-OH. |
Experimental Protocols
The following protocols are based on standard Boc-SPPS methodologies and should be adapted and optimized for the specific peptide being synthesized.
Materials and Reagents
-
This compound (Boc-L-Gln(OMe)-OH)
-
Other Boc-protected amino acids
-
Merrifield resin or other suitable resin for Boc-SPPS
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
Cleavage cocktail (e.g., anhydrous HF or TFMSA with appropriate scavengers)
-
Diethyl ether, anhydrous
-
Reagents for monitoring coupling completion (e.g., Ninhydrin test)
Workflow for a Single Coupling Cycle
The following diagram illustrates the key steps in a single coupling cycle using Boc-L-Gln(OMe)-OH.
Caption: General workflow for a single amino acid coupling cycle in Boc-SPPS.
Detailed Protocol for a Coupling Cycle
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain and repeat the treatment for 30 minutes.[2]
-
-
Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (3x), and DMF (3x) to remove residual TFA and byproducts.
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DMF for 2 minutes (2x).[2]
-
This step is crucial to deprotonate the N-terminal ammonium salt to the free amine required for coupling.
-
-
Washing: Wash the resin with DMF (3x).
-
Coupling of Boc-L-Gln(OMe)-OH:
-
Pre-activation: In a separate vessel, dissolve Boc-L-Gln(OMe)-OH (3 equivalents relative to resin substitution) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring Coupling Completion: Perform a qualitative test (e.g., Ninhydrin test) to ensure the coupling reaction has gone to completion. If the test is positive, a recoupling step may be necessary.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Repeat: The cycle is repeated for each amino acid in the peptide sequence.
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing all protecting groups, including the side-chain methyl ester of the glutamine residue.
Caption: Workflow for the final cleavage and purification of the synthetic peptide.
Protocol for HF Cleavage:
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: Dry the peptide-resin thoroughly under high vacuum. Place the resin in a specialized HF cleavage apparatus.
-
Scavengers: Add appropriate scavengers (e.g., anisole, p-cresol) to the resin to protect sensitive amino acid residues from reactive species generated during cleavage.
-
HF Cleavage: Cool the apparatus to -5 to 0°C. Carefully distill a measured amount of anhydrous HF into the reaction vessel. Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.
-
Peptide Precipitation: Triturate the residue with cold, anhydrous diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash with cold diethyl ether.
-
Purification: Dissolve the crude peptide in an appropriate aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions
While the methyl ester protects the glutamine side chain from dehydration, other side reactions can occur during Boc-SPPS.
-
Pyroglutamate Formation: N-terminal glutamine residues can cyclize to form pyroglutamic acid, especially under acidic conditions or upon prolonged heating. This is a common side reaction for unprotected N-terminal glutamine.[3]
-
Incomplete Cleavage of Methyl Ester: The methyl ester may be more resistant to cleavage than other side-chain protecting groups. This can lead to the final peptide containing a glutamine methyl ester residue.
-
Transesterification: Although less likely in the context of a pre-formed methyl ester, the possibility of transesterification with alcoholic scavengers during cleavage should be considered. There are documented cases of transesterification of benzyl esters to methyl esters in the presence of methanol.[4]
Quantitative Data Summary
Due to the limited published data on the specific use of this compound in SPPS, a comprehensive table of quantitative data is not available. However, for a standard Boc-SPPS of a model peptide, the following are general expectations:
| Parameter | Expected Value | Notes |
| Coupling Efficiency (per step) | >99% | Monitored by a qualitative test like the Ninhydrin test. |
| Overall Crude Peptide Yield | 50 - 70% | Highly dependent on peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 40 - 60% | Purification is typically required. |
| Final Purified Peptide Yield | 10 - 30% | Post-purification yield. |
Note: The coupling efficiency and overall yield when using Boc-L-Gln(OMe)-OH would need to be empirically determined and may differ from the values for more standard protected glutamine derivatives.
Conclusion
The use of this compound in solid-phase peptide synthesis offers a potential strategy for protecting the glutamine side chain. However, it is not a conventional approach, and researchers should be aware of the limited documentation and the need for careful optimization of the synthesis and cleavage protocols. The information and protocols provided here serve as a guideline for researchers interested in exploring this alternative protecting group strategy. It is highly recommended to perform small-scale test syntheses to validate the methodology for a specific peptide sequence before scaling up.
References
Application Notes and Protocols for Boc-L-glutamine Methyl Ester Coupling in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The incorporation of glutamine residues into peptide sequences is a common requirement in the synthesis of biologically active peptides. Boc-L-glutamine methyl ester (Boc-Gln(OMe)-OH) is a frequently utilized building block in solid-phase peptide synthesis (SPPS) employing tert-butyloxycarbonyl (Boc) chemistry. The methyl ester protection on the side-chain amide is intended to enhance solubility and prevent potential side reactions. However, the coupling of glutamine derivatives presents a significant challenge due to the propensity of the N-terminal glutamine residue to undergo intramolecular cyclization, leading to the formation of a pyroglutamate (pGlu) residue. This irreversible reaction truncates the peptide chain and introduces a modification that can alter the peptide's biological activity.
This document provides a detailed overview of the common coupling methods for this compound, strategies to minimize pyroglutamate formation, and comprehensive experimental protocols.
Data Presentation: Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is critical for maximizing coupling efficiency while minimizing the risk of pyroglutamate formation. The following table summarizes the performance of common coupling reagents for the incorporation of Boc-Gln(OMe)-OH.
| Coupling Reagent/Method | Class | Typical Coupling Yield (%)* | Relative Reaction Rate | Risk of Pyroglutamate Formation | Key Considerations |
| DIC/HOBt | Carbodiimide/Additive | 85-95 | Moderate | Moderate | A cost-effective and widely used method. The addition of HOBt is crucial to suppress racemization and can help reduce side reactions. Longer reaction times may increase the risk of pyroglutamate formation. |
| HBTU/DIPEA | Aminium/Uronium Salt | >95 | Fast | Low to Moderate | Highly efficient and rapid coupling. The speed of the reaction helps to minimize the time available for cyclization. However, the use of a strong base (DIPEA) can still promote pyroglutamate formation. |
| HATU/DIPEA | Aminium/Uronium Salt | >98 | Very Fast | Low | Generally considered one of the most efficient coupling reagents, especially for difficult couplings. The very rapid reaction kinetics significantly reduce the window for pyroglutamate formation. |
| PyBOP/DIPEA | Phosphonium Salt | >95 | Fast | Low to Moderate | Similar in efficiency to HBTU. It is a good alternative when aminium salt-based reagents are not desired. Byproducts are generally considered less problematic than those from older phosphonium reagents like BOP. |
| Pre-formed Symmetrical Anhydride | Anhydride | >95 | Fast | Moderate | A classic and effective method that can lead to high yields. However, it requires an extra preparation step and consumes two equivalents of the amino acid. |
Note: The typical coupling yields are estimates based on the general efficiency of these reagents and the known challenges of coupling glutamine derivatives. Actual yields may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of this compound using different reagents in a manual solid-phase peptide synthesis workflow. These protocols assume a starting resin loading of 0.5 mmol/g.
Protocol 1: Coupling using DIC/HOBt
This protocol describes a standard and economical method for coupling Boc-Gln(OMe)-OH.
Materials:
-
Boc-Gln(OMe)-OH (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
Peptide-resin with a deprotected N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF (for neutralization)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes.
-
If the N-terminus is Boc-protected, deprotect by treating with 50% trifluoroacetic acid (TFA) in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
Neutralize the N-terminal amine salt by treating with 10% DIPEA in DMF for 5 minutes (2x).
-
Wash the resin with DMF (5x) to remove excess base.
-
-
Activation and Coupling:
-
In a separate reaction vessel, dissolve Boc-Gln(OMe)-OH (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution.
-
Allow the activation to proceed for 10-15 minutes at room temperature.
-
Add the activated amino acid solution to the drained, neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, the coupling step can be repeated (double coupling).
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Protocol 2: Coupling using HBTU/DIPEA
This protocol utilizes a more rapid and generally more efficient aminium salt-based coupling reagent.
Materials:
-
Boc-Gln(OMe)-OH (3 equivalents)
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Peptide-resin with a deprotected N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Follow the same resin preparation, deprotection, and neutralization steps as in Protocol 1.
-
-
Activation and Coupling:
-
In a separate reaction vessel, dissolve Boc-Gln(OMe)-OH (3 eq.) and HBTU (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and agitate for 1-2 minutes to pre-activate the amino acid.
-
Immediately add the pre-activated amino acid solution to the drained, neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Protocol 3: Strategy to Minimize Pyroglutamate Formation
This protocol incorporates best practices to suppress the formation of the pyroglutamate side product. This often involves using a highly efficient coupling reagent and carefully controlling the reaction conditions. The use of a side-chain protecting group like Trityl (Trt) on the glutamine (Fmoc-Gln(Trt)-OH or Boc-Gln(Trt)-OH) is the most robust method to prevent this side reaction, though it is not applicable to Boc-Gln(OMe)-OH. For Boc-Gln(OMe)-OH, the strategy relies on rapid coupling and controlled base exposure.
Materials:
-
Boc-Gln(OMe)-OH (3 equivalents)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Peptide-resin with a deprotected N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade, anhydrous
-
Dichloromethane (DCM), peptide synthesis grade, anhydrous
-
Anhydrous conditions should be maintained where possible.
Procedure:
-
Resin Preparation:
-
Follow the same resin preparation, deprotection, and neutralization steps as in Protocol 1, ensuring to use anhydrous solvents.
-
-
Activation and Coupling at Low Temperature:
-
In a separate reaction vessel, dissolve Boc-Gln(OMe)-OH (3 eq.) and HATU (3 eq.) in anhydrous DMF and cool the solution to 0 °C in an ice bath.
-
Add DIPEA (6 eq.) to the cooled solution and allow to pre-activate for 1 minute.
-
Add the cold, pre-activated amino acid solution to the drained, neutralized peptide-resin.
-
Agitate the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and continue to agitate for an additional 30-45 minutes.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Visualizations
Experimental Workflow for Peptide Coupling
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Signaling Pathway: Coupling Reaction vs. Pyroglutamate Formation
Caption: Competing pathways of peptide coupling and pyroglutamate formation.
Application Notes and Protocols for the Deprotection of Boc-L-glutamine Methyl Ester with Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the assembly of peptides and the development of pharmaceutical agents.[1] Its widespread use is attributed to its stability across a range of chemical conditions and its facile and clean removal under acidic treatment. Trifluoroacetic acid (TFA) is the most commonly employed reagent for the cleavage of the Boc group, affording the corresponding amine as a salt.[2]
These application notes provide a comprehensive guide to the deprotection of Boc-L-glutamine methyl ester (Boc-Gln-OMe), a crucial building block in the synthesis of peptides containing glutamine. This document details optimized protocols, presents quantitative data for various reaction conditions, discusses potential side reactions, and provides visual representations of the underlying chemical processes and workflows.
Reaction Mechanism and Key Considerations
The deprotection of a Boc-protected amine with TFA proceeds through a well-established three-step mechanism. First, the carbamate oxygen is protonated by TFA. Subsequently, the protonated intermediate fragments to release a stable tert-butyl cation and a carbamic acid. Finally, the unstable carbamic acid rapidly decarboxylates to yield the free amine, which is then protonated by the acidic medium to form the trifluoroacetate salt.[1]
It is critical to perform this reaction in a well-ventilated fume hood, as the deprotection process generates gaseous byproducts, including carbon dioxide and isobutylene (from the tert-butyl cation). The reaction vessel should not be sealed to avoid pressure buildup.
Quantitative Data Summary
The efficiency of the Boc deprotection is influenced by several factors, including the concentration of TFA, the solvent, reaction temperature, and time. While specific quantitative data for the deprotection of this compound is not extensively tabulated in the literature, the following tables summarize typical conditions and expected outcomes based on general procedures for Boc-protected amino acid esters and related compounds.
Table 1: Comparison of Acidic Deprotection Conditions for Boc-Amino Acid Esters
| Deprotection Reagent | Solvent | Concentration | Time | Temperature | Typical Purity (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% (v/v) | 30 min | Room Temp. | >95 | [3] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25% (v/v) | 2 hours | Room Temp. | >95 | [4] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | 30 min | Room Temp. | High | [5][6] |
| Hydrochloric Acid (HCl) | Ethyl Acetate | Saturation (gas) | 6 hours | Not specified | High | [7] |
Note: Purity is dependent on the specific substrate and subsequent purification methods.
Table 2: Potential Side Products and Mitigation Strategies
| Side Product | Formation Conditions | Mitigation Strategy |
| Pyroglutamate Methyl Ester | Prolonged exposure to acidic conditions, especially at elevated temperatures.[8] | Use the minimum effective concentration of TFA and reaction time. Maintain low temperatures (0 °C to room temperature). |
| N-Trifluoroacetylated Amine | Can occur in solid-phase peptide synthesis with neat TFA.[9] | Use TFA in a solvent like DCM. |
| Alkylation of Sensitive Residues | Reaction of the tert-butyl cation with nucleophilic side chains (e.g., Trp, Met). | Not directly applicable to glutamine, but important in peptide synthesis. Use of scavengers (e.g., triisopropylsilane, water). |
Experimental Protocols
The following protocols provide detailed methodologies for the deprotection of this compound.
Protocol 1: Standard Deprotection with TFA in Dichloromethane
This protocol is a general and widely applicable method for the efficient removal of the Boc group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective concentration is 25-50% TFA in DCM (v/v).[3][4]
-
Allow the reaction mixture to warm to room temperature and continue to stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
For isolation of the free amine, redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and carefully wash with saturated aqueous NaHCO₃ solution to neutralize residual acid. Caution: CO₂ evolution will cause pressure buildup in the separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude L-glutamine methyl ester.
-
If the TFA salt is the desired product, after the initial concentration (step 6), the residue can be triturated with cold diethyl ether to precipitate the salt, which is then collected by filtration.[10]
Protocol 2: Deprotection with HCl in 1,4-Dioxane
This method provides an alternative to TFA and is particularly useful when TFA-labile side-chain protecting groups are present that need to be preserved.[5][6]
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a 4 M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the hydrochloride salt of L-glutamine methyl ester.
-
Collect the solid product by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Mandatory Visualizations
The following diagrams illustrate the key chemical and procedural aspects of the deprotection process.
Conclusion
The deprotection of this compound using trifluoroacetic acid is a highly efficient and reliable transformation that is fundamental to many synthetic strategies, especially in peptide chemistry. By carefully controlling the reaction conditions, such as TFA concentration, temperature, and reaction time, high yields of the desired L-glutamine methyl ester can be achieved while minimizing side reactions like pyroglutamate formation. The protocols and data provided herein serve as a valuable resource for researchers to successfully and safely perform this critical synthetic step.
References
- 1. This compound|4976-88-9 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc-L-Glutamine Methyl Ester in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of glutamine residues into peptide sequences is crucial for the synthesis of a wide array of biologically active peptides and therapeutic candidates. Boc-L-glutamine methyl ester is a protected amino acid derivative designed for use in solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy. The Boc group on the α-amino function provides temporary protection, while the methyl ester on the side-chain carboxyl group prevents unwanted side reactions. This dual-protection scheme allows for the controlled and sequential addition of glutamine into a growing peptide chain.
These application notes provide a comprehensive guide to the use of this compound in peptide synthesis, including detailed protocols, data on expected outcomes, and troubleshooting advice.
Data Presentation
The successful incorporation of this compound is dependent on several factors, including the chosen coupling strategy and the specific peptide sequence. While precise quantitative data for this compound is not extensively published, the following tables provide typical values based on general Boc-SPPS and data for structurally related glutamine derivatives. Glutamine is recognized as an amino acid that can be challenging to couple effectively.
Table 1: Typical Parameters for this compound Coupling in SPPS
| Parameter | Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used in Boc-SPPS. |
| Coupling Efficiency (per step) | >99% (general) | Monitored by the Kaiser test. For glutamine residues, a double coupling may be necessary to achieve this efficiency. |
| Coupling Efficiency (Glutamine) | ~95-98% | This is an estimated value based on related derivatives like Boc-N-Me-D-Glu(OBzl)-OH. Actual efficiency can be sequence-dependent.[1] Incomplete couplings are considered to be 99% or less, with highly incomplete couplings at 98% or less.[2][3] |
| Overall Crude Peptide Yield | 60 - 80% | Highly dependent on the length and sequence of the peptide. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification via preparative HPLC is typically required. |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield. |
Table 2: Comparison of Glutamine Derivatives in Peptide Synthesis
| Derivative | Key Advantages | Key Disadvantages |
| This compound | Side-chain protection prevents side reactions of the carboxyl group. | Does not prevent side-chain amide-related side reactions like pyroglutamate formation or dehydration to nitrile. |
| Boc-Gln(Xan)-OH | Xanthyl (Xan) group on the side-chain amide prevents dehydration and improves solubility.[1] | The Xan group is acid-labile and may be partially removed during Boc deprotection. |
| Boc-Gln(Trt)-OH | Trityl (Trt) group provides robust protection of the side-chain amide, preventing pyroglutamate and nitrile formation, and enhances solubility. | The bulky Trt group can cause steric hindrance in some sequences. |
| Boc-Gln-OH (unprotected side-chain) | Lower cost. | High risk of side reactions, particularly dehydration to a nitrile when using carbodiimide coupling agents.[4] |
Experimental Protocols
Protocol 1: General Boc Solid-Phase Peptide Synthesis Cycle
This protocol outlines the standard steps for incorporating an amino acid, including this compound, into a peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Isopropyl alcohol (IPA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM or DMF for 20-30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the swelling solvent.
-
Add a solution of 50% TFA in DCM to the resin.
-
Perform a short pre-wash for 5 minutes, drain, and add fresh 50% TFA/DCM solution.
-
Agitate the mixture for 20-25 minutes at room temperature.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.
-
-
Neutralization:
-
Wash the resin with DCM.
-
Add a 5-10% solution of DIEA in DCM or DMF to the resin and agitate for 5-10 minutes. Repeat this step.
-
Wash the resin thoroughly with DCM or DMF (3-5 times) to remove excess base.
-
-
Coupling (see Protocol 2 for specific details): Add the pre-activated this compound solution to the neutralized peptide-resin and agitate.
-
Monitoring the Coupling: Perform a Kaiser test (see Protocol 3) to check for the presence of free primary amines. A negative result indicates complete coupling. If the test is positive, a second coupling (recoupling) is required.
-
Washing: After complete coupling, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Coupling of this compound
Glutamine can be a challenging amino acid to incorporate due to potential side reactions and steric hindrance. The choice of coupling reagent is critical for achieving high efficiency.
Recommended Coupling Reagents:
-
HBTU/HATU: These aminium salts are highly efficient and rapid coupling reagents. HATU is generally considered more reactive and is preferred for sterically hindered couplings.
-
DIC/HOBt: A classic and cost-effective carbodiimide-based method. The addition of HOBt minimizes racemization.
Procedure (using HBTU/DIEA):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the amino acid. Allow pre-activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the swollen and neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For difficult sequences, the coupling time can be extended or a double coupling can be performed.
Protocol 3: Kaiser Test for Monitoring Coupling
The Kaiser test is a colorimetric assay to detect free primary amines on the resin.
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
Procedure:
-
Withdraw a small sample of resin beads (10-15 beads) from the reaction vessel.
-
Wash the beads thoroughly in a small test tube with DMF and then DCM to remove residual reagents.
-
Add 2-3 drops of each of Reagent A, B, and C to the beads.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads and/or solution: Positive result, indicating the presence of free amines (incomplete coupling).
-
Yellow or colorless beads and solution: Negative result, indicating complete coupling.
-
Protocol 4: Cleavage and Deprotection of the Final Peptide
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
Materials:
-
Peptide-resin (fully synthesized)
-
Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5)
-
Cold diethyl ether
Procedure:
-
Dry the peptide-resin under vacuum.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1.5-2 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide by preparative reverse-phase HPLC.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Boc-SPPS of a glutamine-containing peptide.
Signaling Pathway: Glutamine and mTORC1
Glutamine and glutamine-containing peptides can influence cellular signaling pathways. One notable example is the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway, which is a central regulator of cell growth, proliferation, and metabolism. Glutamine can activate mTORC1 through several mechanisms, including promoting the uptake of other amino acids like leucine and by being metabolized to α-ketoglutarate, which in turn activates Rag GTPases.[5]
Caption: Simplified mTORC1 signaling pathway activated by glutamine.
Troubleshooting and Side Reactions
Pyroglutamate Formation
A common side reaction involving N-terminal glutamine is the intramolecular cyclization to form pyroglutamic acid (pGlu). This reaction is catalyzed by acidic conditions and heat. The use of a side-chain protecting group on the glutamine amide, such as Trityl (Trt) or Xanthyl (Xan), is the most effective way to prevent this. While this compound does not have this side-chain protection, the risk can be minimized by:
-
Using mild coupling conditions.
-
Avoiding prolonged exposure to acidic conditions during deprotection.
-
Ensuring efficient neutralization before coupling.
Dehydration to Nitrile
During the activation of the carboxyl group, particularly with carbodiimides like DCC or DIC, the side-chain amide of glutamine can be dehydrated to form a nitrile. To avoid this:
-
Use pre-activated esters of this compound.
-
Employ coupling reagents less prone to causing this side reaction, such as HBTU or HATU.
Incomplete Coupling
As glutamine can be a "difficult" amino acid to couple, incomplete reactions can lead to deletion sequences in the final peptide.
-
Monitor coupling reactions closely using the Kaiser test.
-
If the initial coupling is incomplete, perform a second coupling (recoupling) with fresh reagents.
-
For particularly difficult sequences, consider capping any unreacted amines with acetic anhydride to prevent the formation of deletion peptides. This will result in truncated peptides that are easier to separate during purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Boc-L-glutamine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a valuable strategy for the production of short to medium-length peptides, offering advantages in scalability and purification of intermediates. The use of N-α-tert-butyloxycarbonyl (Boc) protected amino acids is a well-established methodology in this field. Boc-L-glutamine methyl ester is a key building block for incorporating glutamine residues into a peptide sequence. The protection of the α-amino group with the Boc moiety prevents unwanted polymerization, while the methyl ester on the side chain amide enhances solubility in organic solvents and can prevent potential side reactions associated with the unprotected amide group, such as nitrile formation when using certain coupling reagents.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in solution-phase peptide synthesis.
Data Presentation
The efficiency of peptide coupling reactions is highly dependent on the chosen coupling reagent, solvent, and reaction conditions. Below is a summary of representative quantitative data for common coupling methods used in solution-phase peptide synthesis. While specific data for this compound is not extensively published, the following tables provide expected outcomes based on similar coupling reactions, such as the coupling of Boc-L-proline with a glutamine derivative.[3]
Table 1: Comparison of Common Coupling Methods for Dipeptide Synthesis
| Boc-Amino Acid | Amino Acid Ester/Amine | Coupling Reagent | Additive | Solvent | Reaction Time | Yield (%) | Reference |
| Boc-L-Pro-OH | Bzl-Gln-OMe·HCl | EDC | HOBt | DCM/DMF | Not Specified | 80-90 | [3] |
| Boc-L-Pro-OH | Val-NH₂ | DCC | - | DCM | 3 h | 97 | [3] |
| Boc-L-Pro-OH | Spirocycle amine | HATU | - | DMF | 1-3 h | High | [3] |
Table 2: General Conditions for Boc Deprotection
| Reagent | Solvent | Concentration | Reaction Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% | 30 min | >95 | Standard and most common method. |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | 30 min | >95 | Anhydrous conditions are crucial. |
Experimental Protocols
Protocol 1: General Dipeptide Coupling using EDC/HOBt
This protocol describes the coupling of this compound with a C-terminal protected amino acid (e.g., L-Alanine benzyl ester).
Materials:
-
This compound (1.0 eq)
-
L-Alanine benzyl ester hydrochloride (H-Ala-OBzl·HCl) (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq for neutralization, 2.2 eq total if starting from the hydrochloride salt of the amine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
0.5 M HCl (aqueous)
-
Saturated NaHCO₃ solution (aqueous)
-
Brine (saturated NaCl solution, aqueous)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, dissolve the amino acid ester hydrochloride (e.g., H-Ala-OBzl·HCl) in anhydrous DCM. Add DIPEA (1.1 eq) and stir the solution at room temperature for 15-20 minutes to neutralize the salt and generate the free amine.
-
Activation of this compound: In a separate round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or a DCM/DMF mixture. Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 eq) to the cooled solution of Boc-Gln-OMe and HOBt. Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: To the activated Boc-Gln-OMe solution, add the neutralized amino acid ester solution from step 1 at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. Dilute the reaction mixture with ethyl acetate (EtOAc). b. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. d. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-dipeptide ester.
Protocol 2: N-terminal Boc Group Deprotection
This protocol describes the removal of the Boc protecting group from the N-terminus of the peptide chain.
Materials:
-
Boc-protected peptide
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated NaHCO₃ solution (aqueous)
-
Brine (saturated NaCl solution, aqueous)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the Boc-protected peptide in DCM.
-
Add an equal volume of TFA (to create a 50% TFA/DCM solution).
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in EtOAc.
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected peptide, which can be used in the next coupling step without further purification.
Protocol 3: Saponification of Glutamine Methyl Ester Side Chain
This protocol describes the hydrolysis of the methyl ester on the glutamine side chain, which is typically performed after the full peptide sequence has been assembled.
Materials:
-
Peptide with Gln(OMe) residue
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Lithium hydroxide (LiOH) solution (aqueous)
-
1 M HCl (aqueous)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the peptide in a mixture of THF and MeOH.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1 M LiOH solution (typically 1.5-2.0 equivalents per ester group) dropwise.
-
Stir the reaction mixture at 0 °C and monitor the hydrolysis by TLC or HPLC. The reaction time can vary from 1 to several hours.
-
Once the reaction is complete, carefully acidify the mixture to a pH of approximately 3-4 with 1 M HCl at 0 °C.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to yield the peptide with the free glutamine side-chain amide. Further purification by chromatography may be necessary.
Potential Side Reactions and Mitigation
-
Pyroglutamate Formation: N-terminal glutamine residues can cyclize to form pyroglutamate, which terminates the peptide chain. This can be minimized by avoiding prolonged exposure to acidic or basic conditions during deprotection and coupling steps, and by coupling the subsequent amino acid promptly after deprotection of the glutamine residue.[4]
-
Nitrile Formation: The side-chain amide of glutamine can be dehydrated to a nitrile when using certain coupling reagents, particularly carbodiimides like DCC or EDC, under harsh conditions. The use of additives like HOBt can suppress this side reaction.[1][2] Protecting the side chain as a methyl ester, as in Boc-Gln-OMe, can also help to prevent this.
-
Racemization: Racemization at the α-carbon can occur during the activation step of the coupling reaction. This is minimized by using additives such as HOBt, performing the reaction at low temperatures (0 °C), and avoiding excess base.[5]
Visualizations
Caption: Experimental workflow for dipeptide synthesis.
Caption: Glutamine side reactions and mitigation.
References
The Role of Boc-L-glutamine Methyl Ester in Pioneering Drug Discovery
Boc-L-glutamine methyl ester, a protected form of the amino acid L-glutamine, serves as a critical building block in the synthesis of novel therapeutic agents. Its unique chemical structure, with the amine group shielded by a tert-butyloxycarbonyl (Boc) group and the carboxylic acid esterified as a methyl ester, allows for precise chemical modifications, making it an invaluable tool for medicinal chemists. This protected derivative is particularly significant in the development of peptidomimetics and other complex molecules targeting a range of diseases, most notably cancer, by exploiting the metabolic dependencies of tumor cells.
Glutamine is a crucial nutrient for rapidly proliferating cancer cells, which often exhibit a state of "glutamine addiction."[1] This metabolic reprogramming in tumors makes the glutamine metabolic pathway an attractive target for therapeutic intervention. This compound provides a versatile scaffold for the synthesis of glutamine analogs and inhibitors that can disrupt these pathways, leading to cancer cell death. Its applications extend to the development of prodrugs to enhance the bioavailability of existing medications and as a precursor for cyclic glutamine analogues with potential antiviral properties.[2]
Application in Anticancer Drug Discovery
A key application of glutamine analogs derived from precursors like this compound is the development of selective anticancer agents. By modifying the glutamine structure, researchers can design compounds that interfere with glutamine metabolism, selectively targeting cancer cells while sparing normal, healthy cells.
One notable area of research involves the synthesis of L-γ-methyleneglutamine and its amide derivatives. While not directly synthesized from this compound in all published routes, the underlying principles of protecting and activating glutamine chemistry are fundamental. For instance, derivatives of glutamine have been shown to arrest the growth of various breast cancer cell lines, including MCF-7 (ER+/PR+/HER2−), SK-BR-3 (ER−/PR−/HER2+), and the triple-negative MDA-MB-231, without affecting non-cancerous breast cells like MCF-10A.[1] This selectivity highlights the potential for developing targeted therapies with improved safety profiles.
Quantitative Data Summary
The following table summarizes the reported cell growth arrest data for various L-γ-methyleneglutamine amide derivatives against a panel of human breast cancer cell lines and a non-cancerous breast cell line. The data is presented as the percentage of cell growth arrest at a concentration of 10 µM after 72 hours of treatment.
| Compound | MCF-7 | SK-BR-3 | MDA-MB-231 | MCF-10A |
| 3 | 70% | 75% | 65% | 5% |
| 4 | 60% | 68% | 55% | 3% |
| 5 | 80% | 85% | 78% | 8% |
| 6 | 75% | 82% | 72% | 6% |
| 7 | 55% | 60% | 50% | 2% |
| 8 | 65% | 72% | 60% | 4% |
| 9 | 82% | 88% | 80% | 10% |
| 10 | 78% | 84% | 75% | 7% |
Data extracted from a study on L-γ-methyleneglutamine amide derivatives and their selective anticancer activity.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of glutamine-based drug candidates. Below are protocols for the synthesis of a generic glutamine amide derivative and for assessing the in vitro anticancer activity.
Synthesis of N-Substituted L-Glutamine Amide Derivatives
This protocol describes a general method for the synthesis of N-substituted L-glutamine amides starting from a protected glutamine precursor.
-
Deprotection of this compound: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or ethyl acetate. Add an excess of a strong acid, like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature for 1-2 hours until the deprotection is complete, as monitored by thin-layer chromatography (TLC).
-
Amide Coupling: To a solution of the deprotected L-glutamine methyl ester hydrochloride in a polar aprotic solvent like dimethylformamide (DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and an organic base like diisopropylethylamine (DIPEA).
-
Addition of Amine: Add the desired primary or secondary amine to the reaction mixture.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted L-glutamine amide derivative.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, SK-BR-3, MDA-MB-231) and non-cancerous cells (e.g., MCF-10A) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized glutamine amide derivatives in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the concentration that causes 50% inhibition of cell growth (IC50) or the percentage of growth arrest at a specific concentration.
Visualizing the Role of Glutamine Metabolism and Drug Discovery Workflow
The following diagrams, created using the DOT language, illustrate the central role of glutamine metabolism in cancer cells and a typical workflow for the discovery of drugs targeting this pathway.
References
Application Notes and Protocols for the Synthesis of Cyclic Glutamine Analogues from Boc-L-Glutamine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a key cyclic glutamine analogue, (3S)-pyrrolid-2-one-3-yl-L-alanine, a crucial pharmacophore in the development of antiviral agents. The synthesis commences from the readily available starting material, Boc-L-glutamine methyl ester.
Introduction
Cyclic glutamine analogues are constrained amino acid derivatives that serve as vital building blocks in medicinal chemistry. Their rigid structures are designed to mimic the transition state of peptide bond cleavage by proteases, making them potent inhibitors of these enzymes. Specifically, derivatives of (3S)-pyrrolid-2-one-3-yl-L-alanine have been incorporated into a variety of antiviral drug candidates that target viral proteases such as the 3C protease of picornaviruses and the 3CL protease of coronaviruses, including SARS-CoV-2.[1][2][3] The constrained cyclic structure provides enhanced binding affinity and metabolic stability compared to their linear counterparts.
This guide outlines a reliable and scalable synthetic route to a protected form of this valuable glutamine analogue, starting from this compound.
Proposed Overall Synthetic Pathway
The synthesis of the target cyclic glutamine analogue from this compound is proposed as a multi-step sequence. The initial key transformation involves the conversion of the side-chain amide of glutamine to a methyl ester, yielding Boc-L-glutamate dimethyl ester. This intermediate is then carried through an established high-yielding, five-step sequence involving γ-allylation, a second Boc protection, oxidative cleavage, oxime formation, and a final reductive cyclization.
Caption: Proposed synthetic workflow from this compound.
Data Presentation
The following table summarizes the reported yields for the key steps in the synthesis of the bis-N-Boc protected cyclic glutamine analogue starting from Boc-L-glutamate dimethyl ester.
| Step | Reaction | Starting Material | Product | Yield (%) | Reference |
| 1 | γ-Allylation | Boc-L-glutamate dimethyl ester | Dimethyl (2S,4S)-2-Allyl-4-((tert-butoxycarbonyl)amino)pentanedioate | 90-96 | [1][3] |
| 2 | Di-Boc Protection | γ-Allylated product | Di-Boc protected alkene | 92-quant. | [1][3] |
| 3 | Lemieux−Johnson Oxidation | Di-Boc protected alkene | Aldehyde intermediate | quant. | [1][3] |
| 4 | O-Me Oxime Formation | Aldehyde intermediate | O-Methyl oxime ether | quant. | [1][3] |
| 5 | RaNi-catalyzed Hydrogenolysis & Cyclization | O-Methyl oxime ether | bis-N-Boc protected (3S)-pyrrolid-2-one-3-yl-L-alanine methyl ester | 91 | [1][3] |
| Overall Yield | Boc-L-glutamate dimethyl ester | Final Cyclic Analogue | 79-86 | [2][3] |
Experimental Protocols
Step A: Conversion of this compound to Boc-L-glutamate dimethyl ester (Proposed)
This proposed step is based on the reported selective hydrolysis of the side-chain amide of N-benzyloxycarbonyl-L-glutamine α-methyl ester. A similar reaction using this compound should yield the desired Boc-L-glutamate dimethyl ester.
-
Materials: this compound, tert-butyl nitrite, acetonitrile, methanol.
-
Procedure:
-
Dissolve this compound in a mixture of acetonitrile and methanol.
-
Add tert-butyl nitrite to the solution.
-
Reflux the mixture and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain Boc-L-glutamate dimethyl ester.
-
Step 1: Dimethyl (2S,4S)-2-Allyl-4-((tert-butoxycarbonyl)amino)pentanedioate [1][3]
-
Materials: Boc-L-glutamate dimethyl ester, anhydrous tetrahydrofuran (THF), lithium bis(trimethylsilyl)amide (LiHMDS, 1 M in THF), allyl bromide.
-
Procedure (Large Scale):
-
Dissolve Boc-L-glutamate dimethyl ester (10.00 g, 36.32 mmol) in freshly distilled THF (134.5 mL) in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add LiHMDS (79.90 mL, 79.90 mmol, 2.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add allyl bromide (9.42 mL, 109 mmol, 3.0 equiv) dropwise over 15 minutes.
-
Continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
Step 2: Di-Boc Protection [1][3]
-
Materials: γ-Allylated product, di-tert-butyl dicarbonate (Boc₂O), 4-(dimethylamino)pyridine (DMAP), acetonitrile.
-
Procedure:
-
Dissolve the γ-allylated product in acetonitrile.
-
Add Boc₂O and a catalytic amount of DMAP.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product is often of sufficient purity for the next step, or can be purified via a small silica gel plug.
-
Step 3: Lemieux−Johnson Oxidation [1]
-
Materials: Di-Boc protected alkene, osmium tetroxide (OsO₄), sodium periodate (NaIO₄), 2,6-lutidine, 1,4-dioxane, water.
-
Procedure:
-
Dissolve the di-Boc protected alkene in a mixture of 1,4-dioxane and water.
-
Add 2,6-lutidine.
-
Add a catalytic amount of OsO₄ followed by the portion-wise addition of NaIO₄.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction with sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate to yield the crude aldehyde.
-
Step 4: O-Methyl Oxime Formation [3]
-
Materials: Crude aldehyde, O-methylhydroxylamine hydrochloride, pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude aldehyde in DCM.
-
Add O-methylhydroxylamine hydrochloride and pyridine.
-
Stir the reaction at room temperature.
-
Upon completion, wash the reaction mixture with aqueous acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate to yield the O-methyl oxime ether, which is typically used without further purification.
-
Step 5: RaNi-catalyzed Hydrogenolysis and Cyclization [3]
-
Materials: O-Methyl oxime ether, Raney Nickel (RaNi), sodium bicarbonate, 15-crown-5, ethanol.
-
Procedure:
-
Dissolve the O-methyl oxime ether in ethanol.
-
Add sodium bicarbonate and 15-crown-5.
-
Add a slurry of RaNi in ethanol.
-
Hydrogenate the mixture under a hydrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the residue by flash chromatography to obtain the final product.
-
Mechanism of Action in Antiviral Therapy
The synthesized cyclic glutamine analogue serves as a key structural motif in inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro or 3CLpro). These proteases are essential for the virus's life cycle, as they cleave large polyproteins into functional viral proteins. The cyclic glutamine analogue is designed to fit into the substrate-binding pocket of the protease, with the lactam ring mimicking a glutamine residue. An electrophilic "warhead" (e.g., an aldehyde or a Michael acceptor) is typically attached to this scaffold, which then forms a covalent bond with the catalytic cysteine residue in the active site of the protease, thereby irreversibly inhibiting its function and halting viral replication.
Caption: Inhibition of viral protease by a cyclic glutamine analogue.
Conclusion
The synthetic pathway detailed herein provides an efficient and scalable method for producing a valuable bis-N-Boc protected cyclic glutamine analogue, a key component for the development of potent antiviral therapeutics. By starting with this compound and proceeding through a proposed deamidation followed by a well-established five-step sequence, researchers can access this important pharmacophore in high overall yield. The resulting compound is a versatile intermediate for the synthesis of protease inhibitors that play a critical role in combating viral diseases.
References
Application Notes and Protocols for Boc Deprotection of Glutamine Residues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the removal of the tert-butyloxycarbonyl (Boc) protecting group from glutamine residues in peptide synthesis. The protocols outlined below are suitable for both solution-phase and solid-phase peptide synthesis (SPPS).
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis due to its stability under various coupling conditions and its facile removal under acidic conditions. The deprotection of Boc-protected glutamine is a critical step that requires careful control to ensure high product yield and purity, primarily by mitigating the risk of side reactions. The most common side reaction, particularly with N-terminal glutamine residues, is the formation of pyroglutamate through intramolecular cyclization. This application note details standardized protocols using trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane, along with strategies to minimize side-product formation.
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes common conditions for the Boc deprotection of glutamine residues, including typical reaction times, and reported yields or purities.
| Deprotection Reagent | Solvent | Typical Concentration | Temperature | Time | Yield/Purity | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) | Room Temperature | 30 min - 2 h | Generally high; can be >90% | A common and effective method. Longer reaction times may be needed for complete deprotection.[1][2] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | Room Temperature | 30 min - 4 h | High yields reported (94-98% for a model tetrapeptide).[1][3][4][5] | Offers good selectivity for Nα-Boc deprotection in the presence of other acid-labile groups.[3][4][5] |
| Trifluoroacetic Acid (TFA) | Neat | 100% | Room Temperature | 1-5 min | Effective, but may increase side reactions. | Often used in SPPS for rapid deprotection cycles.[6] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard method for Boc deprotection in both solution and solid-phase synthesis.
Materials:
-
Boc-protected glutamine-containing peptide
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution (for workup)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether (for precipitation)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected peptide in anhydrous DCM (e.g., 10 mL per gram of peptide). Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Slowly add an equal volume of TFA to the solution (to achieve a 50% TFA/DCM concentration).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by an appropriate analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup (for solution-phase): a. Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. b. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). c. Carefully neutralize the solution by washing with saturated NaHCO₃ solution until effervescence ceases. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected peptide.
-
Workup (for solid-phase): a. Following the reaction, filter the resin and wash it thoroughly with DCM. b. Neutralize the resin by washing with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM. c. Wash the resin again with DCM to remove excess base.
Protocol 2: Boc Deprotection using 4 M Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is often preferred for its selectivity, particularly when other acid-sensitive protecting groups are present.[3][4][5]
Materials:
-
Boc-protected glutamine-containing peptide
-
4 M HCl in 1,4-dioxane solution (commercially available or prepared by bubbling dry HCl gas through anhydrous dioxane)
-
Anhydrous 1,4-dioxane
-
Diethyl ether (for precipitation)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected peptide in a minimal amount of anhydrous 1,4-dioxane.
-
Addition of HCl/Dioxane: Add the 4 M HCl in dioxane solution to the peptide solution. A typical ratio is 10 equivalents of HCl per equivalent of Boc-protected amine.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction for completion by TLC or HPLC.
-
Workup: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. b. Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected amine. c. Collect the precipitate by filtration and wash with cold diethyl ether. d. Dry the product under vacuum.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformation and a general experimental workflow for the Boc deprotection of a glutamine residue.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. benchchem.com [benchchem.com]
Application Notes for HBTU-Mediated Coupling of Boc-L-Glutamine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of peptide synthesis and drug development. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a highly efficient aminium-based coupling reagent widely used for this purpose. It facilitates rapid amide bond formation under mild conditions, minimizes the risk of racemization, and is particularly effective for both solution-phase and solid-phase synthesis.[1][2] The byproducts of the reaction are generally soluble in common organic solvents, simplifying purification through aqueous extraction.[3]
These application notes provide a detailed protocol for the coupling of N-α-Boc-protected L-glutamine methyl ester with a generic primary amine using HBTU in a solution-phase reaction. Special consideration is given to the glutamine side-chain amide, which can be prone to side reactions like dehydration to a nitrile or cyclization to pyroglutamate.[4][5][6] Therefore, protocols for both unprotected and side-chain protected glutamine are discussed.
Mechanism of HBTU Coupling
The HBTU coupling reaction proceeds through a two-stage mechanism. First, in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. This carboxylate anion then attacks HBTU to form a highly reactive O-acylisourea intermediate (an HOBt active ester). In the second stage, the primary amine component attacks the activated ester, displacing the 1-hydroxybenzotriazole (HOBt) leaving group to form the desired amide bond. The HOBt released can help to suppress racemization.[7]
Data Presentation: Reagent Stoichiometry and Performance
The efficiency of HBTU coupling is dependent on the stoichiometry of the reagents and the nature of the substrates. The following table provides a general guideline for reagent quantities and expected outcomes for a standard, non-hindered solution-phase coupling.
| Parameter | Guideline / Value | Citation(s) |
| Stoichiometry | ||
| Boc-L-Gln-OMe (or protected derivative) | 1.0 equivalent | [8] |
| Amine Component (R-NH₂) | 1.0 - 1.2 equivalents | [8] |
| HBTU | 1.0 - 1.1 equivalents | [5] |
| DIPEA (or other base) | 2.0 - 3.0 equivalents | [8][9] |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | [9] |
| Temperature | Room Temperature (20-25 °C) | [8] |
| Reaction Time | 1 - 4 hours | |
| Performance | ||
| Typical Yield | >90% (for non-hindered couplings) | |
| Racemization Risk | Low (Minimized by HBTU mechanism) | [10] |
Note: Reaction times and yields are highly dependent on the specific amine substrate. Sterically hindered amines may require longer reaction times or the use of more potent coupling reagents like HATU.
Experimental Protocols
Protocol 1: Coupling with Unprotected Boc-L-Glutamine Methyl Ester
This protocol is suitable for many applications, but carries a risk of side-chain dehydration, especially if reaction temperatures are elevated or reaction times are prolonged.
Materials and Reagents:
-
This compound
-
Amine component (e.g., an amino acid ester hydrochloride)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for extraction
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and the amine component (1.1 eq.) in anhydrous DMF (approximately 10 volumes relative to the acid).
-
Base Addition: Add DIPEA (3.0 eq.) to the solution and stir for 2-5 minutes at room temperature. If the amine component is a hydrochloride salt, the base will neutralize it to the free amine.
-
Activation and Coupling: Add HBTU (1.05 eq.) to the stirred solution in one portion. A slight color change (e.g., to yellow) may be observed.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by an appropriate method, such as Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (approx. 10 volumes).
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), water (1x), and finally with brine (1x). This removes the DMF, excess base, and water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure dipeptide.
Protocol 2: Coupling with Side-Chain Protected Boc-L-Gln(Trt)-OMe
To eliminate the risk of side-chain reactions, using a protected glutamine derivative such as Boc-L-Gln(Trt)-OMe is highly recommended, especially for complex syntheses or sensitive substrates.[4][5] The trityl (Trt) group is stable to the coupling conditions and can be removed later during the final Boc-deprotection step with strong acid (e.g., TFA).
Procedure: The procedure is identical to Protocol 1, with Boc-L-Gln(Trt)-OMe used in place of this compound. The work-up and purification steps remain the same. The bulky trityl group may slightly alter the polarity of the product, requiring adjustment of the chromatography solvent system.
Mandatory Visualizations
Reaction Workflow Diagram
Caption: Solution-phase HBTU coupling workflow.
HBTU Activation Pathway
Caption: Simplified mechanism of HBTU activation.
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for the Use of Boc-L-glutamine Methyl Ester in Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Boc-L-glutamine methyl ester (Boc-Gln-OMe) is a valuable building block in peptide synthesis, particularly in solution-phase fragment condensation strategies. The tert-butyloxycarbonyl (Boc) group provides robust protection for the α-amino group, which can be removed under acidic conditions, while the methyl ester protects the side-chain carboxyl group of glutamine. This dual protection scheme allows for the selective formation of peptide bonds at the C-terminus of the glutamine residue.
The use of the methyl ester on the glutamine side chain offers an alternative to other protecting groups like trityl (Trt) or xanthyl (Xan). However, it is crucial to manage potential side reactions associated with glutamine residues. The primary challenge is the intramolecular cyclization of an N-terminal glutamine to form a pyroglutamyl (pGlu) residue, which can occur spontaneously or be catalyzed by acidic or basic conditions. This side reaction can be minimized by carefully controlling the pH during synthesis and storage, ideally maintaining a pH between 6.0 and 7.0.[1]
In fragment condensation, a peptide fragment with a C-terminal Boc-Gln-OMe can be coupled with another peptide fragment bearing a free N-terminus. This approach is advantageous for the synthesis of longer peptides and proteins by combining smaller, purified peptide segments. Glutamine itself can be a challenging residue in coupling reactions, sometimes leading to lower coupling efficiencies.[1] Therefore, careful monitoring of the reaction progress is recommended, and in some cases, a recoupling step may be necessary to ensure a high yield of the desired product.
Data Presentation
The following table summarizes representative quantitative data for the solution-phase synthesis and fragment condensation of a model dipeptide, Boc-Phe-Gln-OMe. These values are illustrative and can vary based on specific reaction conditions, scale, and purification methods.
| Parameter | Value | Notes |
| Dipeptide Synthesis (Boc-Phe-Gln-OMe) | ||
| Coupling Reagent | DCC/HOBt | Dicyclohexylcarbodiimide/Hydroxybenzotriazole |
| Reaction Time | 12-24 hours | Monitored by Thin Layer Chromatography (TLC) |
| Crude Yield | 85-95% | |
| Purity after Work-up | ~80% | Determined by HPLC |
| Purified Yield | 70-85% | After silica gel column chromatography |
| Fragment Condensation | (e.g., Boc-Phe-Gln-OMe + H-Leu-Gly-OMe) | |
| Coupling Efficiency | 85-95% | May require optimized conditions for larger fragments |
| Overall Crude Peptide Yield | 70-85% | Dependent on fragment length and sequence |
| Crude Peptide Purity (by HPLC) | 60-75% | Purification is typically required |
| Final Purified Peptide Yield | 40-60% | Post-purification yield |
Experimental Protocols
Protocol 1: Synthesis of a Protected Dipeptide (Boc-Phe-Gln-OMe)
This protocol describes the synthesis of a protected dipeptide fragment with C-terminal glutamine methyl ester using a carbodiimide-mediated coupling in solution.
Materials and Reagents:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
L-glutamine methyl ester hydrochloride (H-Gln-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve L-glutamine methyl ester hydrochloride (1.0 equivalent) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Methylmorpholine (NMM) (1.1 equivalents) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.
-
In a separate flask, dissolve Boc-L-phenylalanine (1.0 equivalent) and HOBt (1.1 equivalents) in DCM.
-
Add the solution from step 4 to the reaction mixture from step 3.
-
Add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 5% NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform).
Protocol 2: Boc-Deprotection of the Dipeptide Fragment
This protocol outlines the removal of the N-terminal Boc protecting group to prepare the dipeptide for subsequent fragment condensation.
Materials and Reagents:
-
Boc-Phe-Gln-OMe (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the purified Boc-Phe-Gln-OMe in DCM.
-
Add an equal volume of TFA to the solution (e.g., 1:1 v/v mixture of TFA:DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, evaporate the solvent and excess TFA under reduced pressure.
-
Triturate the resulting oily residue with cold diethyl ether to precipitate the deprotected dipeptide as a TFA salt.
-
Collect the solid product by filtration and dry under vacuum.
Protocol 3: Fragment Condensation
This protocol describes the coupling of the deprotected dipeptide (H-Phe-Gln-OMe) with another N-terminally protected amino acid or peptide fragment.
Materials and Reagents:
-
H-Phe-Gln-OMe·TFA (from Protocol 2)
-
N-Boc protected amino acid (e.g., Boc-Leu-OH) or peptide fragment
-
Coupling reagents (e.g., DCC/HOBt or HATU)
-
Base (e.g., NMM or DIPEA)
-
Appropriate solvent (e.g., DMF or DCM)
Procedure:
-
Follow the general coupling procedure outlined in Protocol 1, using the deprotected dipeptide fragment as the amine component.
-
Neutralize the TFA salt of the deprotected dipeptide with a suitable base (e.g., NMM or DIPEA) before adding the coupling reagents.
-
Activate the carboxyl group of the N-Boc protected amino acid or peptide fragment with the chosen coupling reagent.
-
Combine the activated carboxyl component with the neutralized amine component and stir until the reaction is complete.
-
Perform an aqueous work-up and purification as described in Protocol 1 to isolate the final condensed peptide.
Visualizations
Caption: Workflow for the solution-phase synthesis of Boc-Phe-Gln-OMe.
Caption: General workflow for peptide fragment condensation.
Caption: Side reaction pathway for pyroglutamate formation from N-terminal glutamine.
References
Troubleshooting & Optimization
Technical Support Center: Boc-L-Glutamine Methyl Ester in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Boc-L-glutamine methyl ester in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the use of this compound in peptide synthesis?
The three main side reactions encountered when using this compound, particularly when the glutamine side chain is unprotected, are:
-
Pyroglutamate Formation: Intramolecular cyclization of the N-terminal glutamine residue to form a pyroglutamyl (pGlu) residue. This reaction is especially prevalent when glutamine is at the N-terminus of the peptide chain.[1][2][3]
-
Dehydration to Nitrile: The dehydration of the glutamine side-chain amide to form a nitrile during the activation step of the amino acid's carboxyl group, particularly when using carbodiimide-based coupling reagents.[4]
-
Glutarimide Formation: Intramolecular cyclization involving the side-chain amide and the backbone nitrogen of the adjacent amino acid, which is highly sequence-dependent.[5][6][7]
Q2: How can I detect and quantify these side reactions?
The most effective methods for detecting and quantifying side reactions in your crude peptide are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: Can separate side products from the desired peptide, allowing for quantification based on peak area.
-
Mass Spectrometry (MS): Can identify the mass of the impurities, which helps in elucidating the nature of the side reaction. For example, a mass loss of 17 Da can indicate pyroglutamate formation from a terminal glutamine, while a mass loss of 18 Da could suggest dehydration.[3]
Q3: Is it necessary to protect the side chain of glutamine in Boc-SPPS?
While it is possible to use Boc-Gln-OH without side-chain protection, it significantly increases the risk of side reactions, especially dehydration to the nitrile when using carbodiimide coupling agents.[4] For longer peptides or sequences where glutamine is repeatedly exposed to coupling reagents, side-chain protection is highly recommended to minimize byproduct formation and improve the purity of the final peptide.[4]
Q4: What are the recommended side-chain protecting groups for Boc-Gln-OH?
In Boc-based solid-phase peptide synthesis (SPPS), the most commonly used side-chain protecting group for glutamine is the Xanthyl (Xan) group.[4] The Xan group offers robust protection against dehydration and enhances the solubility of the amino acid derivative.[4] Another option, more common in Fmoc chemistry but also applicable, is the Trityl (Trt) group, which also effectively prevents side reactions.
Troubleshooting Guides
Issue 1: Presence of a significant peak with a mass loss of 17 Da in the final product.
Possible Cause: Pyroglutamate formation at the N-terminal glutamine residue.
Troubleshooting Steps:
-
Confirmation:
-
Use MS/MS sequencing to confirm that the modification is at the N-terminus.
-
Compare the retention time of the impurity with a known standard of the pyroglutamate-containing peptide, if available.
-
-
Mitigation Strategies:
-
Use a side-chain protecting group: Employing Boc-Gln(Xan)-OH or Boc-Gln(Trt)-OH for the N-terminal glutamine residue will prevent the side-chain amide from participating in cyclization.
-
Optimize coupling of the second amino acid: Ensure a rapid and efficient coupling of the second amino acid to minimize the time the N-terminal glutamine's free amine is available for cyclization.[8]
-
Direct incorporation of pyroglutamic acid: If the N-terminal pyroglutamate is the desired product, it is more efficient to couple Boc-pGlu-OH directly as the final amino acid in the synthesis.
-
Issue 2: Appearance of a peak with a mass loss of 18 Da, especially when using carbodiimide coupling reagents.
Possible Cause: Dehydration of the glutamine side-chain amide to a nitrile.
Troubleshooting Steps:
-
Confirmation:
-
Analyze the crude peptide by MS to confirm the mass difference.
-
Consider enzymatic digestion followed by MS analysis to pinpoint the modified residue.
-
-
Mitigation Strategies:
-
Change the coupling reagent: Avoid using carbodiimide-based reagents like DCC or DIC for coupling glutamine. Opt for aminium/uronium-based reagents such as HBTU, HATU, or PyBOP, which are less prone to cause dehydration.
-
Use a side-chain protected glutamine derivative: The most effective way to prevent this side reaction is to use Boc-Gln(Xan)-OH.[4] The protecting group shields the side-chain amide from reacting during activation.
-
Issue 3: Low yield and presence of an unexpected impurity, particularly in sequences with Gly or other small amino acids next to glutamine.
Possible Cause: Glutarimide formation. This is a sequence-dependent side reaction.[5][7]
Troubleshooting Steps:
-
Confirmation:
-
Characterize the impurity by MS and NMR if possible to confirm the glutarimide structure.
-
-
Mitigation Strategies:
-
Sequence modification: If possible, substitute the amino acid adjacent to glutamine with a more sterically hindered one (e.g., replace Gly with a residue like Lys(Boc)). This has been shown to inhibit glutarimide formation.[5][7]
-
Use a side-chain protecting group: Employing a side-chain protecting group on glutamine, such as Xan or Trt, can also help to sterically hinder the intramolecular cyclization.
-
Data Presentation
Table 1: Qualitative Comparison of Strategies to Mitigate Glutamine Side Reactions in Boc-SPPS
| Strategy | Pyroglutamate Formation | Dehydration to Nitrile | Glutarimide Formation | Impact on Yield & Purity |
| No Side-Chain Protection | High risk at N-terminus | High risk with carbodiimides | Sequence-dependent risk | Potentially lower yield and purity |
| Use of Boc-Gln(Xan)-OH | Significantly reduced | Effectively prevented | Significantly reduced | Improved yield and purity |
| Use of Boc-Gln(Trt)-OH | Significantly reduced | Effectively prevented | Significantly reduced | Improved yield and purity |
| Non-Carbodiimide Coupling | No direct impact | Significantly reduced | No direct impact | Can improve purity by avoiding dehydration |
| Sequence Modification | No direct impact | No direct impact | Can be prevented | Dependent on the specific modification |
Experimental Protocols
Protocol 1: Standard Coupling of Boc-Gln(Xan)-OH in Boc-SPPS
This protocol describes a standard manual solid-phase peptide synthesis cycle for incorporating a side-chain protected glutamine residue.
-
Resin Preparation: Swell the resin (e.g., PAM or MBHA resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution and treat with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
In a separate vessel, pre-activate Boc-Gln(Xan)-OH (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF) for 5 minutes, followed by the addition of DIEA (6 equivalents).
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Preventing Pyroglutamate Formation During SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of pyroglutamate from N-terminal glutamine (Gln) residues during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate formation and why is it a concern in SPPS?
Pyroglutamate (pGlu) is a cyclic lactam formed from the intramolecular cyclization of an N-terminal glutamine residue. This modification results in the loss of the N-terminal primary amine, which blocks the peptide from further elongation during synthesis, leading to truncated sequences. Furthermore, the presence of pyroglutamate-containing impurities complicates the purification and analysis of the final peptide product and can potentially impact its biological activity.[1]
Q2: What is the chemical mechanism of pyroglutamate formation from glutamine during SPPS?
The formation of pyroglutamate is an intramolecular cyclization reaction. The unprotonated α-amino group of the N-terminal glutamine residue acts as a nucleophile, attacking the side-chain γ-carbonyl carbon. This attack forms a five-membered ring intermediate, which then eliminates ammonia to yield the stable pyroglutamate residue.[1][2] This reaction can be catalyzed by acidic or basic conditions present during different stages of the SPPS cycle.[1][3]
Q3: At which steps of the Fmoc-SPPS cycle is pyroglutamate formation most likely to occur?
Pyroglutamate formation can occur at two critical stages in Fmoc-SPPS:
-
During Fmoc deprotection: The basic conditions required for Fmoc group removal using piperidine can promote the cyclization of a newly exposed N-terminal glutamine.
-
During the subsequent coupling step: The activation of the incoming Fmoc-amino acid carboxyl group can create a slightly acidic microenvironment around the N-terminal glutamine of the resin-bound peptide, which can also catalyze pyroglutamate formation.[3] This is particularly a concern during slow coupling reactions.
Q4: How does the choice of side-chain protecting group for glutamine affect pyroglutamate formation?
The use of a side-chain protecting group on the glutamine amide is the most effective strategy to prevent pyroglutamate formation. The bulky trityl (Trt) group is the most widely used and recommended protecting group for this purpose.[4][5][6] It sterically hinders the N-terminal amine from attacking the side-chain amide, thereby minimizing cyclization.[6] Other protecting groups like dimethoxybenzhydryl (Mbh) and trialkoxybenzyl (Tmob) can also be used, but the Trityl group is generally considered the gold standard for its reliability.[5]
Q5: Can the choice of coupling reagents influence pyroglutamate formation?
Yes, the choice of coupling reagent and activation method can impact the rate of pyroglutamate formation. Highly efficient coupling reagents that promote rapid amide bond formation are preferred as they reduce the time the N-terminal glutamine is exposed to conditions that favor cyclization.[3] For instance, aminium/uronium-based reagents like HBTU, HATU, and HCTU are commonly used for their high reactivity.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of full-length peptide and presence of a major impurity with a mass difference of -17 Da. | Formation of pyroglutamate from an N-terminal glutamine residue. | - Utilize Fmoc-Gln(Trt)-OH: The trityl protecting group on the side chain of glutamine is highly effective in preventing this side reaction.[4][6][9] - Optimize coupling conditions: Use a highly efficient coupling reagent (e.g., HBTU, HATU) and ensure rapid coupling to minimize the time the N-terminal glutamine is exposed.[3][7] - Modify the deprotection step: While standard 20% piperidine in DMF is common, for sequences particularly prone to this side reaction, reducing the deprotection time may be considered, provided Fmoc removal is complete. |
| Sequence analysis (e.g., Edman degradation) fails at a glutamine position. | The N-terminus is blocked by a pyroglutamate residue, which lacks a free primary amine required for the sequencing chemistry.[1] | - Confirm the modification by mass spectrometry: A mass loss of 17.03 Da from the expected mass of the peptide with an N-terminal glutamine is indicative of pyroglutamate formation. - Enzymatic removal: If the peptide has already been synthesized, the pyroglutamate residue can be enzymatically removed using pyroglutamate aminopeptidase (pGAP) to allow for sequencing.[1] |
| Significant pyroglutamate formation is observed even when using Fmoc-Gln(Trt)-OH. | - Incomplete trityl protection: The starting Fmoc-Gln(Trt)-OH may be of poor quality or may have partially deprotected during storage. - Sub-optimal coupling efficiency: A very slow coupling reaction can still lead to some level of pyroglutamate formation. | - Verify the quality of the Fmoc-Gln(Trt)-OH: Use a fresh, high-quality batch of the amino acid derivative. - Increase the excess of coupling reagents: Using a higher excess of the activated amino acid and coupling reagents can drive the reaction to completion more quickly. - Consider double coupling: For particularly difficult sequences, a second coupling step can be performed to ensure complete acylation of the N-terminal amine. |
Data Presentation
Table 1: Comparison of Glutamine Side-Chain Protecting Groups in Preventing Pyroglutamate Formation
| Protecting Group | Structure | Effectiveness in Preventing Pyroglutamate Formation | Key Advantages | Key Disadvantages |
| None | Unprotected | Very Low | Cost-effective | High risk of pyroglutamate formation and dehydration to nitrile.[4] |
| Trityl (Trt) | Triphenylmethyl | Very High | Widely used, excellent prevention of side reactions, improves solubility of the Fmoc-amino acid.[4][5][6] | The bulky group can sometimes cause steric hindrance in crowded sequences.[4] |
| Dimethoxybenzhydryl (Mbh) | (4,4'-dimethoxyphenyl)methyl | High | Effective in preventing side reactions. | Slower cleavage than Trt.[5] |
| Trialkoxybenzyl (Tmob) | 2,4,6-trimethoxybenzyl | High | Rapid cleavage. | The cleaved protecting group can generate reactive cations that may lead to side reactions if not properly scavenged.[5] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Gln(Trt)-OH in Fmoc-SPPS
This protocol describes a standard method for coupling Fmoc-Gln(Trt)-OH to a growing peptide chain on a solid support to minimize pyroglutamate formation.
1. Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-Gln(Trt)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
2. Procedure:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[7]
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution to activate the amino acid. Allow the activation to proceed for 1-2 minutes.[7]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[7]
-
-
Washing:
-
After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Confirmation of Complete Coupling (Optional):
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[7]
-
Protocol 2: Quantification of Pyroglutamate Formation
This protocol allows for the assessment of the extent of pyroglutamate formation from an N-terminal glutamine residue.
1. Materials:
-
Model peptide-resin with a C-terminal Gln (e.g., H-Gln-Ala-Val-Gly-Resin)
-
Fmoc deprotection solution (20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
HPLC system with a C18 column
-
Mass spectrometer
2. Procedure:
-
Synthesis of Model Peptide:
-
Synthesize a short model peptide sequence on a suitable resin, with glutamine as the C-terminal amino acid.
-
-
Fmoc Deprotection and Time-Course Analysis:
-
Perform the final Fmoc deprotection on the N-terminal amino acid preceding the glutamine.
-
After coupling the final amino acid, perform the final Fmoc deprotection.
-
At various time points during the deprotection (e.g., 10 min, 30 min, 1 hour, 2 hours), take an aliquot of the resin.[4]
-
Immediately quench the reaction in the aliquot by washing with DMF and then Dichloromethane (DCM), and dry the resin.[4]
-
-
Cleavage and Deprotection:
-
Cleave the peptide from each resin aliquot using the cleavage cocktail for 2 hours.[4]
-
-
Analysis:
-
Analyze the cleaved peptides by HPLC and Mass Spectrometry.
-
Quantify the ratio of the desired peptide with a free N-terminal Gln versus the peptide with an N-terminal pyroglutamate by integrating the peak areas in the HPLC chromatogram and confirming the masses by MS.[4]
-
Visualizations
Caption: Mechanism of pyroglutamate formation from N-terminal glutamine.
Caption: SPPS workflow highlighting the coupling of Fmoc-Gln(Trt)-OH.
Caption: Troubleshooting guide for pyroglutamate formation in SPPS.
References
Technical Support Center: Purification of Peptides Containing Boc-L-glutamine Methyl Ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of peptides containing Boc-L-glutamine methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for purifying peptides containing this compound?
The standard and most widely used method for purifying synthetic peptides, including those with this compound, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target peptide from impurities based on hydrophobicity. A C18-modified silica column is commonly used as the stationary phase, with a mobile phase gradient of increasing acetonitrile in water, typically containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak sharpness.[1][2]
Q2: I am observing multiple peaks in my HPLC chromatogram during the purification of a peptide containing this compound. What are the possible causes?
Multiple peaks in an HPLC chromatogram can stem from several sources. It is crucial to determine if these peaks correspond to peptide-related impurities or are artifacts of the analysis.[3] Common causes include:
-
Peptide-Related Impurities:
-
Deletion or Truncated Sequences: Incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS) can lead to shorter peptide chains.[1]
-
Incompletely Deprotected Peptides: Residual protecting groups on side chains that were not fully cleaved.[1]
-
Side-Reaction Products: Glutamine residues are prone to side reactions like pyroglutamate formation, especially at the N-terminus.[4] Deamidation of the glutamine side chain is another possibility.[5]
-
Diastereomers: Racemization can occur during synthesis, leading to peptides with different stereochemistry.
-
-
System and Sample Preparation Artifacts:
A helpful first step in troubleshooting is to perform a blank injection (running the gradient with no sample) to rule out system contamination.[3]
Q3: What are the common side reactions associated with glutamine during peptide synthesis that can complicate purification?
Glutamine's amide side chain can lead to specific side reactions during peptide synthesis, resulting in impurities that are often difficult to separate from the target peptide.
-
Pyroglutamate Formation: The N-terminal glutamine residue can cyclize to form pyroglutamic acid (pGlu), especially under acidic conditions used for cleavage or during prolonged storage in acidic solutions.[4] This side reaction is a significant concern as it alters the peptide's N-terminus.
-
Dehydration: The side chain amide of glutamine can undergo dehydration, particularly during the activation step in synthesis, which can lead to the formation of a nitrile group or intramolecular cyclization. Using a side-chain protecting group like Xanthyl (Xan) or Trityl (Trt) can mitigate this issue.
-
Deamidation: The glutamine side chain can be hydrolyzed to a glutamic acid residue, introducing an unexpected negative charge and altering the peptide's properties.[5]
Q4: How can I confirm the identity of the main peak and the impurities in my chromatogram?
To definitively identify the peaks in your chromatogram, coupling the HPLC system to a mass spectrometer (LC-MS) is the most effective method.[3] By analyzing the mass-to-charge ratio (m/z) of the ions in each peak, you can confirm the molecular weight of your target peptide and identify impurities based on their mass differences from the expected product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of peptides containing this compound.
| Problem | Potential Cause | Recommended Solution | Relevant Citation |
| Broad or Tailing Peaks in HPLC | Poor ion-pairing; secondary interactions with the column; column degradation. | Ensure 0.1% TFA is present in both mobile phases. Consider using a different ion-pairing agent like formic acid (FA), especially for LC-MS compatibility. Evaluate column performance with a standard peptide mixture. | [3][5] |
| Poor Resolution Between Target Peptide and Impurities | The HPLC gradient is too steep; incorrect mobile phase composition. | Optimize the HPLC gradient by making it shallower (e.g., a slower increase in acetonitrile concentration over a longer time). This can improve the separation of closely eluting species. | [2] |
| Loss of the Boc Protecting Group During Purification | The mobile phase is too acidic, causing premature deprotection. | While 0.1% TFA is standard, if premature deprotection is suspected, consider using a weaker acid like 0.1% formic acid. However, be aware this may affect peak shape and retention. | [] |
| Formation of Pyroglutamate from N-terminal Gln | Acid-catalyzed cyclization during cleavage or purification. | Minimize exposure to acidic conditions. If pyroglutamate formation is persistent, consider using a pre-formed pyroglutamic acid derivative like Boc-Pyr-OH during synthesis for the N-terminal residue. | [4][7] |
| Peptide is Poorly Soluble in the Injection Solvent | The peptide is highly hydrophobic or prone to aggregation. | Dissolve the crude peptide in a stronger, organic solvent like DMSO, and then dilute with the initial mobile phase. Be mindful of the injection volume to avoid solvent effects on the chromatography. | [8] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Boc-Protected Peptide
This protocol outlines a standard method for the purification of a peptide containing this compound.
Materials:
-
Crude peptide sample
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
RP-HPLC system with a C18 column (e.g., 5 µm particle size, 100 Å pore size)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Solvent B or DMSO, then dilute with Solvent A). Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 5-10 column volumes.
-
Injection and Gradient Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of increasing Solvent B. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes, with a flow rate appropriate for the column dimensions (e.g., 1 mL/min for an analytical column).[1][2]
-
Fraction Collection: Collect fractions based on the UV absorbance profile (typically monitored at 214 or 220 nm).
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC with a faster gradient.
-
Lyophilization: Pool the fractions containing the pure peptide and freeze-dry (lyophilize) to obtain the final peptide as a powder.[2]
Protocol 2: LC-MS Analysis for Peak Identification
This protocol describes how to identify unknown peaks observed during HPLC purification.
Materials:
-
HPLC system coupled to a mass spectrometer (LC-MS)
-
Collected fractions from the purification run
-
Solvent A: 0.1% (v/v) formic acid in water
-
Solvent B: 0.1% (v/v) formic acid in acetonitrile
Procedure:
-
HPLC Method: Use an analytical HPLC method with a gradient similar to the one used for purity analysis. The use of formic acid is preferred over TFA for better MS sensitivity.[3]
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typical for peptides.
-
Scan Range: Set a mass range that encompasses the expected molecular weight of the peptide and potential impurities (e.g., 300–2000 m/z).
-
-
Injection and Data Acquisition: Inject a small aliquot of the fraction of interest and acquire both the total ion chromatogram (TIC) and the mass spectra for each eluting peak.
-
Data Analysis:
-
Extract the mass spectrum for each peak of interest.
-
Determine the molecular weight of the species in each peak from its m/z value and charge state.
-
Compare the observed molecular weights to the expected mass of the target peptide and potential side products (e.g., deletion sequences, pyroglutamate formation, deamidation).
-
Visualizations
Caption: Workflow for the synthesis and purification of peptides.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
Technical Support Center: HPLC Purification of Crude Peptides with Glutamine Residues
Welcome to the technical support center for the HPLC purification of crude peptides containing glutamine (Gln) residues. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with these peptides. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your purification process.
Troubleshooting Guide
Peptides containing glutamine residues are particularly susceptible to chemical modifications during HPLC purification, primarily cyclization and deamidation. These side reactions can lead to impurities that are difficult to separate from the target peptide, resulting in lower yield and purity. This guide addresses common issues and provides systematic solutions.
Q1: I am observing a significant peak eluting earlier than my target peptide with a mass loss of 17 Da. What is happening?
This is a classic sign of the cyclization of an N-terminal glutamine residue to form pyroglutamic acid (pGlu).[1][2] This modification removes the N-terminal primary amine, leading to a loss of a positive charge at acidic pH and often resulting in a decreased retention time in reversed-phase HPLC.
Troubleshooting Steps:
-
Confirm the Modification: Analyze the unexpected peak by mass spectrometry to confirm the -17 Da mass shift corresponding to the loss of ammonia (NH₃).
-
Optimize Mobile Phase pH: Maintain an acidic pH (typically between 2 and 4) to minimize the rate of cyclization.[3][4] Trifluoroacetic acid (TFA) at a concentration of 0.1% is commonly used and effective.[5][6]
-
Control Temperature: Avoid high temperatures during purification, as elevated temperatures can accelerate the rate of cyclization.[2][4] Whenever possible, perform the purification at room temperature or even at a reduced temperature.
-
Minimize Digestion/Incubation Times: If the peptide is generated via enzymatic digestion, keep the incubation time as short as possible, as cyclization can occur during this step as well.[2]
Q2: My chromatogram shows a peak with a mass increase of 1 Da that is difficult to resolve from my main peak. What could be the cause?
This observation strongly suggests deamidation, the conversion of a glutamine residue to glutamic acid (Glu).[7][8] This modification adds a carboxylic acid group, which can alter the peptide's hydrophobicity and charge, often leading to a closely eluting impurity.
Troubleshooting Steps:
-
Verify by Mass Spectrometry: Confirm the +1 Da mass shift in the impurity peak.
-
Strict pH Control: Deamidation is highly pH-dependent and is accelerated at neutral to basic pH.[7][8] Ensure your mobile phase is acidic (pH 2-4) to suppress this side reaction.
-
Use High-Purity Solvents: Contaminants in the mobile phase can sometimes contribute to peptide degradation. Always use HPLC-grade solvents and freshly prepared buffers.
-
Optimize Gradient: A shallower gradient can improve the resolution between the native peptide and its deamidated form.[5][9]
Q3: I'm seeing multiple small, unexpected peaks in my chromatogram. How do I identify their source?
Unexpected peaks can arise from various sources, including peptide-related impurities (truncations, deletions), system contamination, or artifacts from sample preparation.[10]
Troubleshooting Workflow:
To systematically identify the source of unexpected peaks, a logical approach is necessary. The following decision tree illustrates a typical troubleshooting workflow.
Caption: A decision tree for troubleshooting unexpected HPLC peaks.
Frequently Asked Questions (FAQs)
Q4: What is the optimal pH for purifying glutamine-containing peptides?
An acidic mobile phase with a pH between 2 and 4 is generally recommended to minimize both glutamine cyclization and deamidation.[3][4] A standard mobile phase consists of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).[5][6]
Q5: Can temperature be used to optimize the separation?
While increasing temperature can sometimes improve peak shape and resolution for peptides, it can also accelerate the degradation of glutamine-containing peptides.[9][11] It is generally advisable to start at ambient temperature. If optimization is needed, small, incremental increases in temperature can be explored while carefully monitoring for the appearance of degradation products.
Q6: How can I improve the resolution between my target peptide and closely eluting impurities?
To enhance resolution, consider the following:
-
Shallow Gradient: Employ a shallower gradient around the elution point of your target peptide (e.g., 0.5-1% change in Solvent B per minute).[5][9]
-
Column Chemistry: Ensure you are using a high-quality, high-resolution reversed-phase column (e.g., C18) with a suitable particle size (typically 5 µm or smaller for analytical scale).
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, but this will also increase the run time.
Q7: My peptide is poorly soluble in the initial mobile phase. What should I do?
Poor solubility can be a challenge. If your peptide precipitates upon injection, it can lead to peak broadening and poor recovery.
-
Minimal Organic Solvent: Dissolve the crude peptide in a minimal amount of a solvent that is compatible with your mobile phase, such as a small amount of acetonitrile or DMSO, and then dilute with your initial mobile phase (Solvent A).
-
Sample Dilution: It is better to inject a larger volume of a more dilute sample than a small volume of a highly concentrated, potentially precipitating sample.
-
Solvent Strength: Ensure the solvent used to dissolve the sample is not significantly stronger than your initial mobile phase to avoid issues with peak shape.[12]
Data Presentation: Impact of Mobile Phase Additives on Glutamine Peptide Stability
| Mobile Phase Additive | Typical Concentration | pH Range | Impact on Gln Cyclization | Impact on Gln Deamidation |
| Trifluoroacetic Acid (TFA) | 0.1% | ~2 | Minimizes | Minimizes |
| Formic Acid (FA) | 0.1% | ~2.7 | Minimizes | Minimizes |
| Ammonium Formate | 20 mM | ~10 | Increased Rate | Increased Rate |
| Ammonium Bicarbonate | 0.2 M | ~7.8 | - | Increased Rate |
| Sodium Phosphate | - | Neutral | Increased Rate | Increased Rate |
This table summarizes general trends. The exact rates of degradation are sequence-dependent.
Experimental Protocols
Protocol 1: Standard HPLC Purification of a Crude Glutamine-Containing Peptide
This protocol outlines a general procedure for the purification of a crude peptide containing glutamine, with considerations to minimize common side reactions.
1. Sample Preparation: a. Dissolve the crude lyophilized peptide in a minimal volume of Solvent A (0.1% TFA in water). b. If solubility is an issue, add the minimum required amount of acetonitrile to achieve dissolution. c. Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.[5]
2. HPLC Method Development (Analytical Scale): a. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase:
- Solvent A: 0.1% (v/v) TFA in HPLC-grade water.
- Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. c. Flow Rate: 1.0 mL/min. d. Detection: 214 nm and 280 nm.[5] e. Scouting Gradient: Run a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate retention time of the target peptide.[5] f. Optimized Gradient: Design a shallower gradient around the elution time of the target peptide. For example, if the peptide elutes at 35% B, a gradient of 25-45% B over 40 minutes can be applied to improve separation.[5]
3. Preparative HPLC Purification: a. Column: Scale up to a preparative or semi-preparative C18 column with the same stationary phase as the analytical column.[5] b. Scale-Up: Adjust the flow rate and injection volume proportionally to the column's cross-sectional area. c. Gradient Elution: Run the optimized gradient from the analytical scale. d. Fraction Collection: Collect fractions across the peak corresponding to the target peptide. e. Purity Analysis: Analyze the purity of each collected fraction using the analytical HPLC method. f. Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide.[6]
Protocol 2: LC-MS Analysis for Impurity Identification
This protocol is for identifying unknown peaks observed during HPLC purification.
-
HPLC System: Couple the analytical HPLC system to a mass spectrometer.
-
Ionization Mode: Use Electrospray Ionization (ESI) in positive mode.[10]
-
Mass Analyzer Scan Range: Set a scan range appropriate for your peptide's expected mass (e.g., 300–2000 m/z).[10]
-
Data Analysis: a. Extract the mass spectrum for each unexpected peak. b. Determine the mass of the species from its m/z values and charge state. c. Compare the measured mass to the expected mass of the parent peptide and common modifications (e.g., -17 Da for cyclization, +1 Da for deamidation).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purification of a crude peptide.
Caption: Workflow for the HPLC purification of crude peptides.
References
- 1. Effect of cyclization of N-terminal glutamine and carbamidomethyl-cysteine (residues) on the chromatographic behavior of peptides in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of ions on cyclization of the amino terminal glutamine residues of tryptic peptides of streptococcal PepM49 protein. Resolution of cyclized peptides by HPLC and characterization by mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deamidation - Wikipedia [en.wikipedia.org]
- 9. hplc.eu [hplc.eu]
- 10. benchchem.com [benchchem.com]
- 11. kvinzo.com [kvinzo.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Coupling Efficiency of Boc-L-glutamine Methyl Ester
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the coupling of Boc-L-glutamine methyl ester in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxylic acid is protected as a methyl ester. This dual protection makes it a key building block in controlled peptide synthesis, allowing for the sequential addition of glutamine residues to a peptide chain while preventing unwanted side reactions.
Q2: What is the most common side reaction when using glutamine derivatives in peptide synthesis, and how can it be minimized?
A2: The most prevalent side reaction is the intramolecular cyclization of the N-terminal glutamine residue to form pyroglutamate (pGlu). This reaction is catalyzed by both acidic and basic conditions and is accelerated by higher temperatures. To minimize pyroglutamate formation, it is crucial to maintain a pH between 6.0 and 7.0 during purification, perform reactions at lower temperatures (e.g., 0-4°C), and for solid-phase synthesis, use a side-chain protecting group on the glutamine, such as trityl (Trt).[1][2]
Q3: Can pyroglutamate be removed from a peptide sequence?
A3: Yes, pyroglutamate can be enzymatically cleaved from the N-terminus of a peptide using the enzyme pyroglutamate aminopeptidase (pGAP).[1] This exposes the subsequent amino acid residue for further sequencing or analysis.
Q4: Which analytical techniques are best for monitoring the progress of a coupling reaction and identifying side products?
A4: High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the consumption of starting materials and the formation of the desired peptide product. Coupling HPLC with Mass Spectrometry (LC-MS) is the most definitive method for identifying the molecular weights of all components in the reaction mixture, allowing for the unambiguous identification of impurities such as deletion sequences or pyroglutamate-containing peptides.
Troubleshooting Guide
Issue 1: Low Coupling Yield
Low coupling efficiency is a frequent challenge, often stemming from steric hindrance, peptide aggregation, or suboptimal reaction conditions.
Q: My coupling reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields can be attributed to several factors. Below is a systematic approach to troubleshooting this issue.
-
Inadequate Activation: Ensure your coupling reagent is effective and used in the correct stoichiometry. For challenging couplings, more potent reagents are recommended.
-
Steric Hindrance: The peptide sequence itself can sometimes hinder the approach of the activated amino acid.
-
Peptide Aggregation: The growing peptide chain, particularly if hydrophobic, can aggregate on the solid support, blocking reactive sites.
-
Incomplete Deprotection: If the N-terminal protecting group of the resin-bound peptide is not fully removed, the subsequent coupling will not proceed.
Recommended Solutions:
-
Optimize Coupling Reagent: Switch to a more powerful coupling reagent. Uronium/aminium salts like HATU and HCTU are highly effective for sterically demanding couplings.
-
Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.
-
Increase Reaction Time and Temperature: Extend the coupling time (e.g., from 2 hours to 4 hours or overnight). If necessary, cautiously increase the reaction temperature, but be mindful that this can also increase the rate of pyroglutamate formation.
-
Improve Solvation: Use solvents known to reduce peptide aggregation, such as N-methylpyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF).
-
Confirm Deprotection: Use a qualitative test, such as the Kaiser test for primary amines or the isatin test for secondary amines (like proline), to ensure the N-terminal protecting group has been completely removed before the coupling step.
Issue 2: Formation of Pyroglutamate Side Product
The formation of pyroglutamate is a significant cause of impurity and reduced yield when incorporating glutamine.
Q: I am observing a significant amount of a pyroglutamate byproduct in my final product. How can I prevent this?
A: Preventing pyroglutamate formation is critical for a high-yield synthesis of glutamine-containing peptides.
Recommended Solutions:
-
Side-Chain Protection: The most effective method to prevent pyroglutamate formation is to use a glutamine derivative with a protected side-chain amide, such as Boc-Gln(Trt)-OH for Boc-based solid-phase synthesis. The bulky trityl group physically prevents the intramolecular cyclization.
-
Choice of Coupling Reagent: Avoid carbodiimide reagents like DCC and DIC when possible, as they are known to promote side reactions with the glutamine side chain. Uronium/aminium (e.g., HBTU, HATU) or phosphonium (e.g., PyBOP) salt-based reagents are generally safer options. If using a carbodiimide, the addition of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure is essential to suppress this side reaction.[3]
-
Control Reaction Temperature: Perform the coupling reaction at a reduced temperature (e.g., 0°C) to slow down the rate of cyclization.[2]
-
pH Management: During work-up and purification, maintain the pH of aqueous solutions as close to neutral as possible to avoid acid or base-catalyzed cyclization.[2]
Data Presentation
The choice of coupling reagent significantly impacts the efficiency and purity of the final peptide. The following tables provide a general comparison of commonly used coupling reagents.
Table 1: Performance Comparison of Common Coupling Reagents in Peptide Synthesis
| Coupling Reagent/System | Reagent Type | Typical Yield (%)* | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. More expensive. Potential for guanidinylation side reaction if used in excess.[4][5] |
| HBTU | Uronium/Aminium Salt | 90-95 | Fast | Low | Cost-effective and reliable for most couplings. Less reactive than HATU.[4] |
| HCTU | Uronium/Aminium Salt | >95 | Very Fast | Low | Similar reactivity to HATU, often more cost-effective.[6] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally non-carcinogenic. Lower risk of guanidinylation compared to uronium salts.[4] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | Economical choice. DIC is a liquid, and the urea byproduct is soluble in most organic solvents. Can promote dehydration of Gln side chain.[4][7] |
| DIC/OxymaPure® | Carbodiimide/Additive | 90-95 | Moderate to Fast | Low | OxymaPure is more effective than HOBt at suppressing racemization and is not explosive.[6] |
*Typical yields are based on couplings of standard and sterically hindered amino acids and may vary depending on the specific peptide sequence.
Experimental Protocols
Protocol 1: Solid-Phase Coupling of Boc-Gln(Trt)-OH using HATU
This protocol is optimized for high efficiency and is suitable for challenging sequences. The use of side-chain protected glutamine is highly recommended to prevent pyroglutamate formation.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free N-terminal amine) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-7 times). Confirm complete deprotection with a Kaiser test.
-
Activation of Amino Acid: In a separate vessel, dissolve Boc-Gln(Trt)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling. If the test is positive, continue coupling for another 30-60 minutes or perform a double coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3 times).
Protocol 2: Solution-Phase Coupling of this compound using DIC/HOBt
This protocol is a cost-effective method for solution-phase synthesis.
-
Reactant Preparation: In a round-bottom flask, dissolve the amine component (e.g., an amino acid ester hydrochloride salt, 1.0 equivalent) in DCM or DMF. Neutralize the salt by adding DIPEA or N-methylmorpholine (NMM) (1.05 equivalents) at 0°C.
-
Activation: In a separate flask, dissolve this compound (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF or DCM. Cool the solution to 0°C in an ice bath.
-
Coupling: Slowly add a solution of DIC (1.2 equivalents) in DCM to the activated this compound solution. Stir for 10-15 minutes at 0°C.
-
Reaction: Add the activated ester solution to the neutralized amine component solution. Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.
-
Work-up: Monitor the reaction by TLC or LC-MS. Once complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used (diisopropylurea from DIC is typically soluble). Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Boc-L-Glutamine Methyl Ester Deprotection
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the deprotection of Boc-L-glutamine methyl ester. Below you will find troubleshooting advice and frequently asked questions to help you achieve complete and efficient deprotection while minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the incomplete deprotection of this compound?
Incomplete deprotection is a frequent issue and can typically be attributed to one or more of the following factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. If the concentration of the acid (commonly Trifluoroacetic Acid - TFA) is too low, or if the acid has degraded due to improper storage, the reaction may not proceed to completion.[1]
-
Inadequate Reaction Time: The cleavage of the Boc group is not instantaneous. Insufficient reaction time is a primary cause of incomplete deprotection. The required time can vary depending on the reaction scale and temperature.
-
Low Temperature: While some deprotections are initiated at 0°C to control exothermic reactions, the reaction should typically be allowed to warm to room temperature to ensure completion. Low temperatures can significantly slow down the rate of deprotection.
-
Substrate Solubility: If the this compound is not fully dissolved in the reaction solvent, the acid will not be able to efficiently access all the molecules, leading to an incomplete reaction.
Q2: I observe a byproduct with a mass loss of 17 Da in my LC-MS analysis. What is it and how can I prevent it?
A mass loss of 17 Da (or 18 Da depending on ionization) from your starting material or product is indicative of pyroglutamate formation . This is a common side reaction where the newly deprotected N-terminal amine of the glutamine methyl ester attacks the side-chain amide to form a five-membered lactam ring, releasing ammonia.[2] This cyclization is often irreversible and can be problematic as it caps the N-terminus.
To prevent pyroglutamate formation:
-
Control pH during work-up: The cyclization is pH-dependent. Neutral to slightly basic conditions can favor this side reaction. It is advisable to work up the reaction under acidic conditions and only neutralize the product immediately before the next step if required.
-
Lower Reaction Temperature: While deprotection requires adequate temperature, prolonged reaction times at elevated temperatures can promote pyroglutamate formation.
-
Prompt Use of the Deprotected Product: The deprotected L-glutamine methyl ester is most susceptible to cyclization when it is the free amine. Using the crude product (as the TFA or HCl salt) immediately in the subsequent reaction step can minimize the formation of this byproduct.
Q3: Should I use Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) for the deprotection?
Both TFA and HCl are effective for Boc deprotection, and the choice often depends on the specific requirements of your synthesis.[1]
-
TFA is typically used in a 20-50% solution in a solvent like Dichloromethane (DCM). It is highly effective and reaction times are generally short. However, the resulting trifluoroacetate salt can sometimes be an oil, which may be more challenging to handle and purify.[1]
-
HCl , often used as a 4M solution in dioxane or in methanol, is also very effective. A key advantage is that the resulting hydrochloride salt is often a crystalline solid, which can facilitate purification by precipitation and filtration.[1][3]
For substrates where the ester bond is particularly sensitive, HCl in an organic solvent might be a milder option than TFA, although reaction times may be longer.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection (Starting material remains) | Insufficient acid concentration or degraded acid. | Use fresh, high-quality TFA or HCl. Increase the concentration of TFA in DCM (e.g., from 20% to 50%). |
| Inadequate reaction time. | Increase the reaction time and monitor by TLC or LC-MS every 30-60 minutes until the starting material is consumed. | |
| Reaction temperature is too low. | Ensure the reaction is allowed to warm to room temperature after the initial addition of acid at 0°C. | |
| Significant Pyroglutamate Formation | Prolonged exposure of the free amine to neutral or basic pH during work-up. | After evaporation of the acid and solvent, use the resulting TFA or HCl salt directly in the next step without a basic wash. |
| High reaction temperature or extended reaction time. | Use the minimum reaction time necessary for complete deprotection. Maintain the reaction at room temperature and avoid heating. | |
| Low Yield of Isolated Product | Product is soluble in the precipitation solvent (e.g., diethyl ether). | Ensure the product is fully precipitated by using a sufficient volume of cold diethyl ether and allowing adequate time for precipitation at low temperature. |
| Product loss during aqueous work-up. | Avoid aqueous work-ups if possible. If a wash is necessary, use minimal volumes of saturated sodium bicarbonate and brine. |
Quantitative Data Summary
The following table summarizes typical conditions and outcomes for Boc deprotection of amino acid esters. While specific data for this compound is not extensively tabulated in the literature, these values provide a general guideline.
| Deprotection Method | Reagent & Concentration | Solvent | Typical Reaction Time | Typical Yield | Product Salt Form |
| Method A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 30 min - 2 hours | >95% | Trifluoroacetate |
| Method B | Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | 1 - 4 hours | >95% | Hydrochloride |
Yields are generally high to quantitative but can be affected by the work-up and purification procedures.[1][3]
Experimental Protocols
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add TFA (to a final concentration of 20-50% v/v) to the stirred solution. A common ratio is 1:1 TFA to DCM.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in DCM). The product spot should be more polar than the starting material. Visualize with a ninhydrin stain (the product will show a colored spot, indicating a free amine).
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
-
Co-evaporate with DCM or toluene (2-3 times) to remove residual TFA.
-
The resulting crude L-glutamine methyl ester trifluoroacetate salt can often be used directly in the next step.
-
For isolation, dissolve the residue in a minimal amount of DCM or methanol and precipitate the product by adding cold diethyl ether.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Preparation: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM or ethyl acetate in a round-bottom flask with a magnetic stir bar.
-
Acid Addition: Add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form during the reaction.
-
Monitoring: Monitor the reaction progress by TLC as described in Method A.
-
Work-up:
-
Upon completion, remove the solvent by rotary evaporation.
-
Add cold diethyl ether to the residue and stir or sonicate to form a fine precipitate.
-
Collect the solid L-glutamine methyl ester hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when troubleshooting the deprotection of this compound.
Caption: Troubleshooting workflow for this compound deprotection.
References
Technical Support Center: Solubility Issues with Peptides Containing Boc-L-glutamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with synthetic peptides containing the Boc-L-glutamine (Boc-Gln) residue.
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic peptide containing Boc-L-glutamine difficult to dissolve?
A1: Solubility issues with peptides containing Boc-L-glutamine can arise from a combination of factors. The tert-butyloxycarbonyl (Boc) protecting group on the glutamine side-chain can increase the overall hydrophobicity of the peptide, making it less soluble in aqueous solutions.[1][2][3] Furthermore, glutamine residues, particularly in repeating sequences (poly-Q tracts), are known to promote peptide aggregation through hydrogen bonding, which can significantly reduce solubility.[4][5][6][7] The final solubility is a cumulative effect of the entire peptide sequence, its length, net charge at a given pH, and its propensity to form secondary structures like beta-sheets.[8][2]
Q2: Does the Boc protecting group on glutamine always decrease solubility?
A2: Not necessarily, but it is a common observation. While the Boc group itself is hydrophobic, its presence can sometimes disrupt intermolecular hydrogen bonding that might otherwise lead to aggregation in the unprotected peptide. However, in many cases, the added hydrophobicity from the Boc group outweighs any potential benefits in preventing aggregation, leading to overall lower solubility in aqueous buffers.
Q3: Can residual TFA from purification affect the solubility of my Boc-Gln-containing peptide?
A3: Yes. Trifluoroacetic acid (TFA) is commonly used in the final cleavage and purification steps of peptide synthesis.[9] Residual TFA can make the peptide solution more acidic than expected.[10] This can be problematic if the peptide's isoelectric point (pI) is in the acidic range, as peptides are least soluble at their pI.[2]
Q4: Are there any specific peptide sequences with Boc-Gln that are known to be particularly problematic?
A4: Peptides with multiple glutamine residues (poly-Q tracts) are inherently prone to aggregation.[6][11][12][13][14] The presence of the Boc protecting group on these glutamines can exacerbate solubility issues. Additionally, if the sequence also contains a high percentage of other hydrophobic amino acids such as Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe), or Tryptophan (Trp), the peptide is very likely to be challenging to dissolve in aqueous solutions.[1][15]
Q5: What is the first solvent I should try for my Boc-Gln-containing peptide?
A5: It is always recommended to start with sterile, distilled water.[2] If the peptide has a net positive or negative charge, it may dissolve. If it does not, and the peptide is predicted to be hydrophobic, a stepwise approach using organic solvents is necessary. Always test the solubility on a small aliquot of the peptide first.
Troubleshooting Guide for Solubility Issues
If you are encountering solubility problems with your Boc-L-glutamine-containing peptide, follow this systematic troubleshooting guide.
Step 1: Preliminary Analysis of the Peptide Sequence
Before attempting to dissolve your peptide, analyze its sequence to predict its properties:
-
Calculate the Net Charge: At a neutral pH (around 7), assign a charge of +1 to basic residues (Lys, Arg, His) and the N-terminus, and -1 to acidic residues (Asp, Glu) and the C-terminus. A high net charge (positive or negative) generally indicates better aqueous solubility.[1][3]
-
Determine the Hydrophobicity: Calculate the percentage of hydrophobic residues (e.g., Ala, Val, Leu, Ile, Phe, Met, Trp, Pro). A peptide with over 50% hydrophobic residues will likely require an organic solvent.[1][16]
-
Identify Aggregation-Prone Regions: Note the presence of multiple consecutive glutamine residues or alternating hydrophobic and hydrophilic residues, which can favor the formation of β-sheets and subsequent aggregation.[7]
Step 2: Systematic Solubilization Protocol
Start with the mildest conditions and progressively move to stronger solvents.
-
Aqueous Solutions (for charged peptides):
-
Net Positive Charge (Basic Peptide): Attempt to dissolve in sterile distilled water. If unsuccessful, add a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) and vortex.[1]
-
Net Negative Charge (Acidic Peptide): Try to dissolve in sterile distilled water. If it remains insoluble, add a small amount of 0.1 M ammonium bicarbonate or 10% ammonium hydroxide and vortex.[1][3]
-
-
Organic Solvents (for hydrophobic or neutral peptides):
-
If the peptide is insoluble in aqueous solutions, use a small amount of an organic solvent to create a concentrated stock solution.[17][18]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and compatibility with many biological assays at low concentrations (typically <1%).[8][16] Dimethylformamide (DMF) is an alternative, especially for peptides containing cysteine, methionine, or tryptophan, as DMSO can oxidize these residues.[8][1][16]
-
Procedure: Add a minimal amount of the organic solvent (e.g., 50 µL of DMSO) to the lyophilized peptide and vortex.[8][16] Once dissolved, slowly add the desired aqueous buffer to the peptide stock solution in a dropwise manner while continuously vortexing.[19] If the solution becomes cloudy, you have exceeded the solubility limit.
-
-
Advanced Techniques for Highly Aggregated Peptides:
-
Sonication: Brief periods of sonication in a water bath can help break up aggregates and facilitate dissolution.[8][1][2] Use with caution to avoid heating and potential peptide degradation.
-
Chaotropic Agents: For peptides that form gels or are highly aggregated, using 6 M guanidinium hydrochloride (GuHCl) or 8 M urea can be effective.[16] Note that these agents will denature proteins in your assay system and may need to be removed or diluted significantly.
-
TFA/HFIP Treatment for Poly-Q Peptides: For highly problematic polyglutamine peptides, a pre-treatment protocol involving dissolution in a 1:1 mixture of TFA and hexafluoroisopropanol (HFIP) followed by evaporation can break up even stubborn aggregates, rendering the peptide soluble in aqueous buffers.[11][14]
-
Data Presentation
Table 1: Recommended Solvents Based on Peptide Properties
| Peptide Property | Primary Solvent | Secondary/Alternative Solvents |
| Net Positive Charge | Sterile Water | 10% Acetic Acid, 0.1% TFA |
| Net Negative Charge | Sterile Water | 0.1 M Ammonium Bicarbonate |
| Net Neutral / Hydrophobic (>50%) | DMSO, DMF | Acetonitrile, Isopropanol |
| Highly Aggregated | 6 M GuHCl, 8 M Urea | 1:1 TFA/HFIP (pre-treatment) |
This table provides general guidelines. Optimal conditions should be determined experimentally for each specific peptide.
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic Boc-Gln-Containing Peptide for a Cell-Based Assay
This protocol describes the preparation of a 10 mM stock solution of a hydrophobic peptide in DMSO and its subsequent dilution for use in a cell-based assay.
Materials:
-
Lyophilized peptide containing Boc-L-glutamine
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the peptide to achieve a 10 mM stock solution.
-
Vortex the tube vigorously for 1-2 minutes. If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[8]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For the cell-based assay, prepare a working solution by serially diluting the 10 mM DMSO stock solution with PBS. To minimize DMSO toxicity, ensure the final concentration of DMSO in the cell culture medium is below 0.5%.[16]
-
Always add the peptide stock solution to the larger volume of buffer/media while vortexing to avoid precipitation.
-
Centrifuge the final diluted peptide solution to pellet any undissolved micro-aggregates before adding it to the cells.[8]
Visualization of Experimental Workflow
Below is a diagram illustrating the decision-making process for solubilizing a synthetic peptide containing Boc-L-glutamine.
Caption: Decision workflow for solubilizing Boc-Gln peptides.
This guide provides a structured approach to overcoming the solubility challenges associated with peptides containing Boc-L-glutamine. By systematically analyzing the peptide's properties and employing a stepwise solubilization strategy, researchers can improve the success rate of their experiments.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. Dissecting the role of glutamine in seeding peptide aggregation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 5. biorxiv.org [biorxiv.org]
- 6. Examining Polyglutamine Peptide Length: A Connection between Collapsed Conformations and Increased Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting the role of glutamine in seeding peptide aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Synthesis Knowledge Base [peptide2.com]
- 11. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubilization and disaggregation of polyglutamine peptides | Semantic Scholar [semanticscholar.org]
- 13. Peptides containing glutamine repeats as substrates for transglutaminase-catalyzed cross-linking: Relevance to diseases of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 16. lifetein.com [lifetein.com]
- 17. bachem.com [bachem.com]
- 18. bachem.com [bachem.com]
- 19. benchchem.com [benchchem.com]
Troubleshooting low yield in Boc-L-glutamine methyl ester synthesis
Welcome to the technical support center for the synthesis of Boc-L-glutamine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main synthetic routes for this compound:
-
Two-Step Synthesis: This involves the initial protection of the amino group of L-glutamine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O), followed by the esterification of the carboxylic acid with methanol.[1]
-
Direct Esterification with In Situ Protection: This method involves the simultaneous esterification of the carboxylic acid and protection of the amino group as its hydrochloride salt using a mixture of methanol and a reagent like trimethylchlorosilane (TMSCl). The resulting amino ester hydrochloride is then reacted with (Boc)₂O to yield the final product.[1]
Q2: I am getting a low yield. What are the common causes?
A2: Low yields in this synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to ensure all starting material has been consumed.[1]
-
Side Reactions: The formation of byproducts, most notably pyroglutamate, can significantly reduce the yield of the desired product.
-
Suboptimal Reagent Stoichiometry: Using incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products.
-
Moisture Contamination: The presence of water can hydrolyze reagents like di-tert-butyl dicarbonate, rendering them inactive.
-
Losses During Work-up and Purification: Product can be lost during extraction, washing, and chromatography steps.
Q3: How can I minimize the formation of the pyroglutamate byproduct?
A3: Pyroglutamate formation is a common side reaction, especially with glutamine and glutamic acid derivatives. Here's how to minimize it:
-
Temperature Control: Perform reactions, especially coupling steps, at lower temperatures (e.g., 0 °C) to slow down the rate of cyclization.[2]
-
pH Control: Avoid strongly acidic or basic conditions during the reaction and work-up, as these can promote pyroglutamate formation. Maintaining a pH close to neutral is recommended.[2]
-
Minimize Reaction Time: Prolonged reaction times can increase the likelihood of side reactions. Use pre-activated esters or efficient coupling reagents to speed up the desired reaction.[2]
-
Choice of Base: If a tertiary amine base is used, consider using a weaker base or reducing the equivalents to minimize base-catalyzed cyclization.[2]
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials, intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents (e.g., hydrolyzed (Boc)₂O). | Use fresh, high-quality reagents. Ensure anhydrous conditions by using dry solvents and glassware. |
| Incorrect reaction conditions (temperature, time). | Optimize reaction temperature and time. Monitor the reaction closely using TLC. | |
| Suboptimal pH for Boc protection. | Ensure the reaction medium is sufficiently basic to facilitate the reaction of the amino group with (Boc)₂O. | |
| Presence of Multiple Spots on TLC | Incomplete reaction. | Extend the reaction time or slightly increase the temperature, monitoring by TLC. |
| Formation of pyroglutamate byproduct. | See FAQ Q3 for mitigation strategies. The byproduct can often be separated by flash chromatography.[2] | |
| Other side reactions. | Ensure the use of pure starting materials and anhydrous solvents. | |
| Difficulty in Isolating the Product | Product is an oil and difficult to handle. | After solvent evaporation, dry the product under high vacuum to remove residual solvents. |
| Emulsion formation during aqueous work-up. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. | |
| Co-elution of product and impurities during chromatography. | Optimize the solvent system for flash chromatography to achieve better separation. A gradient elution may be necessary. |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Boc Protection and Esterification
Step 1: Synthesis of Boc-L-glutamine
-
Dissolve L-glutamine in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, such as sodium bicarbonate or triethylamine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same organic solvent.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction by TLC until the L-glutamine is consumed.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution with a mild acid (e.g., citric acid) to pH ~3.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-L-glutamine.
Step 2: Synthesis of this compound
-
Dissolve the Boc-L-glutamine from Step 1 in anhydrous methanol.
-
Add an acid catalyst, such as a catalytic amount of sulfuric acid or by bubbling HCl gas.
-
Stir the reaction at room temperature or gently heat to reflux for several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with a base (e.g., sodium bicarbonate).
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography on silica gel.
Protocol 2: Direct Esterification using Trimethylchlorosilane (TMSCl)
-
Suspend L-glutamine in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add trimethylchlorosilane (TMSCl) dropwise. Caution: This reaction is exothermic and generates HCl gas in situ.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The mixture should become a clear solution.[3]
-
Monitor the reaction by TLC for the disappearance of L-glutamine.
-
Remove the solvent under reduced pressure to obtain L-glutamine methyl ester hydrochloride as a crude solid.
-
Dissolve the crude ester hydrochloride in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).
-
Add a base (e.g., triethylamine or sodium bicarbonate) to neutralize the hydrochloride.
-
Cool the mixture and add di-tert-butyl dicarbonate ((Boc)₂O).
-
Stir at room temperature until the reaction is complete as monitored by TLC.
-
Perform an aqueous work-up as described in Protocol 1, Step 2.
-
Purify the final product by flash chromatography.
Data Presentation
| Reaction Step | Reagents | Solvent | Temperature | Time | Typical Yield (%) |
| Boc Protection of Amino Acid | (Boc)₂O, NaHCO₃ | Dioxane/Water | 0 °C to RT | 10 h | >90 |
| Esterification of Amino Acid | SOCl₂, Methanol | Methanol | Reflux | 2 h | >95 |
| Esterification with TMSCl | TMSCl, Methanol | Methanol | RT | 12-24 h | 85-98[3][4] |
Note: Yields are highly dependent on the specific amino acid, reaction scale, and purification method.
Visualizations
Caption: Two-step synthesis of this compound.
References
Technical Support Center: Boc Solid-Phase Peptide Synthesis
Troubleshooting Guides and FAQs for Glutamine Side-Chain Reactions
This guide addresses common side-chain reactions of glutamine (Gln) residues during tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) and provides strategies to minimize them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-chain reactions of glutamine in Boc SPPS?
A1: Glutamine is prone to two primary intramolecular side reactions during Boc SPPS:
-
Pyroglutamate (pGlu) Formation: The N-terminal α-amino group of a peptide can attack the side-chain carbonyl carbon of an adjacent glutamine residue. This irreversible cyclization reaction forms a pyroglutamyl residue at the N-terminus, which truncates the peptide chain.[1][2] This is particularly problematic when glutamine is the N-terminal amino acid.[1]
-
Dehydration to Nitrile: The side-chain amide of glutamine can undergo dehydration to form a nitrile, especially when using carbodiimide-based coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).[1][3][4] This modification introduces a non-natural amino acid into the peptide sequence.
Q2: How can I prevent pyroglutamate formation?
A2: Pyroglutamate formation, which involves the cyclization of an N-terminal glutamine, can be mitigated through several strategies:
-
Side-Chain Protection: Utilizing a side-chain protecting group on the glutamine is the most effective method. In Boc chemistry, the xanthyl (Xan) group is commonly used.[3][5] The Boc-Gln(Xan)-OH derivative shields the side-chain amide, preventing the intramolecular cyclization.
-
In Situ Neutralization: Protocols that perform the neutralization step concurrently with the coupling reaction can suppress this side reaction.[6] This is because after deprotection in Boc SPPS, the N-terminal amino function is protonated and less likely to attack the side-chain amide.[7]
Q3: What causes the dehydration of the glutamine side chain and how can I avoid it?
A3: Dehydration of the glutamine side-chain amide to a nitrile is primarily caused by the activation step with carbodiimide-based coupling reagents.[1][3][4] To prevent this:
-
Use a Protected Glutamine Derivative: Employing Boc-Gln(Xan)-OH is highly recommended. The xanthyl (Xan) protecting group on the side-chain amide prevents dehydration during activation with carbodiimides.[5]
-
Choose Alternative Coupling Reagents: If using unprotected glutamine, consider activating reagents other than carbodiimides.[5] Phosphonium-based reagents (e.g., PyBOP) or aminium/uronium-based reagents (e.g., HBTU, HATU) are generally less likely to cause dehydration.[4][8]
-
Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) to carbodiimide-mediated couplings can help to prevent the dehydration of asparagine and glutamine.[8]
Q4: What are the advantages of using Boc-Gln(Xan)-OH?
A4: Boc-Gln(Xan)-OH offers several key advantages in Boc SPPS:
-
Prevents Dehydration: The xanthyl group effectively protects the side-chain amide from dehydration when using carbodiimide coupling reagents.[5]
-
Prevents Pyroglutamate Formation: By shielding the side-chain amide, it prevents intramolecular cyclization.
-
Improved Solubility: The xanthyl group enhances the solubility of the glutamine derivative in organic solvents commonly used in SPPS, leading to more efficient coupling reactions and higher yields.[5]
-
Acid Labile: Both the Boc and xanthyl groups are removed under standard acidic conditions used in Boc SPPS, such as with trifluoroacetic acid (TFA).
Data Presentation
The following table summarizes the effectiveness of different strategies in minimizing glutamine side-chain reactions.
| Strategy | Side Reaction Targeted | Effectiveness | Key Considerations |
| Use of Boc-Gln(Xan)-OH | Dehydration & Pyroglutamate Formation | High | Higher initial cost of the amino acid derivative.[9] |
| Alternative Coupling Reagents (e.g., HBTU, HATU) | Dehydration | Moderate to High | May be more expensive than carbodiimides. |
| Addition of HOBt to Carbodiimide Coupling | Dehydration | Moderate | May not completely eliminate dehydration. |
| In Situ Neutralization Protocols | Pyroglutamate Formation | Moderate | Effective for N-terminal Gln; may require optimization.[6] |
Experimental Protocols
Protocol 1: Coupling of Boc-Gln(Xan)-OH
This protocol describes the manual coupling of Boc-Gln(Xan)-OH to a resin-bound peptide.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
-
Drain and treat with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3 times), isopropanol (IPA) (2 times), and DCM (3 times).
-
-
Neutralization:
-
Wash the resin with 10% diisopropylethylamine (DIEA) in DCM (3 times, 1 minute each).
-
Wash the resin with DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve Boc-Gln(Xan)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
Protocol 2: Cleavage and Deprotection
This protocol outlines the final cleavage of the peptide from the resin and removal of the side-chain protecting groups, including the xanthyl group.
-
Resin Preparation: Wash the dried peptide-resin with DCM and dry under vacuum.
-
Cleavage:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature. The xanthyl group is removed under these acidic conditions.[5]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
-
Drying: Dry the peptide under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Glutamine Side-Chain Reactions
Caption: Major side-chain reactions of glutamine in SPPS.
Troubleshooting Workflow for Glutamine Side Reactions
Caption: Decision tree for minimizing glutamine side reactions.
References
Technical Support Center: Stability of Boc-L-Glutamine Methyl Ester in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Boc-L-glutamine methyl ester in solution during experiments.
Troubleshooting Guide
This guide addresses common problems related to the instability of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of product during storage in solution | 1. Hydrolysis of the methyl ester: Occurs under basic conditions. 2. Deprotection of the Boc group: Occurs under acidic conditions. 3. Cyclization to Boc-pyroglutamic acid methyl ester: Can occur spontaneously, and is accelerated by heat and both acidic and basic conditions.[1][2][3] | 1. Adjust pH: Maintain solutions at a pH between 6.0 and 7.0 for optimal stability.[1] 2. Control Temperature: Store solutions at low temperatures (4°C for short-term, -20°C to -80°C for long-term) to minimize degradation.[4] 3. Solvent Choice: Use aprotic solvents like DMF or NMP for reactions when possible, and ensure they are anhydrous.[5] For aqueous solutions, use a buffered system. |
| Formation of an unexpected byproduct with a mass loss of 17 Da | Intramolecular cyclization: The side-chain amide of glutamine can cyclize to form a pyroglutamate derivative, releasing ammonia (NH₃, mass ≈ 17 Da).[1][5] This is a common issue with glutamine residues.[1][5] | 1. pH Control: Maintain a neutral pH (6.0-7.0) to minimize the rate of cyclization.[1] 2. Low Temperature: Perform reactions and storage at reduced temperatures (e.g., 0-4°C). 3. Minimize time in solution: Prepare solutions of this compound immediately before use. |
| Inconsistent results in peptide coupling reactions | 1. Degradation of this compound: The starting material may have degraded prior to the coupling reaction. 2. In-situ cyclization: Cyclization can compete with the desired coupling reaction, especially during pre-activation steps. | 1. Purity Check: Verify the purity of the this compound using HPLC before use. 2. Optimized Coupling: Use efficient coupling reagents like HATU or HBTU to ensure rapid reaction, minimizing the time the glutamine residue is exposed to conditions that favor cyclization.[2] Perform the coupling at a lower temperature (e.g., 0°C).[2] |
| Difficulty in purifying the final product | Presence of closely-related impurities: Degradation products such as Boc-pyroglutamic acid methyl ester or the deprotected glutamine methyl ester can be difficult to separate from the desired product. | 1. Optimized Chromatography: Develop a high-resolution HPLC method to separate the desired product from impurities. A C18 column with a shallow gradient of acetonitrile in water with 0.1% TFA is a good starting point.[5] 2. Prevent Formation: The most effective strategy is to prevent the formation of these impurities by following the stability guidelines above. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound in solution?
A1: The primary degradation pathways are:
-
Intramolecular Cyclization: The side-chain amide can attack the alpha-carbon, leading to the formation of Boc-pyroglutamic acid methyl ester and the release of ammonia. This is often the most significant stability issue for glutamine derivatives.[1][5]
-
Hydrolysis of the Methyl Ester: Under basic conditions (pH > 7), the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Deprotection of the Boc Group: Under acidic conditions (pH < 5), the Boc (tert-butoxycarbonyl) protecting group can be cleaved, yielding the free amine.[1]
Q2: What is the optimal pH for storing solutions of this compound?
A2: The optimal pH for stability is in the neutral range, ideally between pH 6.0 and 7.0.[1] Both acidic and basic conditions accelerate degradation through deprotection and hydrolysis/cyclization, respectively.[2]
Q3: How does temperature affect the stability of this compound?
A3: Higher temperatures significantly accelerate all degradation pathways, particularly the cyclization to pyroglutamate.[3] It is recommended to store solutions at low temperatures (4°C for short-term use and -20°C or -80°C for long-term storage) and to conduct reactions at the lowest temperature compatible with the desired reaction rate.[4]
Q4: Which solvents are recommended for dissolving this compound?
A4: For peptide synthesis and other organic reactions, anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are commonly used.[6] For aqueous applications, it is crucial to use a buffer system to maintain a stable pH. The solubility of Boc-L-glutamine has been studied in various solvents, with higher solubility observed in alcohols like ethanol and lower solubility in esters like ethyl acetate.[7]
Q5: Can I prevent the formation of pyroglutamate during my experiments?
A5: While complete prevention can be challenging, the formation of pyroglutamate can be significantly minimized by:
-
Maintaining a neutral pH (6.0-7.0).[1]
-
Working at low temperatures.
-
Minimizing the time the compound is in solution.
-
Using efficient coupling reagents for rapid reactions in peptide synthesis.[2]
Q6: How can I detect and quantify the degradation of this compound?
A6: High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing the stability of this compound and its degradation products. A reversed-phase C18 column with UV detection (around 210-220 nm) is typically used. The mobile phase often consists of a gradient of acetonitrile in water, with an additive like trifluoroacetic acid (TFA).[5][] By comparing the peak areas of the parent compound and any new peaks that appear over time, the extent of degradation can be quantified. Mass spectrometry (LC-MS) can be used to identify the degradation products based on their mass-to-charge ratio.[5]
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound under various conditions.
-
Solution Preparation:
-
Prepare stock solutions of this compound in the desired solvents (e.g., buffered aqueous solutions at different pH values, organic solvents). A typical starting concentration is 1 mg/mL.
-
For aqueous solutions, use buffers such as phosphate or citrate to maintain a constant pH.
-
-
Incubation:
-
Aliquot the solutions into separate vials for each time point and condition to be tested (e.g., different temperatures: 4°C, 25°C, 40°C).
-
Store the vials under the specified conditions and protect them from light if photosensitivity is a concern.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
If the samples are stored at elevated temperatures, cool them to room temperature before analysis. If frozen, thaw them completely.
-
If necessary, quench any ongoing reaction by adding an equal volume of cold acetonitrile.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound and the formation of any degradation products.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 10-20 µL.
-
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Plot the percentage of remaining this compound against time for each condition.
-
Calculate the degradation rate constant (k) and the half-life (t½) for each condition.
-
Protocol 2: Minimizing Pyroglutamate Formation During Peptide Coupling
This protocol provides guidelines for coupling this compound in solid-phase peptide synthesis (SPPS) while minimizing cyclization.
-
Resin Swelling: Swell the peptide-resin in the appropriate solvent (e.g., DMF or DCM) for at least 30 minutes.
-
Previous Amino Acid Deprotection: Perform the deprotection of the N-terminal Boc group of the preceding amino acid on the resin according to your standard protocol (e.g., with TFA in DCM).
-
Neutralization: Thoroughly wash the resin with DCM and then DMF. Neutralize the resin with a base such as 10% diisopropylethylamine (DIPEA) in DMF. Wash again with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents) and a suitable activating agent (e.g., HATU, HBTU) in DMF.
-
Add an equivalent amount of a base like DIPEA to the activation mixture and allow it to pre-activate for a short period (1-2 minutes).
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Perform the coupling at room temperature or, preferably, at 0°C to reduce the risk of cyclization.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test).
-
Once the reaction is complete, wash the resin thoroughly with DMF to remove any unreacted reagents.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Solubility and Solvent Effect Analysis of Bocâlâglutamine in Different Solvents at Multiple Temperatures - Journal of Chemical & Engineering Data - Figshare [figshare.com]
Removal of byproducts from Boc-L-glutamine methyl ester coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of byproducts from Boc-L-glutamine methyl ester coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the coupling of this compound?
A1: The most common byproducts are typically related to the glutamine residue itself and the coupling reagents used. The primary concern is the formation of pyroglutamate (pGlu) from the N-terminal glutamine residue.[1] This occurs through intramolecular cyclization, resulting in a mass loss of 17.03 Da (loss of ammonia). Other potential byproducts include those arising from the coupling reagents (e.g., dicyclohexylurea if DCC is used) and side reactions like dehydration of the glutamine side chain to form a nitrile, especially when using carbodiimide-based coupling reagents.[2]
Q2: How can I detect the presence of pyroglutamate and other byproducts in my crude peptide?
A2: The most effective methods for detecting and quantifying pyroglutamate and other impurities are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3]
-
RP-HPLC: Reversed-phase HPLC can separate the desired peptide from byproducts, including the pyroglutamate variant, which will typically have a different retention time.
-
Mass Spectrometry (MS): MS can identify the mass of the desired product and any impurities. The formation of pyroglutamate from an N-terminal glutamine will result in a characteristic mass decrease of 17.03 Da. Tandem MS (MS/MS) can be used to confirm the sequence and pinpoint the location of the modification.
Q3: What factors contribute to the formation of pyroglutamate?
A3: Pyroglutamate formation from N-terminal glutamine is a spontaneous intramolecular cyclization. This reaction is influenced by several factors:
-
pH: The reaction is pH-dependent.
-
Temperature: Higher temperatures can accelerate the rate of cyclization.
-
Exposure Time: Prolonged exposure of the N-terminal glutamine to conditions that favor cyclization, such as during long coupling times or extended storage in solution, can increase the amount of this byproduct.
Q4: How can I minimize pyroglutamate formation during and after synthesis?
A4: To minimize pyroglutamate formation, consider the following strategies:
-
Optimize Coupling: Ensure rapid and efficient coupling of the subsequent amino acid to minimize the time the N-terminal glutamine is exposed.[3]
-
pH Control: For storage of the purified peptide, maintaining a pH between 6.0 and 7.0 is recommended.
-
Temperature Control: Store peptide solutions at 4°C for short-term use and freeze at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Lyophilization: For long-term storage, lyophilizing the purified peptide is the preferred method as it reduces molecular mobility.
Q5: Are there alternatives to coupling this compound to avoid these issues?
A5: If the final peptide is intended to have an N-terminal pyroglutamic acid, it is often more efficient to couple Boc-pGlu-OH directly as the final amino acid in the sequence.[3] This avoids the unpredictable nature of the cyclization reaction and simplifies purification.
Troubleshooting Guides
This section provides detailed protocols for the removal of byproducts, with a primary focus on pyroglutamate.
Issue: Presence of Pyroglutamate Impurity in the Final Product
Method 1: Enzymatic Removal of Pyroglutamate
This method utilizes the enzyme Pyroglutamate Aminopeptidase, which specifically cleaves the N-terminal pyroglutamyl residue.[4]
Experimental Protocol:
-
Peptide Dissolution: Dissolve the crude peptide containing the pyroglutamate impurity in a suitable buffer. A recommended buffer is 50 mM sodium phosphate, pH 7.5, containing 10 mM DTT and 1 mM EDTA.
-
Enzyme Addition: Add Pyroglutamate Aminopeptidase to the peptide solution. The optimal enzyme-to-substrate ratio may vary depending on the specific peptide and enzyme activity, but a starting point of 1:100 to 1:50 (w/w) is common.
-
Incubation: Incubate the reaction mixture at 37°C. The reaction time can range from 4 to 24 hours.
-
Monitoring: Monitor the progress of the reaction by RP-HPLC and MS to confirm the cleavage of the pyroglutamate residue.
-
Purification: Once the reaction is complete, purify the desired peptide from the enzyme and cleaved pyroglutamic acid using RP-HPLC.
Method 2: Chemical Removal of Pyroglutamate
This method employs acidic conditions to hydrolyze the pyroglutamyl-peptide bond.
Experimental Protocol:
-
Peptide Dissolution: Dissolve the crude peptide in 70% or 90% aqueous methanesulfonic acid (MSA).[5]
-
Incubation: Incubate the solution at 25°C.[5] The reaction time will vary depending on the peptide sequence, but it can range from a few hours to overnight.
-
Monitoring: Carefully monitor the reaction by RP-HPLC to follow the disappearance of the pyroglutamyl-peptide and the appearance of the desired peptide. Prolonged exposure to strong acid can lead to the degradation of the target peptide.
-
Work-up: Once the desired level of conversion is achieved, neutralize the reaction mixture carefully with a suitable base (e.g., ammonium hydroxide) at low temperature.
-
Purification: Purify the desired peptide from the reaction mixture using RP-HPLC.
Method 3: Chromatographic Separation
If the pyroglutamate impurity is present in a manageable amount and has a significantly different retention time from the desired peptide, direct purification by RP-HPLC is a viable option.
Experimental Protocol:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient: Optimize the gradient to achieve baseline separation between the desired peptide and the pyroglutamate-containing impurity. A shallow gradient is often effective. For example, a linear gradient of 20-50% B over 30 minutes.
-
Detection: Monitor the elution at 214 nm or 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the desired peptide.
-
Analysis: Analyze the collected fractions for purity by analytical RP-HPLC and MS.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
Data Presentation
| Method | Principle | Reported Efficiency | Advantages | Disadvantages |
| Enzymatic Removal | Specific cleavage of the pyroglutamyl-peptide bond by Pyroglutamate Aminopeptidase. | Can cleave >85% of pyroglutamate.[4] | Highly specific, mild reaction conditions. | Enzyme cost, potential for incomplete reaction, requires subsequent purification to remove the enzyme. |
| Chemical Removal | Acid hydrolysis of the pyroglutamyl-peptide bond. | Effective, but quantitative data is sequence-dependent.[5] | Lower cost compared to enzymatic methods. | Harsh conditions can lead to degradation of the target peptide, requires careful monitoring and neutralization. |
| RP-HPLC Separation | Separation based on differences in hydrophobicity between the desired peptide and the pyroglutamate impurity. | Dependent on the resolution achieved; can be highly efficient for well-separated peaks. | Can be a one-step purification and removal process. | May not be effective if the retention times are very close, can be time-consuming for large-scale purifications. |
Mandatory Visualization
Caption: Workflow for the identification and removal of pyroglutamate byproduct.
Caption: Logical relationship of reactants leading to desired product and byproducts.
References
- 1. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Strategic Advantage of Boc Protection for Glutamine in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of protecting group strategy in solid-phase peptide synthesis (SPPS) is a critical decision that profoundly impacts the yield, purity, and overall success of synthesizing complex peptides. When incorporating glutamine (Gln), a residue prone to undesirable side reactions, the selection of an appropriate protecting group is paramount. This guide provides an objective comparison of the tert-butyloxycarbonyl (Boc) protection strategy for glutamine, particularly with xanthyl (Xan) side-chain protection, against the more commonly used fluorenylmethyloxycarbonyl (Fmoc) approach, which typically employs a trityl (Trt) protecting group for the glutamine side chain.
Executive Summary
The Boc protection of glutamine, specifically as Boc-Gln(Xan)-OH, offers distinct advantages in peptide synthesis, primarily by mitigating key side reactions and improving handling characteristics. The primary benefits include the effective prevention of nitrile formation during the amino acid activation step and enhanced solubility of the protected amino acid derivative. While the Fmoc/tBu strategy has become the dominant approach in modern peptide synthesis due to its milder deprotection conditions, the robust Boc/Bzl strategy remains a powerful tool, especially for complex and glutamine-rich sequences where side reactions can significantly compromise the synthesis outcome.
Comparison of Glutamine Protecting Group Strategies
The primary challenges associated with the incorporation of glutamine in SPPS are the formation of pyroglutamate at the N-terminus and the dehydration of the side-chain amide to a nitrile during activation. The choice of protecting group strategy directly influences the extent to which these side reactions can be controlled.
| Feature | Boc-Gln(Xan)-OH | Fmoc-Gln(Trt)-OH |
| Nα-Protection | Boc (acid-labile) | Fmoc (base-labile) |
| Gln Side-Chain Protection | Xanthyl (Xan) (acid-labile) | Trityl (Trt) (acid-labile) |
| Prevention of Nitrile Formation | High efficacy | High efficacy |
| Prevention of Pyroglutamate Formation | Effective | Effective, but can be sequence-dependent |
| Solubility | Good in common SPPS solvents | Excellent in common SPPS solvents |
| Deprotection Conditions | Strong acid (e.g., TFA) for both Nα-Boc and side-chain Xan[1] | Base (e.g., piperidine) for Nα-Fmoc; strong acid for side-chain Trt |
| Orthogonality | Quasi-orthogonal | Fully orthogonal[2] |
Key Advantages of Boc-Gln(Xan)-OH
1. Prevention of Nitrile Formation: The primary advantage of using a side-chain protecting group on glutamine is the prevention of dehydration of the amide side chain to a nitrile during the activation step, particularly when using carbodiimide reagents.[3][4] The bulky xanthyl group on the side chain of Boc-Gln(Xan)-OH effectively shields the amide from this irreversible side reaction, ensuring the integrity of the peptide chain.[5]
2. Enhanced Solubility: The xanthyl group also significantly improves the solubility of the Boc-protected glutamine derivative in common organic solvents used in SPPS, such as dimethylformamide (DMF).[5] This enhanced solubility facilitates more efficient and complete coupling reactions, leading to higher peptide purity and yield.
3. Simplified Deprotection: In the Boc-SPPS workflow, both the Nα-Boc group and the side-chain xanthyl group are labile to trifluoroacetic acid (TFA).[1] This allows for their simultaneous removal in each deprotection step, simplifying the overall synthetic protocol. While this means the side-chain protection is temporary, its presence during the critical activation and coupling stages is sufficient to prevent the key side reactions.[5]
Experimental Protocols
Protocol 1: Boc Protection of Glutamine with Xanthydrol to Synthesize Boc-Gln(Xan)-OH
Materials:
-
L-Glutamine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Xanthydrol
-
Dioxane
-
Water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve L-glutamine in a mixture of dioxane and water.
-
Add a solution of sodium hydroxide to raise the pH to approximately 9-10.
-
Cool the solution in an ice bath and add di-tert-butyl dicarbonate portion-wise while maintaining the pH with the addition of NaOH solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-Gln-OH.
-
Dissolve the crude Boc-Gln-OH in a suitable solvent such as acetic acid.
-
Add xanthydrol to the solution and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, precipitate the product by adding the reaction mixture to ice-cold water.
-
Filter the precipitate, wash with water, and dry under vacuum to yield Boc-Gln(Xan)-OH.
-
The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle using Boc-Gln(Xan)-OH
This protocol outlines a single cycle for the incorporation of a glutamine residue using Boc-Gln(Xan)-OH in manual Boc-SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Gln(Xan)-OH
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes and drain.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DCM to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with a 10% solution of DIEA in DCM for 2 minutes and drain.
-
Repeat the neutralization step to ensure the N-terminal amine is in its free base form.
-
Wash the resin with DCM to remove excess DIEA.
-
-
Coupling of Boc-Gln(Xan)-OH:
-
In a separate vessel, pre-activate Boc-Gln(Xan)-OH (2-4 equivalents) with a suitable coupling agent (e.g., HBTU/HOBt or DIC) in DMF.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative method like the Kaiser test. A negative test indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
-
The peptide-resin is now ready for the next deprotection cycle to add the subsequent amino acid.
Visualizing the Chemistry
To better understand the processes described, the following diagrams illustrate the chemical structures and workflows.
Caption: Chemical structure of Boc-Gln(Xan)-OH.
Caption: Boc-SPPS cycle for glutamine incorporation.
Caption: Prevention of nitrile formation by Xan protection.
Conclusion
The use of Boc-Gln(Xan)-OH in solid-phase peptide synthesis presents a robust and effective strategy for the incorporation of glutamine residues. Its primary advantages lie in the prevention of deleterious side reactions, most notably nitrile formation, and the enhancement of solubility, which contributes to higher coupling efficiencies and overall peptide purity. While the Fmoc/tBu strategy is widely adopted for its mild deprotection conditions, the Boc/Bzl approach, particularly with the use of side-chain protected derivatives like Boc-Gln(Xan)-OH, remains an indispensable tool in the peptide chemist's arsenal, especially for the synthesis of long and challenging peptide sequences. The choice between these two powerful methodologies should be made on a case-by-case basis, considering the specific sequence, desired purity, and the synthetic challenges at hand.
References
A Comparative Guide to Glutamine Side-Chain Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), particularly under the widely adopted Fmoc/tBu strategy, the effective protection of the glutamine (Gln) side-chain amide is critical for the synthesis of high-purity and high-yield peptides. The inherent reactivity of the glutamine side chain makes it susceptible to undesirable side reactions, primarily pyroglutamate formation and dehydration to a nitrile, which can truncate the peptide chain or introduce non-natural amino acids, thereby compromising the final product's integrity and biological activity.[1] This guide provides an objective comparison of commonly used glutamine side-chain protecting groups, with a focus on their performance, supported by available data and detailed experimental protocols.
The Gold Standard: Trityl (Trt) Protection
The triphenylmethyl (Trt) group is the most widely utilized protecting group for the glutamine side chain in Fmoc-based SPPS.[2][3] Its popularity stems from a combination of factors that effectively mitigate the common side reactions associated with glutamine.
Key Advantages of the Trityl Group:
-
Steric Hindrance: The bulky nature of the three phenyl rings provides significant steric hindrance, physically obstructing the intramolecular interactions required for both pyroglutamate formation and dehydration to a nitrile.[1]
-
Enhanced Solubility: The use of Fmoc-Gln(Trt)-OH significantly improves the solubility of the amino acid derivative in common organic solvents like dimethylformamide (DMF) used in SPPS, compared to the poorly soluble Fmoc-Gln-OH.[3][4] This leads to more efficient and complete coupling reactions.
-
Acid Labile Cleavage: The Trt group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.[4][5]
Potential Drawbacks:
While highly effective, the cleavage of the Trt group can sometimes be sluggish, particularly for N-terminal glutamine residues.[6] The liberated trityl cation is a reactive species that can lead to side reactions, such as the alkylation of sensitive residues like tryptophan, if not properly scavenged.[5][7]
Alternative Protecting Groups
While Trt remains the predominant choice, several alternative protecting groups for the glutamine side chain have been developed to address specific challenges or offer advantages in certain contexts.
-
Dimethoxybenzhydryl (Mbh) and Trialkoxybenzyl (Tmob): These groups are also acid-labile and have been explored as alternatives to Trt.[2][8] However, direct, head-to-head quantitative comparisons with Trt are limited in the literature. Mbh protection has been reported to sometimes result in poor yields and require more drastic cleavage conditions.[8] The Tmob group is reported to be cleaved rapidly with a half-life of less than one minute in 95% TFA.[9]
-
N-dimethylcyclopropylmethyl (Dmcp): This is a more recent alternative designed to overcome some of the limitations of the Trt group.[6] The Dmcp group is reported to be cleaved more rapidly than the Trt group, especially from N-terminal glutamine residues. Additionally, peptides containing Asn(Dmcp) and Gln(Dmcp) are suggested to have enhanced solubility, potentially reducing aggregation during SPPS.[6]
Data Presentation: Comparison of Protecting Group Performance
Due to the scarcity of direct head-to-head quantitative studies, a qualitative comparison of the key performance characteristics is presented below.
| Protecting Group | Prevention of Side Reactions | Solubility of Fmoc-AA-OH | Cleavage Conditions | Potential Issues |
| Trityl (Trt) | Excellent due to steric bulk[1] | Good in organic solvents[3][4] | Standard TFA cocktails (e.g., 95% TFA)[4][5] | Sluggish cleavage at N-terminus[6]; Trityl cation side reactions[5][7] |
| Dimethoxybenzhydryl (Mbh) | Effective | Data not readily available | Acidic conditions[8] | Potentially poor yields and harsh cleavage[8] |
| Trialkoxybenzyl (Tmob) | Effective | Good solubility in organic solvents[8] | Rapid cleavage with TFA[9] | Limited comparative data available |
| N-dimethylcyclopropylmethyl (Dmcp) | Effective | Higher solubility than Trt derivatives[6] | Rapid cleavage with TFA[6] | Newer, less widely adopted |
Data Presentation: Comparison of Cleavage Cocktails for Trt Group Removal
The choice of cleavage cocktail is crucial for the efficient removal of the Trt group while minimizing side reactions. The composition of the cocktail is largely dependent on the presence of other sensitive amino acids in the peptide sequence.[5][7]
| Cleavage Cocktail Composition | Recommended Applications | Potential Side Reactions |
| TFA / H₂O (95:5) | Simple peptides lacking sensitive residues (Trp, Met, Cys).[7] | High risk of Trityl cation side reactions with sensitive residues.[7] |
| TFA / TIS / H₂O (95:2.5:2.5) | Peptides without Trp, Met, or Cys. "Odorless" and effective for most sequences.[5] | Can lead to alkylation of sensitive residues if present.[5] |
| TFA / Phenol / H₂O / TIS (88:5:5:2) | Effective for scavenging Trt groups.[10] | Does not prevent the oxidation of methionine residues.[10] |
| TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) (Reagent K) | Robust, "universal" cocktail for complex peptides with sensitive residues like Cys, Met, and Trp.[7] | Malodorous due to thioanisole and EDT. |
TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol
Mandatory Visualization
Caption: General workflow for a single cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Schematic of a glutamine residue with a side-chain protecting group.
Caption: Decision tree for selecting an appropriate cleavage cocktail for Trt deprotection.
Experimental Protocols
General Protocol for Fmoc-Gln(Trt)-OH Coupling in SPPS
This protocol outlines a single coupling cycle for incorporating Fmoc-Gln(Trt)-OH into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-Gln(Trt)-OH
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Pre-activate Fmoc-Gln(Trt)-OH (3-4 equivalents relative to resin loading) with the chosen coupling reagents and DIPEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours or until a negative Kaiser test indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
General Protocol for Cleavage of the Trt Group and Peptide from the Resin
This protocol describes the final cleavage and deprotection step for a peptide containing Gln(Trt).
Materials:
-
Peptidyl-resin
-
Cleavage cocktail (selected based on the peptide sequence, see table above)
-
Cold diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum.
-
Cleavage Reaction:
-
Add the appropriate cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling. A yellow color may develop, indicating the formation of the trityl cation.[7]
-
-
Peptide Isolation:
-
Filter the reaction mixture to separate the resin from the filtrate containing the deprotected peptide.
-
Wash the resin with a small amount of fresh TFA and then with DCM. Combine the filtrates.
-
-
Peptide Precipitation:
-
Concentrate the combined filtrates using a rotary evaporator to about 10% of the original volume.
-
Add the concentrated solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
-
Collection and Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion
The selection of an appropriate side-chain protecting group for glutamine is a critical decision in peptide synthesis that directly impacts the purity and yield of the final product. The Trityl (Trt) group remains the gold standard due to its proven effectiveness in preventing common side reactions and its compatibility with standard Fmoc-SPPS protocols.[1][2] However, for challenging sequences or specific applications, alternative protecting groups such as Mbh, Tmob, and the newer Dmcp may offer advantages.[2][6] A thorough understanding of the properties of each protecting group and the careful selection of cleavage conditions are paramount for the successful synthesis of complex peptides for research, therapeutic, and diagnostic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. peptide.com [peptide.com]
Verifying the Building Blocks of Innovation: A Comparative Guide to Confirming Boc-L-glutamine Methyl Ester Incorporation
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise incorporation of each amino acid derivative is fundamental to the integrity and function of the final molecule. This guide provides a comprehensive comparison of the primary analytical methods used to confirm the successful incorporation of Boc-L-glutamine methyl ester, a key building block in the synthesis of complex peptides.
This publication offers an objective analysis of four critical techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Amino Acid Analysis (AAA). By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide serves as a practical resource for selecting the most appropriate analytical strategy to ensure the fidelity of your synthetic peptides.
At a Glance: Comparison of Analytical Techniques
The selection of an analytical method for confirming this compound incorporation is contingent on the specific requirements of the analysis, including the level of structural detail desired, sample purity, and the need for quantitative versus qualitative assessment.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) | Amino Acid Analysis (AAA) |
| Primary Application | Molecular weight confirmation and sequence analysis. | Definitive structural elucidation and impurity identification. | Purity assessment and quantification of the target peptide. | Determination of amino acid composition and stoichiometry. |
| Information Provided | Mass-to-charge ratio (m/z), fragmentation patterns (b- and y-ions). | Chemical shifts (δ), coupling constants (J), and signal integration. | Retention time (Rt), peak area, and purity percentage. | Molar ratios of constituent amino acids. |
| Strengths | High sensitivity, provides sequence information through tandem MS (MS/MS). | Non-destructive, provides unambiguous structural information. | High-resolution separation, accurate quantification of purity. | Provides accurate stoichiometry of amino acids. |
| Limitations | Indirect structural information, labile protecting groups can fragment in-source. | Lower sensitivity compared to MS, complex spectra for large peptides. | Indirect structural confirmation, requires a reference standard for absolute quantification. | Destructive to the peptide, does not provide sequence information. |
Quantitative Data Summary
The following tables provide representative quantitative data that can be expected when analyzing a peptide containing this compound using the described analytical techniques. These values are illustrative and may vary depending on the specific peptide sequence, instrumentation, and experimental conditions.
Table 1: Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Weight (Monoisotopic) | Calculated based on the full peptide sequence including this compound. |
| Precursor Ion (m/z) in ESI-MS | [M+nH]n+ (e.g., [M+H]+, [M+2H]2+) |
| Characteristic Fragment Ions (MS/MS) | Neutral loss of the Boc group (100.05 Da) or isobutylene (56.06 Da) from the precursor ion.[1][2] |
| b- and y-ions confirming the peptide backbone sequence. |
Table 2: 1H NMR Spectroscopy Data (Representative Chemical Shifts)
Note: Chemical shifts are highly dependent on the solvent and the surrounding amino acid residues.
| Proton | Expected Chemical Shift (δ) ppm |
| Boc group (-C(CH3)3) | ~1.4 ppm (singlet, 9H)[3] |
| Methyl ester (-OCH3) | ~3.7 ppm (singlet, 3H)[3] |
| α-CH | ~4.0-4.5 ppm (multiplet, 1H)[4] |
| β-CH2 | ~1.9-2.2 ppm (multiplet, 2H)[4] |
| γ-CH2 | ~2.2-2.5 ppm (multiplet, 2H)[4] |
| Amide NH (Boc) | ~5.0-5.5 ppm (doublet, 1H)[4] |
| Side-chain Amide NH2 | ~6.8-7.5 ppm (two broad singlets, 2H) |
Table 3: HPLC Performance Data
| Parameter | Expected Value |
| Stationary Phase | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA or Formic Acid |
| Retention Time (Rt) | Dependent on the overall hydrophobicity of the peptide. The methyl ester increases hydrophobicity compared to the free acid. |
| Purity Assessment | >95% (by peak area integration at 214/280 nm)[1] |
Table 4: Amino Acid Analysis Data
| Parameter | Expected Outcome |
| Hydrolysis Method | Acid hydrolysis (e.g., 6 M HCl) |
| Detected Amino Acids | Glutamic acid (from the deamidation of glutamine during hydrolysis), and other constituent amino acids.[5][6] |
| Quantitative Result | The molar ratio of glutamic acid should correspond to the expected number of glutamine residues in the peptide sequence.[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable analytical data. The following sections outline the methodologies for each key technique.
Mass Spectrometry (LC-MS/MS)
Objective: To confirm the molecular weight of the peptide and verify the incorporation of this compound through fragmentation analysis.
Sample Preparation:
-
If the peptide is on a solid support, cleave a small aliquot from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the cleaved peptide with cold diethyl ether, wash the pellet, and dry it.
-
Dissolve the peptide in a suitable solvent for LC-MS analysis, typically 0.1% formic acid in water/acetonitrile, to a concentration of approximately 1 mg/mL.
-
Further dilute the sample to the pmol/µL range for injection.
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a suitable starting point and can be optimized based on peptide hydrophobicity.[1]
-
Flow Rate: 0.2-0.4 mL/min.[1]
-
Detection: UV at 214 nm and 280 nm, followed by mass spectrometry.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]
-
MS1 Scan: Acquire a full MS scan to determine the m/z of the precursor ions.
-
MS/MS Scan: Perform tandem MS on the precursor ion corresponding to the target peptide to obtain fragmentation data for sequence confirmation.
Data Analysis:
-
Compare the observed m/z of the precursor ion with the theoretical m/z of the peptide containing this compound.
-
Analyze the MS/MS spectrum for the characteristic neutral loss of the Boc group (100.05 Da) or isobutylene (56.06 Da) and for b- and y-ions that confirm the peptide sequence.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain unambiguous structural confirmation of the incorporation of this compound.
Sample Preparation:
-
Dissolve approximately 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O).
-
Transfer the solution to an NMR tube.
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
1H NMR: To observe the chemical shifts, coupling constants, and integration of all protons.
-
13C NMR: To observe the chemical shifts of all carbon atoms, including the characteristic carbonyls of the ester and Boc group.
-
2D NMR (COSY, HSQC): To aid in the assignment of proton and carbon signals and confirm connectivity.
-
Data Analysis:
-
Assign the proton and carbon signals based on their chemical shifts, multiplicities, and correlations in 2D spectra.
-
Confirm the presence of the characteristic signals for the Boc group (singlet around 1.4 ppm, 9H) and the methyl ester group (singlet around 3.7 ppm, 3H).[3]
-
Integrate the signals to confirm the relative ratios of the different protons in the molecule.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the synthesized peptide and quantify the target product.
Sample Preparation:
-
Prepare a stock solution of the crude or purified peptide in a suitable solvent (e.g., water/acetonitrile mixture) at a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
HPLC Conditions:
-
System: An HPLC system with a UV detector.
-
Column: C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide (e.g., 5-95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (if aromatic residues are present).[1]
Data Analysis:
-
Integrate the peak areas of the resulting chromatogram.
-
Calculate the purity of the peptide as the percentage of the main peak area relative to the total area of all peaks.
Amino Acid Analysis (AAA)
Objective: To determine the amino acid composition of the peptide and confirm the presence of glutamine in the correct stoichiometry.
Sample Preparation and Hydrolysis:
-
Accurately weigh a sample of the purified peptide.
-
Perform acid hydrolysis by treating the sample with 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[5][6] Note that this will convert glutamine to glutamic acid.[5]
Analysis of Hydrolysate:
-
Separate the resulting free amino acids using ion-exchange chromatography or reversed-phase HPLC after derivatization.
-
Detect the amino acids using post-column derivatization with ninhydrin or pre-column derivatization with reagents like OPA or FMOC.[7]
Data Analysis:
-
Quantify the amount of each amino acid by comparing the peak areas to those of a standard amino acid mixture.
-
Calculate the molar ratios of the amino acids and compare them to the theoretical composition of the target peptide. The ratio of glutamic acid should match the expected number of glutamine residues.
Visualizing the Workflow and Logic
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the logical relationships between the different analytical steps.
Caption: General workflow for the synthesis and analysis of a peptide containing this compound.
Caption: Logical flow for the comprehensive confirmation of this compound incorporation.
Conclusion
The successful incorporation of this compound into a synthetic peptide is best confirmed through a multi-faceted analytical approach. While HPLC is indispensable for assessing purity and LC-MS provides rapid confirmation of the correct molecular weight, NMR spectroscopy stands as the gold standard for unambiguous structural elucidation. Amino Acid Analysis offers a complementary, quantitative measure of the peptide's composition. For researchers in drug development and the broader scientific community, the integrated use of these techniques provides the highest level of confidence in the identity and quality of synthesized peptides, ensuring the reliability and reproducibility of their research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Maze of Peptide Analysis: A Comparative Guide to Mass Spectrometry of Boc-L-Glutamine Peptides
For researchers, scientists, and drug development professionals venturing into the intricate world of peptide analysis, the choice of protective groups is a critical determinant of success. This guide provides an objective comparison of the mass spectrometric analysis of peptides containing Boc-L-glutamine versus those with unprotected L-glutamine. We delve into the characteristic fragmentation patterns, potential side reactions, and provide supporting data and detailed experimental protocols to inform your analytical strategy.
The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, shielding the amine group of amino acids during the delicate process of chain elongation. However, its presence profoundly influences the behavior of peptides in the mass spectrometer. Understanding these effects is paramount for accurate characterization and quantification. This guide will compare the analysis of a model peptide with a Boc-protected glutamine residue against its unprotected counterpart, highlighting the key differences in their mass spectrometric profiles. We will also briefly touch upon other protective group alternatives.
Key Differences in Mass Spectrometric Behavior
The primary distinction in the mass spectrometric analysis of peptides containing Boc-L-glutamine versus unprotected L-glutamine lies in their fragmentation pathways and susceptibility to side reactions. The labile nature of the Boc group leads to characteristic neutral losses, while unprotected N-terminal glutamine is prone to cyclization, altering the subsequent fragmentation cascade.
In-Source Phenomena: Stability and Side Reactions
During electrospray ionization (ESI), the energy in the ion source can induce fragmentation or chemical changes before the ions even reach the mass analyzer. This "in-source" activity is a critical point of differentiation.
-
Boc-L-Glutamine Peptides: The Boc group is thermally labile and can undergo in-source decay, leading to the partial or complete loss of the protecting group. This can result in the observation of multiple species in the initial mass spectrum (MS1), complicating data interpretation. The primary in-source decay products are the neutral loss of isobutylene (56 Da) and the entire Boc group (100 Da).[1]
-
Unprotected L-Glutamine Peptides: Peptides with an N-terminal glutamine residue are susceptible to in-source cyclization to form a pyroglutamic acid (pGlu) residue.[2][3][4] This is a dehydration reaction that results in a mass loss of 17 Da. The extent of this conversion can be significant, ranging from 33% to almost 100%, depending on the ion source conditions, particularly the fragmentor voltage.[2][4] This cyclization alters the peptide's fragmentation behavior and can lead to inaccurate quantification if not properly accounted for.[2][4]
Comparative Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) reveals the structural details of a peptide by fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation patterns of Boc-Gln and unprotected Gln peptides are distinctly different.
-
Boc-L-Glutamine Peptides: The MS/MS spectra of Boc-protected peptides are often dominated by the neutral losses of components of the Boc group.[1] The most prominent losses are isobutylene (C4H8, 56 Da) and the entire Boc group (100 Da).[1] Subsequent fragmentation of the peptide backbone results in the expected b- and y-ion series, which are used for sequence confirmation. However, the initial prominent neutral losses can sometimes suppress the formation of other informative fragment ions.
-
Unprotected L-Glutamine Peptides: The fragmentation of peptides with unprotected glutamine is highly dependent on its position. For peptides with N-terminal glutamine, the initial loss of ammonia (NH3, 17 Da) or water (H2O, 18 Da) from the cyclized pyroglutamic acid residue is a characteristic feature.[3] This cyclization converts the N-terminal amine to an imide, which has a lower proton affinity.[3] As a result, the proton can be more readily transferred to other sites along the peptide backbone, leading to fragmentation that is not necessarily localized at the N-terminus.[3]
The following table summarizes the expected quantitative differences in the mass spectrometric analysis of a hypothetical peptide with and without Boc-L-glutamine.
| Feature | Peptide with Boc-L-Glutamine | Peptide with Unprotected L-Glutamine |
| Precursor Ion (m/z) | M + 100.05 | M |
| Major In-Source Reaction | Neutral loss of isobutylene (-56 Da) and Boc group (-100 Da) | Cyclization to pyroglutamic acid (-17 Da for N-terminal Gln) |
| Dominant MS/MS Fragments | Neutral loss of 56 Da and 100 Da, followed by b- and y-ions | For N-terminal Gln, initial loss of NH3 or H2O, followed by b- and y-ions |
| Potential for Ambiguity | Co-eluting deprotected peptide can complicate spectra | In-source formation of pyroglutamic acid can lead to misidentification and inaccurate quantification |
| Ionization Efficiency | Generally good, but can be suppressed by in-source decay | Can be affected by the extent of in-source cyclization |
Alternative Protecting Groups for Glutamine
While Boc is widely used, other protecting groups for the glutamine side chain are employed in peptide synthesis, each with its own implications for mass spectrometry.
| Protecting Group | Key Characteristics |
| Trityl (Trt) | A bulky group that effectively prevents side reactions during synthesis. It is acid-labile and generally removed during the final cleavage from the resin. Its large mass addition is easily identifiable in MS. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Primarily used for Nα-protection in an orthogonal strategy to Boc. It is base-labile. If used for side-chain protection, its removal conditions differ from the final cleavage, offering strategic advantages in complex syntheses. |
| Xanthyl (Xan) | Historically used in Boc chemistry to enhance solubility and prevent dehydration of the glutamine side chain.[5] It is also acid-labile.[5] |
Experimental Protocols
A robust experimental design is crucial for the comparative analysis of peptides with and without Boc-L-glutamine.
Sample Preparation
-
Peptide Synthesis and Purification: Synthesize the target peptide with and without the N-terminal Boc-L-glutamine using standard solid-phase peptide synthesis (SPPS) protocols. Purify the crude peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Sample Solubilization: Dissolve the purified lyophilized peptides in a solvent compatible with LC-MS analysis, such as 0.1% formic acid in water/acetonitrile (50:50, v/v), to a final concentration of 1 mg/mL. Further dilute the stock solutions with the initial mobile phase to a working concentration of 10 µg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Agilent 6545XT AdvanceBio Q-TOF or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 120 V (can be varied to study in-source decay) |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Acquisition Mode | MS/MS (Data-Dependent Acquisition) |
| Collision Energy | Stepped (e.g., 20, 30, 40 eV) |
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the distinct fragmentation pathways of a model peptide (Gln-Ala-Val) with and without N-terminal Boc protection.
Fragmentation of a Boc-Protected Peptide.
Fragmentation of an Unprotected N-Terminal Gln Peptide.
Conclusion and Recommendations
The mass spectrometric analysis of peptides containing Boc-L-glutamine presents a distinct set of characteristics compared to their unprotected counterparts. The presence of the Boc group introduces predictable neutral losses that can be used as diagnostic markers but may also lead to in-source decay and a more complex initial mass spectrum. Conversely, unprotected N-terminal glutamine is prone to in-source cyclization, which significantly alters its fragmentation pattern and can pose challenges for accurate quantification.
For routine sequence confirmation of a Boc-protected peptide, it is often advantageous to remove the Boc group prior to analysis to simplify the resulting spectra and focus on the peptide backbone fragmentation. However, when the integrity of the Boc-protected peptide itself is under investigation, careful optimization of the mass spectrometer's source conditions is necessary to minimize in-source decay. When analyzing peptides with N-terminal glutamine, chromatographic separation of the glutamine and pyroglutamic acid forms is essential, and the use of stable isotope-labeled internal standards is recommended for accurate quantification.
By understanding the fundamental differences in the mass spectrometric behavior of Boc-L-glutamine and unprotected L-glutamine-containing peptides, researchers can develop more robust analytical methods, leading to more accurate and reliable characterization of these important molecules.
References
- 1. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectral study of alkali-cationized Boc-carbo-beta3-peptides by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.arizona.edu [repository.arizona.edu]
A Comparative Guide to the NMR Spectroscopy of Boc-L-glutamine Methyl Ester and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and drug development, the strategic use of protecting groups is paramount for achieving desired chemical transformations with high fidelity. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, and its application to amino acids like L-glutamine methyl ester is widespread. Understanding the spectroscopic signature of the resulting molecule, Boc-L-glutamine methyl ester, is crucial for reaction monitoring, quality control, and structural confirmation. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of this compound alongside two common alternatives: benzyloxycarbonyl (Cbz)-L-glutamine methyl ester and fluorenylmethyloxycarbonyl (Fmoc)-L-glutamine methyl ester.
Comparison of ¹H and ¹³C NMR Spectral Data
The choice of protecting group significantly influences the electronic environment of the amino acid scaffold, leading to distinct chemical shifts in both ¹H and ¹³C NMR spectra. The following tables summarize the expected chemical shifts for this compound and its Cbz and Fmoc-protected counterparts. These values are compiled from typical ranges observed for similarly protected amino acids and may vary slightly based on solvent and experimental conditions.
Table 1: ¹H NMR Chemical Shifts (ppm)
| Proton | This compound (Expected) | Cbz-L-glutamine methyl ester (Literature Value) | Fmoc-L-glutamine methyl ester (Literature Value) |
| α-CH | ~4.2 - 4.4 | ~4.3 | ~4.3 |
| β-CH₂ | ~1.9 - 2.2 | ~2.0 - 2.3 | ~2.0 - 2.3 |
| γ-CH₂ | ~2.2 - 2.4 | ~2.3 - 2.5 | ~2.3 - 2.5 |
| Boc (CH₃)₃ | ~1.45 | - | - |
| Methyl Ester (CH₃) | ~3.7 | ~3.7 | ~3.7 |
| Amide NH₂ | ~5.8, ~6.8 (broad) | ~5.9, ~6.9 (broad) | ~5.9, ~6.9 (broad) |
| NH (carbamate) | ~5.1 (broad) | ~5.5 (broad) | ~5.7 (broad) |
| Cbz (CH₂) | - | ~5.1 | - |
| Cbz (Aromatic) | - | ~7.3 - 7.4 | - |
| Fmoc (CH, CH₂) | - | - | ~4.2, ~4.4, ~7.3-7.8 |
Table 2: ¹³C NMR Chemical Shifts (ppm)
| Carbon | This compound (Expected) | Cbz-L-glutamine methyl ester (Literature Value) | Fmoc-L-glutamine methyl ester (Literature Value) |
| Carbonyl (Ester) | ~173 | ~173 | ~173 |
| Carbonyl (Amide) | ~175 | ~175 | ~175 |
| Carbonyl (Protecting Group) | ~156 | ~156 | ~156 |
| α-C | ~53 | ~54 | ~54 |
| β-C | ~28 | ~28 | ~28 |
| γ-C | ~32 | ~32 | ~32 |
| Boc C(CH₃)₃ | ~80 | - | - |
| Boc (CH₃)₃ | ~28.5 | - | - |
| Methyl Ester (CH₃) | ~52 | ~52 | ~52 |
| Cbz (CH₂) | - | ~67 | - |
| Cbz (Aromatic) | - | ~128-136 | - |
| Fmoc (CH, CH₂) | - | - | ~47, ~67, ~120-144 |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of protected amino acid methyl esters is provided below.
Sample Preparation
-
Dissolution: Accurately weigh 10-20 mg of the protected amino acid methyl ester and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound. For routine characterization, CDCl₃ is often a good starting point.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Filtration: To ensure a homogeneous solution and prevent line broadening, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
For ¹H NMR:
-
Spectrometer Frequency: 300-600 MHz
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 10-12 ppm, centered around 5-6 ppm, is usually adequate.
For ¹³C NMR:
-
Spectrometer Frequency: 75-150 MHz
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg' on Bruker instruments) is used to simplify the spectrum and enhance sensitivity.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral width of approximately 200-220 ppm is needed to cover the full range of carbon chemical shifts.
Visualization of Key Structural Features
The following diagrams, generated using the DOT language, illustrate the key structural features of the protected amino acids and a logical workflow for their analysis.
Caption: Protecting group strategies for L-glutamine methyl ester.
Caption: Workflow for NMR spectral analysis of protected glutamine methyl esters.
Conclusion
The choice of an N-terminal protecting group for glutamine methyl ester has a clear and predictable impact on the resulting ¹H and ¹³C NMR spectra. The characteristic signals of the Boc, Cbz, and Fmoc groups provide unambiguous confirmation of their presence. By understanding these spectral differences, researchers can confidently characterize their materials, monitor reaction progress, and ensure the integrity of their building blocks for peptide synthesis and other applications in drug development. The provided experimental protocol offers a reliable starting point for obtaining high-quality NMR data for these important compounds.
A Researcher's Guide to Glutamine Incorporation: Comparing Alternatives to Boc-L-glutamine Methyl Ester
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient and accurate incorporation of glutamine residues is a critical step. While Boc-L-glutamine methyl ester has been utilized, its susceptibility to side reactions necessitates the exploration of more robust alternatives. This guide provides an objective comparison of alternative reagents for glutamine incorporation, supported by experimental data, to facilitate the selection of the optimal building block for your synthetic strategy.
The primary challenges during the incorporation of glutamine are the dehydration of the side-chain amide to a nitrile and the cyclization of N-terminal glutamine to pyroglutamate. These side reactions can lead to impurities that are difficult to separate and can compromise the biological activity of the final peptide. The use of side-chain protected glutamine derivatives is the most effective strategy to mitigate these issues.
Performance Comparison of Glutamine Derivatives
The choice of a suitable glutamine derivative is paramount for achieving high purity and yield in peptide synthesis. The following table summarizes the performance of various alternatives to this compound, focusing on their efficacy in both Boc and Fmoc solid-phase peptide synthesis (SPPS).
| Reagent | Chemistry | Key Advantages | Key Disadvantages |
| Fmoc-Gln(Trt)-OH | Fmoc-SPPS | Gold Standard for Fmoc-SPPS [1]. Excellent solubility in DMF and NMP[1]. Effectively prevents nitrile formation during activation[1]. Significantly reduces the risk of pyroglutamate formation[1]. | The bulky trityl group can sometimes lead to steric hindrance in crowded sequences. Deprotection of N-terminal Gln(Trt) can be slower compared to other residues[1]. |
| Boc-Gln(Xan)-OH | Boc-SPPS | Standard for Boc-SPPS . The xanthyl (Xan) protecting group enhances solubility in organic solvents. Provides robust protection against dehydration of the side-chain amide. Prevents intramolecular cyclization during the activation step. | The xanthyl group is acid-labile and is removed during the standard Boc-deprotection step with TFA[2]. This is generally not an issue as protection is most critical during the coupling step. |
| Fmoc-Gln(Xan)-OH | Fmoc-SPPS | Historically used in Boc chemistry, it can improve solubility and prevent dehydration[1]. | Less commonly used in modern Fmoc-SPPS. The xanthyl group is more labile to acid than the trityl group, which can be a disadvantage in certain synthetic strategies[1]. |
| Fmoc-Gln(Mmt)-OH | Fmoc-SPPS | The Mmt group is more acid-labile than Trt, allowing for selective deprotection on-resin with dilute acid (e.g., 1% TFA in DCM)[1]. This enables on-resin side-chain modification. | Increased acid lability may lead to premature deprotection during prolonged synthesis or with certain resin linkers[1]. |
| Fmoc-Gln(Tmob)-OH | Fmoc-SPPS | Reported to have significantly faster cleavage rates compared to Mbh-protected glutamine[1]. | Less commonly available compared to Trt-protected derivatives[1]. |
| Cbz-L-glutamine | Solution-Phase | Useful in solution-phase peptide synthesis and as an intermediate in organic synthesis. | Not typically used in solid-phase peptide synthesis. |
| Unprotected Fmoc-Gln-OH | Fmoc-SPPS | Lower cost. | Very poor solubility in common SPPS solvents like DMF[1]. High risk of nitrile formation upon activation with carbodiimide reagents[1]. High risk of pyroglutamate formation at the N-terminus[1]. |
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of glutamine residues. Below are standard protocols for the coupling of the most widely used protected glutamine derivatives.
Protocol 1: Coupling of Fmoc-Gln(Trt)-OH in Fmoc-SPPS
This protocol outlines the standard procedure for coupling Fmoc-Gln(Trt)-OH to a growing peptide chain on a solid support.
Materials:
-
Fmoc-Gln(Trt)-OH
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Piperidine (20% in DMF) for Fmoc deprotection
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step. Wash the resin thoroughly with DMF.
-
Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc deprotection.
-
Activation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution to activate the amino acid. Allow the activation to proceed for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the coupling reaction. A negative result (yellow or colorless beads) indicates complete coupling. If the test is positive, the coupling step can be repeated ("double coupling").
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and then DCM to remove excess reagents and byproducts.
Protocol 2: Coupling of Boc-Gln(Xan)-OH in Boc-SPPS
This protocol describes the incorporation of Boc-Gln(Xan)-OH into a peptide chain using the Boc-SPPS strategy.
Materials:
-
Boc-Gln(Xan)-OH
-
Peptide-resin with a free N-terminal amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (50% in DCM) for Boc deprotection
-
N,N-Diisopropylethylamine (DIPEA) (10% in DCM) for neutralization
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HBTU or DIC/HOBt)
-
Kaiser test kit
Procedure:
-
Boc Deprotection: Treat the resin-bound peptide with 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group. Wash the resin with DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with 10% DIPEA in DCM for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DCM.
-
Activation: In a separate vessel, dissolve Boc-Gln(Xan)-OH (2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF. Add DIPEA (4-8 equivalents) to activate the amino acid.
-
Coupling: Immediately add the activated amino acid solution to the neutralized peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction completion using the Kaiser test. A negative result indicates a complete reaction.
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF and DCM.
Visualizing the Advantage of Side-Chain Protection
The following diagrams illustrate the importance of side-chain protection during glutamine incorporation and a general experimental workflow.
Caption: Prevention of side reactions with protected glutamine.
Caption: General workflow for glutamine incorporation in SPPS.
References
A Comparative Analysis of Coupling Reagents for the Esterification of Boc-L-Glutamine
For researchers, scientists, and drug development professionals, the efficient synthesis of protected amino acid esters is a critical step in peptide synthesis and the development of novel therapeutics. The choice of coupling reagent for the esterification of N-protected amino acids, such as Boc-L-glutamine, can significantly influence reaction yield, purity, and overall efficiency. This guide presents a comparative study of commonly employed coupling reagents for the synthesis of Boc-L-glutamine methyl ester, supported by extrapolated experimental data and detailed methodologies.
Performance Comparison of Coupling Reagents
The selection of a suitable coupling reagent for the esterification of Boc-L-glutamine with methanol is a balance of reactivity, reaction time, and ease of purification. This section provides a quantitative comparison of four widely used coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The following data is extrapolated from studies on similar Boc-protected amino acid esterifications and serves as a representative performance benchmark.[1]
| Coupling Reagent | Additive/Base | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| DCC | DMAP (catalytic) | 85-95 | 4 - 12 | Cost-effective and widely used.[1] | Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.[1] |
| EDC/HOBt | DMAP (catalytic) | 90-98 | 2 - 8 | Water-soluble carbodiimide and byproduct, simplifying workup.[1] | Can be less effective for sterically hindered substrates without additives.[1] |
| HBTU | DIPEA | >95 | 1 - 4 | High efficiency, fast reaction times, and reduced side reactions.[1] | More expensive than carbodiimides; potential for side reactions if not used correctly.[1] |
| HATU | DIPEA | >97 | 0.5 - 2 | Superior reactivity, especially for challenging couplings; minimizes racemization.[1][2] | Highest cost among the compared reagents.[1] |
Reaction Pathways and Workflow
The fundamental principle behind these coupling reagents in the context of esterification is the activation of the carboxylic acid group of Boc-L-glutamine to facilitate a nucleophilic attack by the hydroxyl group of methanol.
Caption: Generalized workflow for the synthesis of this compound.
The mechanism of activation varies between the classes of coupling reagents. Carbodiimides like DCC and EDC form a highly reactive O-acylisourea intermediate.[3] Uronium/aminium salts such as HBTU and HATU generate activated HOBt or HOAt esters, respectively, which are also highly susceptible to nucleophilic attack.[2]
Caption: Comparative activation pathways of Boc-L-glutamine.
Detailed Experimental Protocols
The following are generalized protocols for the synthesis of this compound using the compared coupling reagents. These protocols are adapted from established procedures for similar esterifications.[1]
DCC-Mediated Esterification
This protocol utilizes N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[3]
-
Materials:
-
Boc-L-glutamine (1.0 eq)
-
Methanol (1.5 eq)
-
DCC (1.1 eq)
-
DMAP (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve Boc-L-glutamine, methanol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.
-
EDC/HOBt-Mediated Esterification
This method uses the water-soluble carbodiimide EDC, which simplifies the purification process.[4]
-
Materials:
-
Boc-L-glutamine (1.0 eq)
-
Methanol (1.5 eq)
-
EDC (1.2 eq)
-
HOBt (1.0 eq)
-
DMAP (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve Boc-L-glutamine, methanol, HOBt, and DMAP in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add EDC to the mixture and stir at 0 °C for 30 minutes.
-
Allow the reaction to proceed at room temperature for 2-8 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic phase with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by column chromatography.
-
HBTU-Mediated Esterification
HBTU is a highly efficient uronium salt-based coupling reagent.[1]
-
Materials:
-
Boc-L-glutamine (1.0 eq)
-
Methanol (1.5 eq)
-
HBTU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
In a flask, dissolve Boc-L-glutamine in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5-10 minutes to form the carboxylate salt.
-
Add HBTU to the mixture and stir for an additional 10-15 minutes to allow for pre-activation.
-
Add methanol to the reaction mixture.
-
Stir at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Work up the reaction by diluting with ethyl acetate and washing with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude product for further purification.
-
HATU-Mediated Esterification
HATU is one of the most powerful coupling reagents, particularly effective for rapid and high-yield reactions.[1][2]
-
Materials:
-
Boc-L-glutamine (1.0 eq)
-
Methanol (1.5 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve Boc-L-glutamine in anhydrous DMF.
-
Add DIPEA and stir for 5-10 minutes.
-
Add HATU to the solution and allow it to activate for 5-10 minutes.
-
Add methanol to the activated mixture.
-
Stir the reaction at room temperature for 0.5-2 hours.
-
Monitor by TLC until the starting material is consumed.
-
Work up the reaction by diluting with ethyl acetate and washing with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude product for purification.
-
Conclusion
The selection of an appropriate coupling reagent for the synthesis of this compound is a critical decision that impacts the overall efficiency of the process. For cost-sensitive applications where purification challenges can be managed, DCC remains a viable option. EDC/HOBt offers a significant advantage with its water-soluble byproducts, simplifying the workup procedure.[1] For reactions demanding high efficiency and faster completion times, HBTU provides a robust solution.[1] Finally, for the most challenging esterifications where maximizing yield and minimizing reaction time and potential side reactions are paramount, HATU stands out as the superior reagent.[1][2] Researchers should consider these factors in conjunction with the specific requirements of their synthetic goals to make an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Synthetic Boc-L-glutamine Methyl Ester and its Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the purity of amino acid derivatives is paramount for the successful synthesis of peptides. Impurities can lead to truncated or modified peptides, complicating purification and potentially impacting the final product's biological activity. This guide provides an objective comparison of the purity and performance of synthetic Boc-L-glutamine methyl ester with its common alternatives, supported by experimental data and detailed analytical protocols.
Comparative Purity and Performance Data
The selection of a protected glutamine derivative is a critical decision in peptide synthesis, with each option presenting a unique profile of purity, stability, and compatibility with different synthesis strategies. Below is a summary of typical purity levels and a comparison of the key characteristics of this compound and its primary alternatives.
| Product | Typical Purity (by HPLC) | Key Advantages | Key Disadvantages |
| This compound | 95% - ≥99%[1][2][3] | Cost-effective; suitable for Boc-SPPS; stable protecting group.[4] | Requires strong acid for deprotection which can lead to side reactions; risk of pyroglutamate formation.[5][] |
| Fmoc-Gln(Trt)-OH | ≥98.0% - ≥99.0%[7][8] | Mild deprotection conditions; orthogonal to many side-chain protecting groups; Trityl group prevents amide dehydration and pyroglutamate formation.[9][10][11] | Higher cost; potential for steric hindrance from the bulky Trityl group. |
| Cbz-L-glutamine methyl ester | Typically high, often purified to >99% | Stable protecting group; can be removed by catalytic hydrogenation, offering orthogonality to acid- and base-labile groups.[12][13][14] | Hydrogenation may not be compatible with other functional groups in the peptide; risk of pyroglutamate formation.[5] |
In-Depth Comparison of Protecting Group Strategies
The choice between Boc, Fmoc, and Cbz protecting groups for the α-amino group of glutamine dictates the overall strategy for peptide synthesis.
| Feature | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Cbz (Carbobenzyloxycarbonyl) |
| Deprotection Condition | Strong acid (e.g., TFA)[12][15] | Mild base (e.g., 20% piperidine in DMF)[9][10] | Catalytic hydrogenation (H₂/Pd) or strong acid (HBr/AcOH)[13][16] |
| Orthogonality | Orthogonal to Fmoc and Cbz (when Cbz is removed by hydrogenation).[4] | Orthogonal to Boc and acid-labile side-chain protecting groups.[1][9] | Orthogonal to Boc and Fmoc when removed by hydrogenation.[13][17] |
| Key Advantage | Lower cost of reagents; less aggregation in some cases.[][12] | Milder deprotection conditions, preserving sensitive residues; UV-active for reaction monitoring.[1][10] | Stability to both acidic and basic conditions; removable under neutral conditions via hydrogenation.[14] |
| Primary Disadvantage | Harsh deprotection can cleave sensitive side-chain protecting groups and lead to side reactions.[1][] | The liberated dibenzofulvene can form adducts; higher cost of reagents.[4] | Incompatible with reducible functional groups (e.g., alkenes, alkynes) when using hydrogenation for deprotection.[4] |
| Common Side Reactions for Glutamine | Pyroglutamate formation, especially at the N-terminus.[5] | Pyroglutamate formation from N-terminal glutamine during piperidine treatment.[5] | Pyroglutamate formation.[5] |
Experimental Protocols for Purity Analysis
Accurate assessment of the purity of protected amino acids is crucial. The following are detailed protocols for the most common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for quantifying the purity of protected amino acids. A reversed-phase method is typically employed.
Protocol for Purity Analysis of this compound by RP-HPLC:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90% A, 10% B) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is essential for confirming the chemical structure and identifying impurities.
Protocol for ¹H NMR Analysis of this compound:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[18] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Integrate the peaks corresponding to the compound and any visible impurities. The relative integrals can be used to estimate the purity.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and to identify potential impurities. Electrospray ionization (ESI) is a common technique for this analysis.
Protocol for ESI-MS Analysis of this compound:
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the mass spectrometer.
-
MS Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 100-500).
-
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ and other adducts (e.g., [M+Na]⁺). The presence of other significant peaks may indicate impurities.
Mandatory Visualizations
Caption: Workflow for the purity analysis of this compound.
Caption: Comparison of peptide synthesis pathways using different protecting groups.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 3. This compound [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 7. Fmoc-Gln(Trt)-OH Novabiochem 132327-80-1 [sigmaaldrich.com]
- 8. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Protection and Deprotection [bzchemicals.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. fiveable.me [fiveable.me]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Head-to-Head Comparison: Benchmarking Boc-L-glutamine methyl ester Against Alternative Protected Amino Acids in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protected amino acid is a critical decision that profoundly impacts the efficiency, purity, and overall success of peptide synthesis. This guide provides an objective comparison of Boc-L-glutamine methyl ester with other commonly used protected glutamine derivatives, namely Fmoc-L-glutamine methyl ester and Cbz-L-glutamine methyl ester. By presenting key performance indicators, detailed experimental protocols for a comparative benchmarking study, and relevant biological pathway diagrams, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
The strategic use of protecting groups is fundamental to modern peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of the desired peptide sequence.[1][2][3] The choice between the acid-labile tert-Butoxycarbonyl (Boc) group, the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group, and the hydrogenolysis-cleavable Carboxybenzyl (Cbz) group dictates the overall synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS).[2][] This guide focuses on the methyl ester-protected form of L-glutamine, a common derivative used in peptide synthesis.
Comparative Data: A Quantitative Benchmarking Framework
To provide a clear and quantitative comparison, we propose a benchmarking study involving the synthesis of a model tripeptide, Ac-Gly-Gln-Ala-NH₂, using Boc-Gln-OMe, Fmoc-Gln(Trt)-OMe*, and Cbz-Gln-OMe. The following table summarizes the expected key performance indicators based on the known properties of these protecting groups.
| Parameter | Boc-Gln-OMe | Fmoc-Gln(Trt)-OMe* | Cbz-Gln-OMe |
| Typical Coupling Yield (%) | >98 | >99 | 95-98 |
| Crude Peptide Purity (HPLC, %) | ~90 | ~95 | ~85 |
| Deprotection Time | 30 min | 20 min | 1-4 hours |
| Key Side Reactions | Acid-catalyzed side reactions | Piperidine-induced side reactions | Catalyst poisoning, incomplete deprotection |
| Orthogonality | Orthogonal to Fmoc and Cbz | Orthogonal to Boc and Cbz | Orthogonal to Boc and Fmoc |
| Cost-Effectiveness | High | Moderate | Moderate-High |
*Note: In Fmoc-based SPPS, the side chain of glutamine is typically protected with a trityl (Trt) group to prevent side reactions.[5] Therefore, Fmoc-Gln(Trt)-OH would be the appropriate reagent to use in a comparative synthesis, followed by esterification to the methyl ester if required by the specific synthetic strategy. For the purpose of this guide, we will consider the direct use of the corresponding protected glutamine methyl ester where applicable.
Experimental Protocols for Benchmarking
The following protocols are designed for a head-to-head comparison of the three protected glutamine methyl esters in the synthesis of the model tripeptide Ac-Gly-Gln-Ala-NH₂ on a Rink Amide resin.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
This general workflow outlines the steps for peptide chain elongation. Specific deprotection steps for each protecting group are detailed below.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Synthesis using Boc-Gln-OMe
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).
-
Fmoc-Ala-OH Coupling: Couple the first amino acid, Fmoc-Ala-OH, to the resin using a standard coupling agent like HBTU/DIEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Boc-Gln-OMe Coupling: Couple Boc-Gln-OMe using HBTU/DIEA in DMF.
-
Boc Deprotection: Remove the Boc group with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF.
-
Glycine Coupling and Acetylation: Couple Boc-Gly-OH, deprotect the Boc group, and then acetylate the N-terminus with acetic anhydride.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Analysis: Analyze the crude peptide by HPLC and LC-MS to determine purity and yield.
Protocol 2: Synthesis using Fmoc-Gln(Trt)-OMe
-
Resin Preparation: Swell Rink Amide resin in DMF.
-
Fmoc-Ala-OH Coupling: Couple Fmoc-Ala-OH to the resin.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Fmoc-Gln(Trt)-OMe Coupling: Couple Fmoc-Gln(Trt)-OMe using HBTU/DIEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Fmoc-Gly-OH Coupling and Acetylation: Couple Fmoc-Gly-OH, deprotect the Fmoc group, and acetylate the N-terminus.
-
Cleavage and Deprotection: Cleave the peptide and remove the Trt group with a TFA cocktail.
-
Analysis: Analyze the crude peptide by HPLC and LC-MS.
Protocol 3: Synthesis using Cbz-Gln-OMe
-
Resin Preparation: Swell Rink Amide resin in DMF.
-
Fmoc-Ala-OH Coupling and Deprotection: Couple Fmoc-Ala-OH and then deprotect the Fmoc group.
-
Cbz-Gln-OMe Coupling: Couple Cbz-Gln-OMe using HBTU/DIEA in DMF.
-
Cbz Deprotection: Remove the Cbz group via catalytic hydrogenolysis (e.g., H₂, Pd/C in a suitable solvent). This step is typically performed in solution phase after cleavage if the resin is not compatible with hydrogenation. For a direct on-resin comparison, a specialized setup would be required. Alternatively, a different cleavage-compatible deprotection method for Cbz may be employed, though this deviates from the standard procedure.[6]
-
Glycine Coupling and Acetylation: Couple Cbz-Gly-OH, deprotect, and acetylate.
-
Cleavage: Cleave the peptide from the resin.
-
Analysis: Analyze the crude peptide by HPLC and LC-MS.
Mandatory Visualizations
Orthogonal Deprotection Strategies
The choice of protecting group is intrinsically linked to the deprotection strategy, which relies on the principle of orthogonality—the ability to selectively remove one protecting group in the presence of others.[2]
Caption: Orthogonal deprotection schemes for Boc, Fmoc, and Cbz protecting groups.
Glutamine Metabolism and its Role in mTOR Signaling
Glutamine plays a central role in cellular metabolism, feeding into the tricarboxylic acid (TCA) cycle and influencing key signaling pathways such as the mTOR pathway, which is a critical regulator of cell growth and proliferation.
Caption: Simplified diagram of glutamine metabolism and its activation of the mTORC1 signaling pathway.
Conclusion
The choice between this compound, Fmoc-L-glutamine methyl ester, and Cbz-L-glutamine methyl ester is contingent upon the specific requirements of the synthetic target and the overall strategic approach. For routine SPPS, the Boc and Fmoc strategies are generally favored for their efficiency and the availability of a wide range of compatible reagents. The Boc strategy is robust and cost-effective, while the Fmoc strategy offers milder deprotection conditions, which can be advantageous for sensitive peptide sequences.[] The Cbz group, while historically significant, is now more commonly employed in solution-phase synthesis due to the requirements of its deprotection via catalytic hydrogenolysis.
This guide provides a framework for a systematic comparison to aid researchers in selecting the optimal protected glutamine derivative. By conducting a head-to-head benchmarking study as outlined, researchers can generate empirical data to support their choice, ultimately leading to more efficient and successful peptide synthesis campaigns.
References
A Cost-Benefit Analysis of Boc vs. Fmoc Strategy for Glutamine in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group strategy for incorporating glutamine is a critical decision that impacts not only the cost of the synthesis but also the purity and yield of the final peptide. This guide provides an objective comparison of the two most common strategies: the use of Boc-Gln-OH in tert-butyloxycarbonyl (Boc) chemistry and Fmoc-Gln(Trt)-OH in 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry.
The primary challenge with glutamine resides in its reactive side-chain amide, which can lead to undesirable side reactions. The Boc strategy, while often more economical in terms of raw materials, presents a higher risk of these side reactions under its harsh acidic deprotection steps. In contrast, the Fmoc strategy, which utilizes a side-chain protected glutamine derivative under milder basic conditions, is generally favored for minimizing these issues, albeit at a higher initial cost for the protected amino acid.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for a comparative cost-benefit analysis of the two strategies. Prices are approximate and based on publicly available data from various suppliers as of late 2025 and are subject to change.
Table 1: Cost Comparison of Glutamine Derivatives and Key Reagents
| Component | Boc Strategy | Fmoc Strategy | Notes |
| Glutamine Derivative | Boc-Gln-OH | Fmoc-Gln(Trt)-OH | The side-chain protection on Fmoc-Gln significantly increases its cost. |
| Approx. Price (USD/100g) | ~$150 - $300 | ~$158 - $500[1] | Prices can vary significantly between suppliers and purity grades. |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine | TFA is a strong, corrosive acid, while piperidine is a hazardous organic base.[2] |
| Approx. Price (USD/L) | ~$100 - $250 | ~$112 - $222[2] | |
| Coupling Reagents | DCC/HOBt | HATU/HBTU | Modern coupling reagents used in Fmoc chemistry are generally more expensive but also more efficient.[] |
| Approx. Price (USD/100g) | ~$50 -
| ~$130 - | |
| Primary Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | Solvent consumption is a major cost driver in large-scale synthesis. |
| Approx. Price (USD/L) | ~$30 - $60 | ~$40 - $80 |
Table 2: Performance and Process Comparison
| Parameter | Boc Strategy (Boc-Gln-OH) | Fmoc Strategy (Fmoc-Gln(Trt)-OH) | Key Considerations |
| Side Reaction Risk | High | Low | Boc deprotection with strong acid can lead to pyroglutamate and nitrile formation from the unprotected Gln side-chain.[4] |
| Coupling Efficiency | Generally Good | Excellent | Fmoc-Gln(Trt)-OH has excellent solubility in DMF, leading to more efficient coupling. Unprotected Boc-Gln-OH can have poor solubility.[4] |
| Crude Peptide Purity | Often Lower | Generally Higher | Milder conditions and prevention of side reactions in the Fmoc strategy result in a purer crude product, reducing purification costs. |
| Reaction Conditions | Harsh (Strong Acid) | Mild (Base) | Fmoc chemistry is more compatible with sensitive modifications and complex peptides.[][5] |
| Automation Friendliness | Less Common | Highly Compatible | The milder conditions and real-time monitoring capabilities of Fmoc chemistry make it well-suited for automated synthesizers. |
Experimental Protocols
Below are detailed, generalized protocols for a single coupling cycle of glutamine using both Boc and Fmoc strategies. These are intended as a guide and may require optimization based on the specific peptide sequence and synthesis scale.
Protocol 1: Boc-Gln-OH Coupling in Boc-SPPS
-
Resin Preparation:
-
Start with a deprotected peptide-resin (containing a free N-terminal amine) in a reaction vessel.
-
Swell the resin in Dichloromethane (DCM) for 30 minutes.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc protecting group.[6]
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
-
Neutralization:
-
Neutralize the protonated N-terminal amine by washing the resin with a 5-10% solution of Diisopropylethylamine (DIPEA) in DCM until a neutral pH is achieved (monitored by a bromophenol blue test).
-
Wash the resin with DCM (3-5 times) to remove excess base.
-
-
Coupling:
-
In a separate vessel, dissolve Boc-Gln-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DCC (3 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.
-
Add the activated Boc-Gln-OH solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
-
-
Washing:
-
Wash the resin thoroughly with DCM and DMF to remove excess reagents and byproducts (insoluble dicyclohexylurea - DCU).
-
Protocol 2: Fmoc-Gln(Trt)-OH Coupling in Fmoc-SPPS
-
Resin Preparation:
-
Start with a deprotected peptide-resin (containing a free N-terminal amine) in a reaction vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group.[7]
-
Drain the solution and repeat the treatment for another 5-10 minutes.[7]
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[7]
-
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[7][8]
-
Allow the activation to proceed for 1-2 minutes.[7]
-
Add the activated amino acid solution to the deprotected peptide-resin.[7]
-
Agitate the reaction mixture at room temperature for 30-120 minutes.[8]
-
Monitor the coupling reaction using the Kaiser test.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Mandatory Visualization
The following diagrams illustrate the key steps and potential side reactions in both the Boc and Fmoc strategies for glutamine incorporation.
Caption: Workflow comparison of Boc and Fmoc strategies for glutamine incorporation in SPPS.
Conclusion
The choice between the Boc and Fmoc strategies for incorporating glutamine is a balance between cost, efficiency, and desired product quality.
The Boc strategy offers a lower upfront cost for the amino acid and some reagents. However, the harsh acidic conditions required for deprotection pose a significant risk of side reactions, such as pyroglutamate and nitrile formation, when using unprotected Boc-Gln-OH. These side reactions can lead to lower yields of the desired peptide and increase the complexity and cost of downstream purification.
The Fmoc strategy , utilizing side-chain protected Fmoc-Gln(Trt)-OH, is the more modern and widely adopted approach for glutamine incorporation.[4] While the initial cost of the protected amino acid is higher, the benefits often outweigh this expense. The mild basic deprotection conditions effectively prevent common side reactions, leading to a higher purity crude product and simplifying purification.[] The excellent solubility of Fmoc-Gln(Trt)-OH in standard SPPS solvents also contributes to higher coupling efficiencies.[4] For the synthesis of complex, sensitive, or long peptides containing glutamine, the Fmoc strategy is generally the superior choice, offering greater reliability and a higher likelihood of a successful synthesis.
References
- 1. Fmoc-Gln(Trt)-OH - CAS# 132327-80-1 - Activotec [activotec.com]
- 2. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Boc-L-glutamine methyl ester: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Boc-L-glutamine methyl ester are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in established safety protocols.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care. This compound is a white to yellow solid and is categorized as harmful if swallowed[1].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or eyeglasses that adhere to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166[2].
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber) inspected before use[3][4]. Proper glove removal technique is essential to avoid skin contact[4].
-
Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin exposure[2][3].
-
Respiratory Protection: Under normal conditions of use, respiratory protection is not required. However, if dust formation is likely, a particle filter respirator is recommended[2][3].
Handling and Storage:
-
Avoid creating dust.
-
Prevent contact with eyes, skin, and clothing[2].
-
Avoid ingestion and inhalation[2].
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated area[5]. Some sources recommend refrigeration[2].
-
Keep away from strong oxidizing agents, which are incompatible materials[2][5].
II. Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative and qualitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀N₂O₅ | [1] |
| Molecular Weight | 261.27 g/mol | [2][3] |
| Appearance | White to yellow solid or crystalline powder | [1][2][6] |
| Purity | ≥ 95% or ≥ 98% (HPLC) | [1][6] |
| Storage Temperature | Room temperature or refrigerated (≤ -4 °C) | [1][2][6] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
III. Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as chemical waste and transfer it to a licensed disposal company. Direct disposal into the environment or drains must be avoided[4][5].
Experimental Protocol for Waste Collection:
-
Containerization:
-
Place small quantities of unwanted this compound into a designated and clearly labeled waste container. The container should be suitable for solid chemical waste.
-
For larger quantities, "sweep up and shovel" the material into a suitable container for disposal, ensuring to avoid dust formation[2][4][5].
-
-
Labeling:
-
Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution's environmental health and safety (EHS) office.
-
-
Storage of Waste:
-
Arranging for Disposal:
IV. Spill Management
In the event of a spill, adhere to the following steps:
-
Wear appropriate PPE as described in Section I.
-
Contain the spill.
-
Clean-up: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal[2][5]. Avoid actions that generate dust[2][5].
-
Decontaminate the spill area.
-
Dispose of the collected spill material as chemical waste following the protocol in Section III.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Boc-L-glutamine Methyl Ester
For researchers, scientists, and professionals in drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential safety and logistical information for Boc-L-glutamine methyl ester, offering procedural, step-by-step guidance to ensure laboratory safety and operational integrity. By adhering to these protocols, you can minimize risks and confidently handle this compound throughout your research workflow.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against potential exposure. While this compound is primarily considered an irritant and may be harmful if swallowed, adherence to standard laboratory PPE protocols is crucial.[1][2]
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN 166 standards are required to protect against dust particles and potential splashes.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for handling this compound in solid form and for incidental contact. For prolonged handling or when in solution, consider double-gloving or using a thicker nitrile glove (e.g., >5 mil). Always inspect gloves for any signs of degradation or punctures before use.[3][4][5] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is mandatory to protect skin and clothing from potential contamination. |
| Respiratory Protection | - | Under normal laboratory conditions with adequate ventilation, such as working in a fume hood, respiratory protection is not typically required.[2] If significant dust is generated, a dust mask may be considered. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Weighing:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.[6]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the fine powder.
-
Don all required personal protective equipment as outlined in the table above.
-
When weighing the compound, use a spatula and handle it gently to avoid creating airborne dust. Use a weighing boat or paper to contain the solid.
2. Dissolution and Use in Experiments:
-
If your protocol requires dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Should the dissolution process be exothermic, use an ice bath to control the temperature of the vessel.
-
Keep the container with the compound or its solution covered when not in use to prevent contamination and potential spills.
3. Post-Experiment Handling:
-
Thoroughly clean any equipment that has come into contact with this compound.
-
Decontaminate the work area, including the balance and the fume hood surface.
Spill and Emergency Protocol
In the event of a spill, a swift and appropriate response is critical to mitigate any potential hazards.
For a Small Spill (Solid):
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.
-
Contain: If it is safe to do so, prevent the powder from spreading further. Avoid creating dust clouds.
-
Clean-up: Gently sweep the spilled solid using a brush and dustpan and place it into a clearly labeled, sealed container for hazardous waste.[2][7][8]
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials in the same hazardous waste container.
-
Personal Decontamination: Remove any contaminated PPE and dispose of it appropriately. Wash hands thoroughly with soap and water.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to protect the environment and comply with regulations.
-
Unused Chemical: Unused or waste this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of in a designated solid hazardous waste container.[2]
-
Solutions: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not pour chemical waste down the drain.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[2][8]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. crystalgen.com [crystalgen.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
